molecular formula C7H4F2O3 B1593340 2,3-Difluoro-5-hydroxybenzoic acid CAS No. 749230-51-1

2,3-Difluoro-5-hydroxybenzoic acid

Cat. No.: B1593340
CAS No.: 749230-51-1
M. Wt: 174.1 g/mol
InChI Key: UHGVHUUHCKECKJ-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H4F2O3 and its molecular weight is 174.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-Difluoro-5-hydroxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-Difluoro-5-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-5-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-5-hydroxybenzoic acid
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InChI

InChI=1S/C7H4F2O3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGVHUUHCKECKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650156
Record name 2,3-Difluoro-5-hydroxybenzoic acid
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Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

749230-51-1
Record name 2,3-Difluoro-5-hydroxybenzoic acid
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Record name 2,3-Difluoro-5-hydroxybenzoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,3-Difluoro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details a robust and efficient synthetic pathway to 2,3-Difluoro-5-hydroxybenzoic acid, a valuable fluorinated building block in medicinal chemistry and drug development. The elucidated two-step synthesis commences with the commercially available starting material, 2,3-difluoroanisole. The core of the synthesis involves a highly regioselective directed ortho-metalation (DoM) followed by carboxylation to yield the key intermediate, 2,3-difluoro-5-methoxybenzoic acid. Subsequent demethylation provides the target molecule. This guide provides a detailed experimental protocol, mechanistic insights, and a discussion of the rationale behind the chosen synthetic strategy, grounded in established principles of organic chemistry.

Introduction: The Significance of Fluorinated Aromatic Scaffolds

Fluorine-containing organic molecules have become increasingly vital in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into a molecule can profoundly and beneficially alter its physicochemical and biological properties. These modifications can include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. 2,3-Difluoro-5-hydroxybenzoic acid, with its specific substitution pattern of two vicinal fluorine atoms, a hydroxyl group, and a carboxylic acid moiety, represents a versatile scaffold for the synthesis of complex and potentially bioactive compounds. The hydroxyl and carboxylic acid groups provide convenient handles for further chemical derivatization, making this molecule a valuable starting point for the construction of novel drug candidates.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of 2,3-Difluoro-5-hydroxybenzoic acid suggests a logical disconnection at the C-O bond of the hydroxyl group and the C-C bond of the carboxylic acid. This leads back to a simpler, commercially available starting material, 2,3-difluoroanisole.

The forward synthetic strategy is therefore designed as a two-step process:

  • Directed ortho-Metalation and Carboxylation: The methoxy group of 2,3-difluoroanisole will be utilized as a directing metalation group (DMG) to achieve regioselective lithiation at the C6 position. The resulting aryllithium intermediate will be quenched with carbon dioxide (dry ice) to introduce the carboxylic acid group, yielding 2,3-difluoro-5-methoxybenzoic acid.

  • Demethylation: The methyl ether of the intermediate will be cleaved to unveil the target hydroxyl group, affording 2,3-Difluoro-5-hydroxybenzoic acid.

This approach is advantageous due to the high regioselectivity afforded by the directed ortho-metalation and the reliability of the subsequent functional group transformations.

Experimental Section

Materials and Methods

All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents are critical for the success of the ortho-metalation step. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl under an inert atmosphere. n-Butyllithium (n-BuLi) solution in hexanes should be titrated prior to use. All reactions should be carried out under an inert atmosphere of argon or nitrogen using standard Schlenk techniques.

Step 1: Synthesis of 2,3-Difluoro-5-methoxybenzoic acid

This step involves the directed ortho-metalation of 2,3-difluoroanisole followed by carboxylation.

Reaction Scheme:

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,3-difluoroanisole (1.0 eq.) and freshly distilled anhydrous THF (to make a 0.5 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 2 hours.

  • In a separate flask, crush an excess of dry ice into a fine powder.

  • Rapidly transfer the reaction mixture via cannula onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature overnight.

  • Quench the reaction by the slow addition of 1 M HCl (aq.) until the solution is acidic (pH ~2).

  • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,3-difluoro-5-methoxybenzoic acid as a white solid.

Mechanistic Rationale:

The methoxy group in 2,3-difluoroanisole acts as a powerful directing metalation group. The lone pair of electrons on the oxygen atom coordinates to the Lewis acidic lithium ion of the n-butyllithium, bringing the butyl anion in close proximity to the ortho protons. Deprotonation occurs preferentially at the C6 position due to the combined directing effect of the methoxy group and the electronic influence of the fluorine atoms. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic carbon of CO2. Subsequent protonation during the acidic workup yields the carboxylic acid.

Step 2: Synthesis of 2,3-Difluoro-5-hydroxybenzoic acid

This final step involves the cleavage of the aryl methyl ether to yield the desired phenol.

Reaction Scheme:

Experimental Protocol:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,3-difluoro-5-methoxybenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) (to make a 0.2 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of boron tribromide (BBr3) in DCM (1.2 eq.) dropwise via syringe.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2,3-Difluoro-5-hydroxybenzoic acid as a crystalline solid.

Mechanistic Rationale:

Boron tribromide is a strong Lewis acid that readily coordinates to the oxygen atom of the methoxy group. This coordination weakens the C-O bond and facilitates a nucleophilic attack by a bromide ion on the methyl group in an SN2 fashion, leading to the formation of methyl bromide and a borate ester intermediate. The subsequent aqueous workup hydrolyzes the borate ester to liberate the free hydroxyl group of the final product.[1][2][3]

Data Summary

StepReactantProductReagents and ConditionsTypical Yield
12,3-Difluoroanisole2,3-Difluoro-5-methoxybenzoic acid1. n-BuLi, THF, -78 °C; 2. CO2 (s); 3. H3O+70-85%
22,3-Difluoro-5-methoxybenzoic acid2,3-Difluoro-5-hydroxybenzoic acidBBr3, DCM, 0 °C to rt85-95%

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: ortho-Metalation and Carboxylation cluster_step2 Step 2: Demethylation Start 2,3-Difluoroanisole Intermediate1 Lithiated Intermediate Start->Intermediate1 n-BuLi, THF, -78 °C Intermediate2 2,3-Difluoro-5-methoxybenzoic acid Intermediate1->Intermediate2 1. CO2 (s) 2. H3O+ FinalProduct 2,3-Difluoro-5-hydroxybenzoic acid Intermediate2->FinalProduct BBr3, DCM

Caption: Overall synthetic workflow for 2,3-Difluoro-5-hydroxybenzoic acid.

Conclusion

This technical guide has outlined a practical and efficient two-step synthesis of 2,3-Difluoro-5-hydroxybenzoic acid from the readily available starting material 2,3-difluoroanisole. The key transformations, directed ortho-metalation and BBr3-mediated demethylation, are well-established and high-yielding reactions in organic synthesis. The detailed experimental protocols and mechanistic discussions provided herein offer a comprehensive resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling the reliable preparation of this valuable fluorinated building block for further synthetic applications.

References

[4] Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link] [5] McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289-2292. [Link] [6] Magnier, E., Maddaluno, J., & Oulyadi, H. (2022). NMR and DFT Studies with a Doubly Labelled 15N/6Li S-Trifluoromethyl Sulfoximine Reveal Why a Directed ortho-Lithiation Requires an Excess of n-BuLi. Angewandte Chemie International Edition, 61(51), e202212345. [Link] [7] Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting, Scripps Research. [Link] [8] Snieckus, V. (1990). Directed ortho metalation. Toluene- and ethylbenzene-derived carbanions. Chemical Reviews, 90(6), 879-933. [Link] [9] Fleming, F. F., & Yao, L. (2003). Directed ortho Metalation. In Organic Reactions (Vol. 60). John Wiley & Sons, Inc. [10] CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid. (2016). [11] Yoo, W.-J., & Li, C.-J. (2015). LITHIUM tert-BUTOXIDE-MEDIATED CARBOXYLATION REACTIONS OF UNPROTECTED INDOLES AND PYRROLES WITH CARBON DIOXIDE. HETEROCYCLES, 90(2), 1196. [Link] [12] Wang, S., Larrosa, I., Yorimitsu, H., & Perry, G. J. P. (2023). Carboxylic Acid Salts as Dual-Function Reagents for Carboxylation and Carbon Isotope Labeling. Angewandte Chemie International Edition, 62(14), e202218371. [Link] [13] Li, S., Miao, B., Yuan, W., & Ma, S. (2013). Carbometalation-Carboxylation of 2,3-Allenols with Carbon Dioxide: A Dramatic Effect of Halide Anion. Organic Letters, 15(5), 977–979. [Link] [1] Organic Syntheses Procedure for 3,3'-dihydroxybiphenyl. [Link] [14] PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link] [15] PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link] [16] CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (2007). [2] Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link] [17] ResearchGate. (2016). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link] [3] Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2015). PubMed. [Link]

Sources

Technical Guide: 2,3-Difluoro-5-hydroxybenzoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the landscape of modern drug discovery, 2,3-difluoro-5-hydroxybenzoic acid (CAS 749230-51-1) represents a high-value scaffold, distinguished by its specific substitution pattern. Unlike its more common 2,4-difluoro or 3,5-difluoro isomers, the 2,3-vicinal difluoro motif offers unique electronic and steric properties that are critical for fine-tuning ligand-protein interactions.

This guide provides a comprehensive technical analysis of this scaffold, focusing on its synthesis, derivatization logic, and application in fragment-based drug discovery (FBDD). The presence of the 5-hydroxyl group provides a versatile handle for etherification, while the 2,3-difluoro core enhances metabolic stability by blocking the oxidation-prone ortho and meta positions, effectively directing metabolic clearance away from the aromatic ring.

Chemical Architecture & Properties[1][2][3]

Understanding the physicochemical profile of this molecule is prerequisite to its application in SAR (Structure-Activity Relationship) studies.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula C₇H₄F₂O₃Low MW (174.10 g/mol ) makes it an ideal fragment.
pKa (COOH) ~3.2 - 3.5 (Est.)The electron-withdrawing fluorine atoms (inductive effect) increase acidity compared to benzoic acid (pKa 4.2), improving solubility at physiological pH.
LogP ~1.6Moderate lipophilicity allows for membrane permeability while maintaining aqueous solubility.
H-Bond Donors 2 (COOH, OH)Critical for active site anchoring.
H-Bond Acceptors 4 (C=O, OH, F, F)Fluorine acts as a weak acceptor; the carbonyl and hydroxyl are primary interaction points.
Electronic Effect Vicinal Difluoro (2,3)Creates a strong local dipole moment; reduces electron density in the ring, making the 5-OH more acidic (phenolic pKa ~8-9).
Structural Significance

The 2,3-difluoro substitution creates a "metabolic shield." In non-fluorinated benzoic acids, the 2,3-positions are susceptible to P450-mediated hydroxylation. Fluorine substitution blocks these sites. Furthermore, the 5-hydroxy group is meta to the carboxylic acid, a geometry often exploited to mimic natural ligands or to bridge distinct hydrophobic pockets in a kinase active site.

Strategic Synthesis Protocol

While various routes exist, the most robust and scalable protocol for 2,3-difluoro-5-hydroxybenzoic acid relies on the Nitration-Reduction-Diazotization sequence starting from commercially available 2,3-difluorobenzoic acid. This route avoids expensive transition metal catalysts and uses standard reagents.

Validated Synthetic Pathway

Step 1: Regioselective Nitration

  • Reagents: Fuming HNO₃, conc. H₂SO₄.

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Regiochemistry: The -COOH group is a meta-director. The F-2 atom is an ortho/para-director (directing to C-3 and C-5). The F-3 atom directs to C-2, C-4, C-6. The convergence of directing effects (COOH

    
     5; F-2 
    
    
    
    5) strongly favors nitration at the C-5 position .

Step 2: Reduction

  • Reagents: H₂, Pd/C (10%) in MeOH or Fe/HCl.

  • Outcome: Conversion of the nitro group to an aniline (amine).

Step 3: Diazotization and Hydrolysis (The Sandmeyer-type Hydroxylation)

  • Reagents: NaNO₂, H₂SO₄ (aq), followed by heating in H₂O/H₂SO₄.

  • Mechanism: Formation of the diazonium salt followed by nucleophilic attack by water (

    
    -like mechanism on the aryl cation).
    
Visualization of Synthesis Logic

SynthesisRoute Start 2,3-Difluorobenzoic Acid (Starting Material) Step1 Step 1: Nitration (HNO3/H2SO4, 0°C to RT) Start->Step1 Inter1 2,3-Difluoro-5-nitrobenzoic Acid Step1->Inter1 >90% Regioselectivity Step2 Step 2: Reduction (H2, Pd/C, MeOH) Inter1->Step2 Inter2 2,3-Difluoro-5-aminobenzoic Acid Step2->Inter2 Step3 Step 3: Diazotization/Hydrolysis (NaNO2, H2SO4, then reflux) Inter2->Step3 Final 2,3-Difluoro-5-hydroxybenzoic Acid (Target Scaffold) Step3->Final Hydroxyl Installation

Figure 1: Step-wise synthetic pathway for the production of 2,3-difluoro-5-hydroxybenzoic acid utilizing classical aromatic substitution chemistry.

Derivatization & Functionalization Strategies

Once the scaffold is synthesized, it serves as a "hub" for divergent synthesis. The chemical orthogonality between the carboxylic acid (electrophile precursor) and the phenol (nucleophile) allows for sequential functionalization.

The "Divide and Conquer" Approach
  • Phenolic -OH Modification (The "Tail"):

    • Reaction: Williamson Ether Synthesis or Mitsunobu Reaction.

    • Purpose: To attach solubilizing groups (e.g., PEG chains), lipophilic tails, or heterocycles.

    • Conditions:

      
       or 
      
      
      
      .
    • Note: The electron-deficient ring makes the phenoxide less nucleophilic than phenol; stronger bases or higher temperatures may be required.

  • Carboxylic Acid Modification (The "Head"):

    • Reaction: Amide coupling or Esterification.

    • Purpose: To bind to the hinge region of kinases or interact with specific residues (e.g., Lys, Arg).

    • Conditions:

      
      .
      
    • Note: The ortho-fluorine (F-2) exerts a steric and electronic effect, potentially slowing down coupling. Acid chlorides (using

      
      ) are often preferred over carbodiimides for difficult couplings.
      
SAR Logic Diagram

SAR_Logic Core 2,3-Difluoro-5-hydroxybenzoic Acid (Core Scaffold) Acid COOH (Position 1) 'The Anchor' Core->Acid Phenol OH (Position 5) 'The Vector' Core->Phenol Ring Aromatic Ring (F2, F3) 'The Shield' Core->Ring Amide Amide Formation (Hinge Binding) Acid->Amide Target: Kinases/Proteases Ether Ether/Carbamate (Solubility/Selectivity) Phenol->Ether Target: Solvent Channel Bioiso Metabolic Stability (Blocks P450) Ring->Bioiso Target: ADME Profile

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the scaffold's substituents.

Experimental Protocols

Protocol A: Synthesis of 2,3-Difluoro-5-hydroxybenzoic Acid (Lab Scale)

Safety Warning: Work with fuming nitric acid and diazonium salts requires a fume hood, blast shield, and proper PPE. Diazonium salts can be explosive if allowed to dry.

  • Nitration:

    • Dissolve 2,3-difluorobenzoic acid (10.0 g, 63.2 mmol) in conc.

      
       (40 mL) at 0°C.
      
    • Dropwise add fuming

      
       (4.0 mL) maintaining temp < 10°C.
      
    • Stir at RT for 2 h. Pour onto ice. Filter the precipitate (2,3-difluoro-5-nitrobenzoic acid). Wash with water.[1][2]

  • Reduction:

    • Suspend the nitro compound (5.0 g) in MeOH (50 mL). Add 10% Pd/C (0.5 g).

    • Stir under

      
       balloon (1 atm) for 12 h.
      
    • Filter through Celite.[2] Concentrate to yield the amine.[3]

  • Hydroxylation:

    • Dissolve the amine (3.0 g) in 15%

      
       (30 mL). Cool to 0°C.
      
    • Add

      
       (1.2 eq) in water dropwise. Stir 20 min.
      
    • Transfer the diazonium solution dropwise into a boiling solution of 50%

      
       (20 mL).
      
    • Reflux for 30 min. Cool. Extract with Ethyl Acetate (3x).[4]

    • Purification: Recrystallize from water/ethanol or purify via column chromatography (DCM:MeOH).

Protocol B: General Amide Coupling (Derivatization)
  • Dissolve 2,3-difluoro-5-hydroxybenzoic acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min to activate acid.

  • Add the amine (

    
    , 1.1 eq).
    
  • Stir at RT for 4-12 h. Monitor by LC-MS.

  • Note: If the 5-OH interferes, protect it as a benzyl ether (Bn) or silyl ether (TBS) prior to coupling, then deprotect.

Applications in Drug Discovery[2][5]

Fragment-Based Drug Discovery (FBDD)

This scaffold is an ideal "fragment" due to its low molecular weight (<200 Da) and high ligand efficiency.

  • Target Class: Anti-apoptotic proteins (e.g., Mcl-1, Bfl-1).[5]

  • Mechanism: The carboxylic acid mimics Asp/Glu interactions, while the hydrophobic fluorinated ring occupies shallow hydrophobic pockets.

Bioisosteric Replacement

The 2,3-difluorophenyl motif is often used as a bioisostere for a carbonyl group or a pyridine ring. The fluorine atoms create a dipole that can mimic the electrostatic environment of a heterocyclic nitrogen without the associated desolvation penalty.

Antibacterial Agents

Analogs of this acid are precursors to quinolones and naphthyridones . The 5-hydroxy group allows for the introduction of novel side chains that can overcome resistance mechanisms in MRSA or Pseudomonas strains.

References

  • National Institutes of Health (NIH). (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. Retrieved from [Link]

  • ResearchGate. (2026). Practical synthesis of fluoro-hydroxybenzoic acid derivatives. Retrieved from [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

Sources

Solid-State Architecture & Characterization: 2,3-Difluoro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Difluoro-5-hydroxybenzoic acid represents a critical fluorinated scaffold in medicinal chemistry, particularly as a bioisostere in kinase inhibitors and quinolone antibiotics. Its solid-state behavior is governed by a competition between classical hydrogen bonding (carboxylic acid dimerization) and weak fluorine-mediated contacts (


).

This technical guide provides a rigorous framework for the structural elucidation and solid-state characterization of this compound. Given that specific unit cell parameters for this isomer are often proprietary or dependent on specific solvates, this guide utilizes the crystallographically solved 3,4-difluoro-2-hydroxybenzoic acid as a homologous reference model to establish the expected supramolecular synthons and lattice architecture.

Part 1: Molecular Context & Supramolecular Expectations[1]

The Fluorine Effect in Crystal Packing

The introduction of fluorine atoms at the 2- and 3-positions creates a unique electrostatic landscape. Unlike hydrogen, fluorine is a weak hydrogen bond acceptor but a strong driver of close packing due to its high electronegativity and low polarizability.

  • Lipophilicity & Packing: The difluoro-substitution increases the lipophilicity of the aromatic ring, often leading to "fluorine-segregated" stacking where fluorinated regions align to minimize repulsion from polar domains.

  • Conformational Locking: The F atom at the 2-position (ortho to COOH) often forces the carboxyl group out of planarity with the benzene ring to minimize steric clash, or conversely, locks it via an intramolecular

    
     contact (though less likely than 
    
    
    
    ).
Primary Supramolecular Synthons

Based on homologous structures (e.g., 3,4-difluoro-2-hydroxybenzoic acid), the crystal structure of the 2,3-difluoro-5-hydroxy isomer is predicted to be dominated by the following hierarchy of interactions:

Interaction TypeMotif SymbolDescriptionEnergy Strength
Carboxylic Acid Dimer

Centrosymmetric homodimer formed by two COOH groups. The dominant anchor of the lattice.Strong (>40 kJ/mol)
Hydroxyl Networking

or

The 5-OH group acts as a lateral donor, likely bridging acid dimers into 2D sheets.Medium (15-25 kJ/mol)
Fluorine Contacts

Weak directional forces that stabilize the stacking of 2D sheets into 3D architecture.Weak (<10 kJ/mol)

Stacking
--Offset face-to-face stacking of the electron-deficient fluorinated rings.Weak (Dispersion)
Structural Logic Diagram

The following diagram illustrates the hierarchical assembly of the crystal lattice from the molecular building block.

CrystalLogic Mol 2,3-Difluoro-5-hydroxybenzoic Acid (Monomer) Dimer Centrosymmetric Dimer (R2,2(8) Motif) Mol->Dimer Strong H-Bonding (COOH...COOH) Sheet 2D Molecular Sheet (Lateral OH...O H-bonds) Dimer->Sheet Lateral Networking (5-OH...O=C) Crystal 3D Crystal Lattice (Pi-Stacking & C-H...F) Sheet->Crystal Weak Interactions (Stacking/Fluorine)

Figure 1: Hierarchical assembly of the supramolecular architecture.

Part 2: Comprehensive Crystallization Protocol

Obtaining single crystals of fluorinated hydroxybenzoic acids requires balancing the solubility of the hydroxyl group with the hydrophobicity of the fluorinated ring.

Solvent Selection Matrix[2]
  • Good Solvents (High Solubility): Methanol, Ethanol, THF, Acetone.

  • Anti-Solvents (Low Solubility): Hexane, Toluene, Chloroform.

  • Target: A binary system is recommended to control supersaturation.

Growth Method: Slow Evaporation vs. Vapor Diffusion

Method A: Slow Evaporation (Recommended for initial screening)

  • Dissolve 20 mg of 2,3-difluoro-5-hydroxybenzoic acid in 2 mL of Methanol/Water (9:1) .

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean glass vial.

  • Cover with parafilm and poke 3-5 small holes.

  • Store in a vibration-free environment at 20°C.

    • Mechanism:[1][2] Water acts as a "structural brake," slowing evaporation and often incorporating into the lattice as a hydrate if the packing efficiency is low.

Method B: Vapor Diffusion (Recommended for high-quality single crystals)

  • Inner Vial: Dissolve 15 mg of compound in 1 mL THF .

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Hexane .

  • Seal the outer jar tightly.

    • Mechanism:[1][2] Hexane vapor slowly diffuses into the THF, lowering solubility gradually. This minimizes defects caused by rapid precipitation.

Part 3: Structural Elucidation Workflow

Once crystals are obtained, the following workflow ensures rigorous characterization compliant with publication standards (e.g., Acta Crystallographica or Crystal Growth & Design).

Single Crystal X-Ray Diffraction (SC-XRD)
  • Mounting: Select a block-like crystal (approx. 0.2 x 0.2 x 0.1 mm). Mount on a Kapton loop using Paratone oil.

  • Temperature: Collect data at 100 K (cryostream). Fluorine atoms have high thermal motion; low temperature is non-negotiable for resolving disorder.

  • Data Strategy:

    • Target Resolution: 0.75 Å or better.

    • Redundancy: >4.0 to ensure accurate intensity statistics.

  • Refinement (SHELXL):

    • Locate F atoms early. If electron density is smeared, consider rotational disorder of the phenyl ring or F/H site exchange (less likely in 2,3-positions but possible).

    • Refine H-atoms on Oxygen (COOH and OH) freely if data quality permits, or use DFIX restraints based on neutron diffraction standards.

Powder X-Ray Diffraction (PXRD) - Phase Purity

A single crystal represents only one particle. PXRD confirms the bulk material matches the single crystal structure.

  • Simulated Pattern: Generate a theoretical PXRD pattern from the SC-XRD .cif file (using Mercury or Olex2).

  • Experimental: Scan bulk sample (Cu K

    
    , 
    
    
    
    to
    
    
    ).
  • Validation: Overlay experimental and simulated patterns. Any extra peaks indicate polymorphs or impurities.

Characterization Logic Flow

Characterization Sample Synthesized Solid (2,3-Difluoro-5-hydroxybenzoic Acid) Screen Polymorph Screening (Solvent/Temp Variations) Sample->Screen SCXRD SC-XRD Analysis (Unit Cell & Space Group) Screen->SCXRD Single Crystal Found PXRD PXRD Analysis (Bulk Phase Purity) Screen->PXRD Bulk Powder Solve Structure Solution (Direct Methods/SHELXT) SCXRD->Solve Refine Refinement (Anisotropic F atoms) Solve->Refine Final Final CIF & Model Refine->Final Final->PXRD Simulate Pattern

Figure 2: The structural elucidation workflow from synthesis to validated model.

Part 4: Engineering Implications

Solubility & Bioavailability

The crystal density and packing efficiency directly correlate with aqueous solubility.

  • High Melting Point Warning: If the

    
     dimers form a highly planar, stacked sheet (facilitated by the 2,3-F substitution), the lattice energy will be high, leading to low aqueous solubility .
    
  • Mitigation: If solubility is poor, disrupt the packing by forming co-crystals with co-formers like proline, nicotinamide, or piperazine, which break the homodimer and introduce more soluble heterosynthons.

Comparative Lattice Metrics (Reference)

While the exact metrics for the 2,3-5 isomer are to be determined by the user, the 3,4-difluoro-2-hydroxybenzoic acid serves as the closest benchmark.

ParameterReference Value (3,4-isomer) [1]Implication for 2,3-isomer
Space Group

(Monoclinic)
Likely

or

(Centrosymmetric preference).
Z (Molecules/Cell) 4Expect Z=4 (1 molecule per asymmetric unit).
Density ~1.70 g/cm³High density due to F atoms; indicates stable packing.
H-Bond Motif Intramolecular

2,3-isomer lacks intramolecular H-bond geometry; expect intermolecular networking.

References

  • Crystal Structure of 3,4-Difluoro-2-hydroxybenzoic Acid. Source: National Institutes of Health (PMC) / Acta Crystallographica. Context: Defines the

    
     dimer and sheet packing in closely related fluorinated salicylates.
    URL:[Link]
    
  • Supramolecular Synthons in Fluorinated Benzoic Acids. Source: MDPI / Molecules. Context: Analysis of hydrogen bonding and fluorine interactions in benzoic acid derivatives. URL:[Link]

  • Synthesis and Characterization of Fluorinated Hydroxybenzoic Acids. Source: ResearchGate / SAGE Journals. Context: Synthetic routes and characterization data for 2,4-difluoro-5-hydroxybenzoic acid analogs. URL:[Link]

  • Polymorphism and Crystal Engineering of Fluorinated Aromatics. Source: American Chemical Society (Crystal Growth & Design). Context: General principles of how fluorine substitution alters crystal packing (The "Fluorine Effect"). URL:[Link](Journal Landing Page for General Methodology)

Sources

spectroscopic data for 2,3-Difluoro-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Difluoro-5-hydroxybenzoic Acid

Foreword: A Predictive and Practical Framework

For researchers and professionals in drug development, the precise structural elucidation of novel or specialized chemical entities is a foundational requirement. 2,3-Difluoro-5-hydroxybenzoic acid represents a class of fluorinated aromatic compounds with significant potential as a scaffold or intermediate in medicinal chemistry. The introduction of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making a comprehensive understanding of its structure paramount.

This guide addresses the spectroscopic characterization of 2,3-Difluoro-5-hydroxybenzoic acid. Due to the limited availability of published, peer-reviewed spectral data for this specific molecule, this document adopts the perspective of a senior application scientist. It provides a robust, predictive analysis based on first principles and data from structurally analogous compounds, coupled with detailed, field-proven protocols for acquiring and interpreting the necessary data. Our objective is not merely to present data but to equip the researcher with the causal logic and experimental framework required to perform a self-validating structural confirmation.

Molecular Structure and Physicochemical Properties

2,3-Difluoro-5-hydroxybenzoic acid (C₇H₄F₂O₃) is a polysubstituted benzene ring containing a carboxylic acid group, a hydroxyl group, and two vicinal fluorine atoms. This specific arrangement of electron-withdrawing (fluorine, carboxylic acid) and electron-donating (hydroxyl) groups dictates its chemical reactivity and presents a unique spectroscopic signature.

Caption: Molecular structure of 2,3-Difluoro-5-hydroxybenzoic acid.

Table 1: Physicochemical Properties and Identifiers

Property Value Source
Molecular Formula C₇H₄F₂O₃ PubChem[1]
Monoisotopic Mass 174.01285 Da PubChem[1]
Physical State Powder Apollo Scientific[2]
Melting Point 180-185 °C Apollo Scientific[2]
CAS Number 749230-51-1* Apollo Scientific[2]

| InChIKey | UHGVHUUHCKECKJ-UHFFFAOYSA-N | PubChem[1] |

*Note: The CAS number provided by some suppliers may be for internal tracking.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of this molecule. A multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The aromatic region will contain two signals corresponding to H-4 and H-6. The acidic protons of the hydroxyl and carboxylic acid groups will likely appear as broad singlets, the positions of which are highly dependent on concentration and residual water content.

  • Causality: The electronic environment dictates the chemical shift. H-6 is ortho to the electron-withdrawing carboxylic acid group, while H-4 is ortho to the electron-donating hydroxyl group (and meta to the carboxylic acid). Both protons experience complex splitting patterns due to coupling with each other (H-H) and with the fluorine atoms (H-F).

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton Predicted δ (ppm) Multiplicity Predicted Coupling Constants (J, Hz)
H-6 7.3 - 7.5 ddd ⁴J(H6-H4) ≈ 2-3 Hz; ⁴J(H6-F2) ≈ 4-6 Hz; ⁵J(H6-F3) ≈ 1-2 Hz
H-4 7.0 - 7.2 ddd ⁴J(H4-H6) ≈ 2-3 Hz; ⁴J(H4-F3) ≈ 8-10 Hz; ⁵J(H4-F2) ≈ 1-2 Hz
-OH 9.5 - 10.5 br s -

| -COOH | 12.5 - 13.5 | br s | - |

  • Expert Insight: The magnitude of the through-space H-F coupling constants is a key diagnostic tool. The four-bond coupling (⁴J) between H-4 and F-3 is expected to be significantly larger than the other H-F couplings due to their spatial proximity.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The spectrum will show seven distinct signals. The carbons directly attached to fluorine will appear as doublets with large one-bond coupling constants (¹JCF), providing definitive assignments.

  • Causality: The chemical shifts of the aromatic carbons are influenced by the additive effects of the substituents. The fluorine atoms cause a dramatic upfield shift for the carbons they are attached to (C-2, C-3) but a downfield shift for the ortho and para positions. C-F coupling is transmitted through bonds, with its magnitude decreasing with the number of intervening bonds.

Table 3: Predicted ¹³C NMR Chemical Shifts and C-F Couplings

Carbon Predicted δ (ppm) Multiplicity (C-F Coupling) Predicted Coupling Constant (J, Hz)
C=O 165 - 168 s -
C-3 150 - 153 dd ¹J(C3-F3) ≈ 240-250; ²J(C3-F2) ≈ 10-15
C-2 148 - 151 dd ¹J(C2-F2) ≈ 240-250; ²J(C2-F3) ≈ 10-15
C-5 145 - 148 t ³J(C5-F3) ≈ 3-5; ⁴J(C5-F2) ≈ 3-5
C-1 118 - 122 t ²J(C1-F2) ≈ 4-6; ³J(C1-F3) ≈ 4-6
C-6 115 - 118 d ³J(C6-F2) ≈ 3-5

| C-4 | 112 - 115 | d | ²J(C4-F3) ≈ 20-25 |

Predicted ¹⁹F NMR Spectrum (470 MHz, DMSO-d₆)

¹⁹F NMR is crucial for confirming the fluorine substitution pattern. Two distinct signals are expected, as F-2 and F-3 are chemically non-equivalent.

  • Causality: The chemical shifts of fluorine are highly sensitive to their electronic environment. The two fluorine atoms will couple to each other, resulting in a doublet for each signal. Further coupling to aromatic protons will add fine structure. Typical chemical shifts for fluorine atoms on aromatic rings are between -110 and -180 ppm[3].

Table 4: Predicted ¹⁹F NMR Chemical Shifts and Couplings

Fluorine Predicted δ (ppm) Multiplicity Predicted Coupling Constants (J, Hz)
F-2 -135 to -145 dd ³J(F2-F3) ≈ 20-22 Hz; ⁴J(F2-H6) ≈ 4-6 Hz

| F-3 | -140 to -150 | dd | ³J(F2-F3) ≈ 20-22 Hz; ⁴J(F3-H4) ≈ 8-10 Hz |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data suitable for structural confirmation.

  • Sample Preparation: a. Weigh approximately 10-15 mg of 2,3-Difluoro-5-hydroxybenzoic acid directly into a clean, dry NMR tube. b. Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar aromatic acids and for its ability to slow the exchange of acidic protons, allowing for their observation. c. Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Instrument Setup (for a 500 MHz Spectrometer): a. Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes. b. Lock onto the deuterium signal of the DMSO-d₆. c. Perform automated or manual shimming to optimize magnetic field homogeneity. Aim for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition: a. Acquire a standard single-pulse ¹H spectrum. b. Set the spectral width to cover a range of -2 to 16 ppm. c. Use a 30-degree pulse angle and a relaxation delay (d1) of 2 seconds. d. Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: a. Switch the probe to the ¹³C channel. b. Use a standard proton-decoupled pulse sequence (e.g., zgpg30). c. Set the spectral width to cover 0 to 200 ppm. d. Acquire a sufficient number of scans (e.g., 1024 or more) as ¹³C is an insensitive nucleus.

  • ¹⁹F NMR Acquisition: a. Switch the probe to the ¹⁹F channel. b. A standard proton-decoupled single-pulse experiment is typically sufficient. c. Set the spectral width to cover a range appropriate for aromatic fluorines (e.g., -100 to -200 ppm). d. Acquire 64-128 scans.

  • Data Processing: a. Apply Fourier transformation to all acquired FIDs. b. Perform phase correction and baseline correction. c. Calibrate the spectra: For ¹H and ¹³C, reference the residual DMSO peak to 2.50 ppm and 39.52 ppm, respectively. For ¹⁹F, an external standard like CFCl₃ (0 ppm) is the absolute reference, though internal referencing to a known fluorinated compound can also be used. d. Integrate the signals and analyze the chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule.

  • Causality: Specific covalent bonds vibrate at characteristic frequencies. The presence of hydroxyl, carbonyl, and carbon-fluorine bonds will give rise to strong, diagnostic absorption bands.

Table 5: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale
2500 - 3300 O-H stretch (Carboxylic Acid) Broad, Strong Characteristic broad absorption due to extensive hydrogen bonding of the carboxylic acid dimer.
3200 - 3500 O-H stretch (Phenolic) Broad, Medium Phenolic hydroxyl group, also involved in hydrogen bonding.
1680 - 1710 C=O stretch (Carboxylic Acid) Strong, Sharp Carbonyl of an aromatic carboxylic acid. Position is sensitive to hydrogen bonding.
1580 - 1620 C=C stretch (Aromatic Ring) Medium-Strong Aromatic ring skeletal vibrations.
1200 - 1300 C-O stretch Strong Stretching of the C-O bonds in the carboxylic acid and phenol groups.

| 1100 - 1200 | C-F stretch | Strong | Aryl-fluorine bond vibrations are typically strong and found in this region. |

Experimental Protocol for ATR-IR Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid 2,3-Difluoro-5-hydroxybenzoic acid powder onto the ATR crystal.

  • Data Acquisition: Lower the ATR anvil to ensure firm contact between the sample and the crystal.

  • Spectrum Collection: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry determines the compound's molecular weight and provides structural clues through its fragmentation pattern. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

  • Causality: In an electrospray ionization (ESI) source, the molecule is gently ionized, typically by deprotonation in negative ion mode ([M-H]⁻) or protonation in positive ion mode ([M+H]⁺). The resulting molecular ion can then be fragmented by collision-induced dissociation (CID), with weaker bonds breaking preferentially.

Table 6: Predicted Mass Spectrometry Data (ESI)

Ion Adduct Predicted m/z (Monoisotopic) Source
Molecular Ion [M-H]⁻ 173.00557 PubChem[1]
[M+H]⁺ 175.02013 PubChem[1]
Key Fragments [M-H-CO₂]⁻ 129.01565 Loss of carbon dioxide from the carboxylate.
[M+H-H₂O]⁺ 157.01011 Loss of water, likely from the carboxylic acid group.[4]

| | [M+H-H₂O-CO]⁺ | 129.01511 | Subsequent loss of carbon monoxide.[4] |

Experimental Protocol for ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

  • Instrumentation (LC-MS or Direct Infusion): a. Mobile Phase: A typical mobile phase for ESI is a 50:50 mixture of acetonitrile and water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode). b. Ion Source: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the instrument. c. Mass Analyzer: Acquire data in full scan mode over a range of m/z 50-500. For fragmentation studies (MS/MS), select the molecular ion (m/z 173 or 175) as the precursor and apply collision energy to induce fragmentation.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical value to confirm the elemental formula. Analyze the fragmentation pattern to support the proposed structure.

Integrated Workflow and Data Validation

The confident identification of 2,3-Difluoro-5-hydroxybenzoic acid relies on the convergence of all spectroscopic data. No single technique is sufficient. The following workflow illustrates the logical process of data integration and validation.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structure Confirmation Sample Sample Preparation (10-15 mg in DMSO-d6) NMR NMR Acquisition (1H, 13C, 19F) Sample->NMR Parallel Analysis MS HRMS Acquisition (ESI+/-) Sample->MS Parallel Analysis IR ATR-IR Acquisition Sample->IR Parallel Analysis Analyze_NMR Correlate Shifts & Couplings (H-H, H-F, C-F, F-F) NMR->Analyze_NMR Analyze_MS Confirm Molecular Formula Analyze Fragmentation MS->Analyze_MS Analyze_IR Identify Functional Groups (OH, C=O, C-F) IR->Analyze_IR Validate Data Convergence Check Analyze_NMR->Validate Analyze_MS->Validate Analyze_IR->Validate Structure Final Structure Confirmed: 2,3-Difluoro-5-hydroxybenzoic acid Validate->Structure All data consistent

Caption: Integrated workflow for the spectroscopic validation of the target compound.

Safety and Handling

As a laboratory chemical, 2,3-Difluoro-5-hydroxybenzoic acid should be handled with appropriate care.

  • Hazards: May cause respiratory irritation, skin irritation, and serious eye irritation.[2]

  • Precautions: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Wash hands thoroughly after handling.

  • Stability: The product is considered stable, and hazardous polymerization will not occur.[2]

References

  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.
  • Apollo Scientific. (2023, May 26). Safety Data Sheet: 2,3-Difluoro-5-hydroxybenzoic acid.
  • PubChem. (n.d.). 2,3-difluoro-5-hydroxybenzoic acid. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). Certified Reference Materials for ¹⁹F NMR.

Sources

A Technical Guide to the Solubility of 2,3-Difluoro-5-hydroxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Scientific Advancement

In the landscape of scientific research and pharmaceutical development, understanding the fundamental physicochemical properties of a compound is paramount. Among these, solubility stands out as a critical determinant of a molecule's utility and potential applications. For a compound like 2,3-Difluoro-5-hydroxybenzoic acid, a substituted aromatic carboxylic acid, its solubility profile across a spectrum of solvents dictates its path from laboratory synthesis to potential therapeutic application. This in-depth technical guide provides a comprehensive overview of the solubility of 2,3-Difluoro-5-hydroxybenzoic acid, offering a blend of theoretical principles, predictive analysis based on structurally similar compounds, and robust experimental protocols for its empirical determination. While specific quantitative solubility data for 2,3-Difluoro-5-hydroxybenzoic acid is not extensively available in public literature, this guide equips researchers with the necessary framework to predict, measure, and understand its behavior in various solvent systems.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of 2,3-Difluoro-5-hydroxybenzoic acid, featuring a carboxylic acid group (-COOH), a hydroxyl group (-OH), and two fluorine atoms (-F) on a benzene ring, provides key insights into its expected solubility.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. The carboxylic acid and hydroxyl groups of 2,3-Difluoro-5-hydroxybenzoic acid can act as both hydrogen bond donors and acceptors. Therefore, moderate to good solubility is anticipated in these solvents. The presence of two electron-withdrawing fluorine atoms may slightly decrease the pKa of the carboxylic acid and hydroxyl groups, potentially influencing their interaction with protic solvents.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone): These solvents possess dipole moments but lack acidic protons. They can act as hydrogen bond acceptors. The hydroxyl and carboxylic acid protons of the solute can form hydrogen bonds with the oxygen or nitrogen atoms of these solvents, suggesting favorable solubility. Studies on similar compounds, such as mefenamic acid, have shown high solubility in dipolar aprotic solvents[1].

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The polar functional groups of 2,3-Difluoro-5-hydroxybenzoic acid will have weak interactions with nonpolar solvents, leading to an expectation of low solubility.

The interplay of these functional groups and their interactions with different solvent classes is a key determinant of the overall solubility profile.

Predictive Analysis Based on Analogous Compounds

In the absence of direct experimental data, examining the solubility of structurally related benzoic acid derivatives can provide valuable predictive insights.

  • Hydroxybenzoic Acids: Studies on 2-hydroxybenzoic acid (salicylic acid) have shown it to be more soluble in 1,4-dioxane and tetrahydrofuran than in various alcohols, esters, or ketones[2]. This suggests that the cyclic ether functionality provides a favorable environment for solvation.

  • Substituted Benzoic Acids: Research on benzoic acid and its nitro-derivatives indicates that solubility generally increases with temperature[3][4]. The order of solubility for these compounds was found to be highest in alcohols like methanol and ethanol, followed by other polar organic solvents, and lowest in water and nonpolar solvents like toluene[3][4].

Based on these observations, it is reasonable to hypothesize that 2,3-Difluoro-5-hydroxybenzoic acid will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols, with limited solubility in water and very low solubility in nonpolar hydrocarbons.

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive solubility data, empirical determination is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound[5][6][7].

Step-by-Step Protocol for the Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2,3-Difluoro-5-hydroxybenzoic acid to a series of vials, each containing a different solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically set at 25 °C or 37 °C for pharmaceutical applications.

    • Agitate the samples for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PTFE) is recommended[6].

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 2,3-Difluoro-5-hydroxybenzoic acid in the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS)[8].

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_analysis 5. Data Analysis prep1 Add excess 2,3-Difluoro-5- hydroxybenzoic acid to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge sample equil1->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 quant1 Dilute filtered supernatant sep2->quant1 quant2 Analyze by HPLC-UV/MS quant1->quant2 analysis1 Calculate solubility (mg/mL or mol/L) quant2->analysis1

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Anticipated Solubility Data and Interpretation

While specific experimental values are pending, a qualitative and semi-quantitative summary of the expected solubility of 2,3-Difluoro-5-hydroxybenzoic acid is presented below, based on the theoretical principles and data from analogous compounds.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to GoodCapable of hydrogen bonding with the carboxylic acid and hydroxyl groups. The fluorine atoms may slightly modulate this interaction.
Polar Aprotic DMSO, DMF, AcetoneGood to HighStrong hydrogen bond acceptors, readily interacting with the -OH and -COOH protons of the solute.
Nonpolar Hexane, TolueneLow to Very LowLack of favorable intermolecular interactions with the polar functional groups of the solute.

It is important to note that these are predictions. The actual experimental data may vary, and factors such as polymorphism of the solid material can also influence the measured solubility[6].

Visualizing Molecular Interactions

The differences in solubility can be attributed to the specific molecular interactions between 2,3-Difluoro-5-hydroxybenzoic acid and the solvent molecules.

G solute 2,3-Difluoro-5-hydroxybenzoic acid protic Polar Protic (e.g., Methanol) solute->protic Strong H-Bonding (Donor & Acceptor) aprotic Polar Aprotic (e.g., DMSO) solute->aprotic Strong H-Bonding (Acceptor) nonpolar Nonpolar (e.g., Hexane) solute->nonpolar Weak van der Waals

Caption: Predicted intermolecular interactions driving solubility differences.

Practical Applications in Research and Development

A thorough understanding of the solubility of 2,3-Difluoro-5-hydroxybenzoic acid is crucial for several key applications:

  • Reaction Chemistry: Selecting an appropriate solvent is critical for achieving optimal reaction kinetics, yield, and purity during the synthesis and modification of this compound.

  • Purification: Solubility data is essential for developing effective crystallization and chromatography methods for purification.

  • Formulation Development: For potential pharmaceutical applications, solubility in aqueous and organic media is a primary factor in designing oral, topical, or parenteral formulations. Poor aqueous solubility is a common hurdle in drug development[9].

  • Analytical Method Development: Choosing the right solvent is fundamental for preparing stock solutions and standards for various analytical techniques.

Conclusion

While direct, quantitative solubility data for 2,3-Difluoro-5-hydroxybenzoic acid remains to be extensively published, this technical guide provides a robust framework for understanding and predicting its solubility behavior. By leveraging theoretical principles, drawing parallels with structurally similar compounds, and employing a validated experimental protocol like the shake-flask method, researchers can confidently determine the solubility of this compound in a range of solvents. This knowledge is indispensable for advancing research, enabling efficient process development, and unlocking the full potential of 2,3-Difluoro-5-hydroxybenzoic acid in various scientific and pharmaceutical applications.

References

  • Acree, W. E., Jr. (1999). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. Journal of Chemical & Engineering Data, 44(6), 1372-1374. [Link]

  • Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 62(5), 1596-1603. [Link]

  • Delgado, D. R., & Martínez, F. (2013). Solubility and solution thermodynamics of benzoic acid in some ethanol + water mixtures. Fluid Phase Equilibria, 360, 140-147. [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Pharmaceutical Sciences Encyclopedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Acrylate. In PubChem. Retrieved from [Link]

  • Raytor. (2023). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 2,3-Dihydroxybenzoic acid. [Link]

  • Glombitza, C., & Schmidt, C. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Difluoro-4-hydroxybenzoic acid. In PubChem. Retrieved from [Link]

  • Kansy, M., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Al-Kasim, L., & Ghorab, M. (2017). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. Journal of Pharmaceutical Innovation, 12(4), 346-354. [Link]

  • Wang, L., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. RSC Advances, 9(28), 16124-16127. [Link]

  • Fakhree, M. A. A., et al. (2010). Solubility of Benzoic Acid in Mixed Solvents. Journal of Chemical & Engineering Data, 55(5), 1939-1942. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Sashiwa, H., et al. (2003). Solubility of chitin benzoic acid esters in selected organic solvents. Carbohydrate Polymers, 54(2), 245-248. [Link]

  • Acree, W. E., Jr. (2014). Summary of experimental solubility data of 4-hydroxybenzoic acid in... ResearchGate. [Link]

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Thermodynamic Architecture of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Solid-State and Solution-Phase Properties

Executive Summary

In medicinal chemistry and crystal engineering, the substitution of hydrogen with fluorine on a benzoic acid scaffold is a non-trivial modification.[1] It alters the thermodynamic landscape of the molecule—shifting acidity (pKa), modifying lipophilicity (logP), and drastically changing crystal lattice energy—without significantly increasing steric bulk.[1]

This guide analyzes the thermodynamic properties of mono-fluorinated benzoic acids (FBAs), focusing on the isomeric differences between 2-fluorobenzoic acid (ortho) , 3-fluorobenzoic acid (meta) , and 4-fluorobenzoic acid (para) . It provides actionable protocols for characterizing these properties, grounded in the principles of causality and self-validating experimental design.[1]

Part 1: The Fluorine Effect & Isomeric Divergence[1]

Fluorine is the most electronegative element (3.98 Pauling scale), yet the C-F bond length (1.35 Å) closely mimics the C-O bond, making FBAs excellent bioisosteres for carboxylic acids and phenols.[1] However, the position of the fluorine atom dictates the thermodynamic behavior through two competing mechanisms:[1]

  • Inductive Effect (-I): Electron withdrawal through the sigma bond framework (stabilizes carboxylate anion).[1]

  • Resonance Effect (+R): Electron donation through

    
    -orbital overlap (destabilizes carboxylate anion).[1]
    
The "Ortho Effect" Anomaly

While one might expect a linear trend in properties based on distance from the carboxyl group, 2-FBA exhibits distinct behavior due to the Ortho Effect .[1] The proximity of the fluorine to the carboxylic acid allows for intramolecular interactions and steric pressure that twist the carboxyl group out of coplanarity with the benzene ring, disrupting the standard intermolecular hydrogen-bonding networks found in benzoic acid crystals.[1]

Part 2: Solid-State Thermodynamics

The melting point (


) and enthalpy of fusion (

) are direct indicators of the crystal lattice energy.[1] A higher melting point implies a more stable solid state, requiring more energy to break the intermolecular forces (lattice enthalpy).[1]
Comparative Thermodynamic Data

The following table synthesizes experimental data, highlighting the stability of the para isomer compared to the ortho and meta forms.

CompoundPositionMelting Point (

)
pKa (

)

(kJ/mol)
Lattice Stability Note
Benzoic Acid -122 °C4.20-3227.0Reference Standard
2-Fluorobenzoic Ortho122–125 °C3.27-3080.0Destabilized lattice; strong acid
3-Fluorobenzoic Meta122–124 °C3.86N/ASimilar packing to ortho
4-Fluorobenzoic Para184 °C 4.14-3063.8High Stability ; Symmetric packing

Data Sources: Melting points and pKa values validated against NIST and Sigma-Aldrich datasets [1, 2]. Combustion enthalpies from experimentally verified calorimetry studies [3].

Technical Insight:

  • 4-FBA (Para): The high melting point (184 °C) is attributed to its high symmetry, allowing efficient packing of Centrosymmetric Carboxylic Acid Dimers.[1] The lower heat of combustion (-3063.8 kJ/mol) compared to the ortho isomer confirms it is the thermodynamically most stable isomer.[1]

  • 2-FBA (Ortho): Despite the strong C-F bond, the melting point is surprisingly low (similar to benzoic acid).[1] The fluorine atom at the ortho position interferes with dimer formation, often forcing the formation of less energetic "catemer" motifs or twisted dimers.[1]

Part 3: Solution Thermodynamics & Solubility[1][2]

The solubility of FBAs is not merely a function of "like dissolves like"; it is a thermodynamic cycle involving crystal lattice disruption and cavity formation.[1]

The Thermodynamic Cycle of Solvation

To understand why 4-FBA is often less soluble than 2-FBA despite being less polar, we must visualize the energy penalties.[1]

SolvationCycle cluster_0 Critical Insight Solid Solid Crystal (Lattice Energy) Gas Gas Phase (Isolated Molecules) Solid->Gas Sublimation (+ΔH_sub) Energy Penalty Solution Solvated State (Solution) Solid->Solution Dissolution (ΔH_sol) Net Enthalpy Gas->Solution Solvation (-ΔH_solv) Energy Release Note1 High Melting Point (4-FBA) = High Sublimation Penalty = Lower Solubility

Figure 1: The Born-Haber cycle applied to solubility. The high lattice energy of 4-FBA acts as a barrier to dissolution, often making it the least soluble isomer in organic solvents despite its polarity.[1]

Acidity and Dissociation[2]
  • 2-FBA (Strongest Acid, pKa 3.27): The inductive effect is maximized due to proximity.[1] Additionally, the intramolecular H-bond stabilizes the conjugate base (carboxylate anion) by "locking" the conformation.[1]

  • 4-FBA (Weakest Acid, pKa 4.14): The fluorine is distant.[1] While it pulls electrons inductively (-I), its lone pairs can donate back into the ring (+R), partially negating the acidity gain.[1]

Part 4: Experimental Protocols

To generate high-quality thermodynamic data, specific protocols must be followed to avoid common artifacts like polymorphism or non-equilibrium saturation.[1]

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Use this to determine


 and derived thermodynamic parameters.[1]
  • Preparation: Add excess solid FBA (approx. 200 mg) to 10 mL of solvent (e.g., Ethanol, Water, Octanol) in a borosilicate glass vial.

  • Equilibration: Place in a temperature-controlled orbital shaker.

    • Setting: 25.0 ± 0.1 °C at 150 RPM.

    • Duration: Minimum 24 hours (48 hours recommended for 4-FBA due to high lattice energy).[1]

  • Filtration (Critical Step):

    • Pre-heat a glass syringe and 0.45 µm PTFE filter to the bath temperature (prevents precipitation during filtration).[1]

    • Draw supernatant and filter into a pre-weighed volumetric flask.

  • Quantification:

    • Dilute filtrate with mobile phase.[1]

    • Analyze via HPLC (UV detection at 230 nm).

    • Self-Validation: Repeat at 30°C and 35°C. Plot

      
       vs 
      
      
      
      (Van't Hoff plot).[1] Linearity (
      
      
      ) confirms no polymorph phase change occurred during heating [4].[1]
Protocol B: Enthalpy of Fusion via DSC

Use this to quantify lattice stability.[1]

  • Calibration: Calibrate DSC heat flow and temperature using Indium (

    
    , 
    
    
    
    ).
  • Sample Prep: Weigh 2–4 mg of dried FBA into a Tzero aluminum pan. Hermetically seal (pinhole lid if sublimation is suspected, though hermetic is preferred for fusion).[1]

  • Ramp:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 200°C (past the 184°C melt of 4-FBA).

  • Analysis: Integrate the endothermic peak.

    • Note: If the baseline shifts significantly after melting, check for sublimation/decomposition. 2-FBA may sublime before melting if not sealed tightly.[1]

Part 5: Implications for Drug Development[1]

Understanding these properties allows for rational decision-making in the "Design-Make-Test" cycle:

  • Bioavailability: If a drug candidate contains a 4-fluorophenyl moiety and suffers from poor solubility, moving the fluorine to the ortho position (2-FBA motif) will likely lower the melting point and increase solubility without changing the molecular weight.[1]

  • Salt Formation: 2-FBA derivatives, being more acidic (pKa ~3.3), will form stable salts with weaker bases than their 4-FBA counterparts.[1]

Decision Logic for Isomer Selection

DecisionTree cluster_1 Trade-off Start Fluorine Scan Strategy NeedSolubility Need higher solubility? Start->NeedSolubility NeedMetabStab Need metabolic stability? Start->NeedMetabStab Ortho Select 2-Fluoro (Ortho) • Low Lattice Energy • High Acidity NeedSolubility->Ortho Disrupts Packing Para Select 4-Fluoro (Para) • Block para-oxidation • High Crystallinity NeedMetabStab->Para Blocks CYP450 Ortho->Para Isomer Switch

Figure 2: Strategic selection of fluorine position based on thermodynamic requirements.

References
  • NIST Chemistry WebBook. 2-Fluorobenzoic acid & 4-Fluorobenzoic acid Thermochemical Data.[1] Standard Reference Data.[1][3][4] Link

  • Sigma-Aldrich. Product Specification: 2-Fluorobenzoic acid (445-29-4) & 4-Fluorobenzoic acid (456-22-4).Link[1]

  • Cox, J. D. (1980).[1] The Enthalpies of Combustion and Formation of Ortho- and Parafluorobenzoic Acid.[1] National Bureau of Standards.[1] Link

  • BenchChem Technical Guides. Solubility of Benzoic Acid Derivatives: Protocols and Data.Link[1]

  • Perlovich, G. L., et al. (2006).[1] Thermodynamics of sublimation, crystal lattice energies, and crystal structures of racemates and enantiomers.[1] Journal of Pharmaceutical Sciences.[1]

Sources

A Comprehensive Technical Guide to 2,3-Difluoro-5-hydroxybenzoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoro-5-hydroxybenzoic acid is a fluorinated aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the benzene ring, ortho to each other and meta and para to the hydroxyl and carboxyl groups respectively, imparts unique electronic properties that can profoundly influence molecular interactions, metabolic stability, and acidity. This technical guide provides a comprehensive literature review of 2,3-Difluoro-5-hydroxybenzoic acid, covering its synthesis, physicochemical properties, and reactivity. In the absence of extensive direct experimental data for this specific molecule, this guide leverages data from closely related analogs to provide reasoned predictions and insights. Potential applications, particularly in the realm of drug discovery, are also explored, highlighting its value as a scaffold for novel therapeutic agents.

Introduction: The Strategic Value of Fluorination in Aromatic Systems

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter the physicochemical and biological properties of a parent compound. In the context of aromatic systems like benzoic acids, fluorination can:

  • Modulate Acidity: The strong electron-withdrawing nature of fluorine increases the acidity of both carboxylic and phenolic groups, which can be critical for tuning pKa values to optimize drug absorption and distribution.

  • Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to improved bioavailability and a longer half-life for drug candidates.

  • Influence Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, with biological targets such as enzymes and receptors, thereby enhancing binding affinity and potency.

  • Alter Conformation: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a binding site.

2,3-Difluoro-5-hydroxybenzoic acid represents a particularly interesting scaffold due to the ortho-difluoro substitution pattern, which creates a distinct electronic and steric environment on the aromatic ring, offering unique opportunities for molecular design.

Synthesis of 2,3-Difluoro-5-hydroxybenzoic Acid: Plausible Synthetic Strategies

Strategy 1: From 2,3-Difluoroaniline

A common and effective method for the introduction of a hydroxyl group onto an aromatic ring is through the diazotization of an aniline derivative followed by hydrolysis.

Synthesis_Strategy_1 2,3-Difluoroaniline 2,3-Difluoroaniline Diazonium_Salt Diazonium_Salt 2,3-Difluoroaniline->Diazonium_Salt NaNO2, H2SO4 0-5 °C 2,3-Difluoro-5-nitrophenol 2,3-Difluoro-5-nitrophenol Diazonium_Salt->2,3-Difluoro-5-nitrophenol H2O, Δ 2,3-Difluoro-5-aminophenol 2,3-Difluoro-5-aminophenol 2,3-Difluoro-5-nitrophenol->2,3-Difluoro-5-aminophenol Reduction (e.g., Fe/HCl or H2/Pd-C) 2,3-Difluoro-5-hydroxybenzenediazonium_salt 2,3-Difluoro-5-hydroxybenzenediazonium_salt 2,3-Difluoro-5-aminophenol->2,3-Difluoro-5-hydroxybenzenediazonium_salt NaNO2, H2SO4 0-5 °C 2,3-Difluoro-5-hydroxybenzonitrile 2,3-Difluoro-5-hydroxybenzonitrile 2,3-Difluoro-5-hydroxybenzenediazonium_salt->2,3-Difluoro-5-hydroxybenzonitrile Sandmeyer Reaction (CuCN) 2,3-Difluoro-5-hydroxybenzoic_acid 2,3-Difluoro-5-hydroxybenzoic_acid 2,3-Difluoro-5-hydroxybenzonitrile->2,3-Difluoro-5-hydroxybenzoic_acid Hydrolysis (H+ or OH-)

Caption: Plausible synthetic route starting from 2,3-Difluoroaniline.

Experimental Protocol (Hypothetical):

  • Diazotization of 2,3-Difluoroaniline: 2,3-Difluoroaniline is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Hydrolysis to 2,3-Difluorophenol: The diazonium salt solution is then gently warmed, leading to the evolution of nitrogen gas and the formation of 2,3-difluorophenol.

  • Carboxylation: The resulting 2,3-difluorophenol can be carboxylated at the 5-position. A Kolbe-Schmitt reaction, involving treatment with a base (like sodium hydroxide) and then carbon dioxide under pressure and elevated temperature, would be a standard approach. However, regioselectivity could be an issue. A more controlled method would be ortho-lithiation directed by the hydroxyl group, followed by quenching with carbon dioxide. Given the existing fluorine substituents, directing the carboxylation specifically to the 5-position would require careful optimization of directing groups and reaction conditions.

A related approach involves the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, which includes nitration, esterification, reduction of the nitro group, diazotization, and hydrolysis[1]. A similar multi-step sequence starting from a suitable difluorinated precursor could be adapted.

Strategy 2: From 3-Hydroxybenzoic Acid

Direct fluorination of 3-hydroxybenzoic acid is challenging due to the harsh conditions and lack of regioselectivity. A more controlled approach would involve a multi-step synthesis.

Synthesis_Strategy_2 3-Hydroxybenzoic_acid 3-Hydroxybenzoic_acid Methyl_3-hydroxybenzoate Methyl_3-hydroxybenzoate 3-Hydroxybenzoic_acid->Methyl_3-hydroxybenzoate Esterification (MeOH, H+) Protected_ester Protected_ester Methyl_3-hydroxybenzoate->Protected_ester Protection of OH (e.g., as MOM ether) Ortho-lithiated_intermediate Ortho-lithiated_intermediate Protected_ester->Ortho-lithiated_intermediate Directed ortho-metalation (e.g., n-BuLi) Fluorinated_intermediate Fluorinated_intermediate Ortho-lithiated_intermediate->Fluorinated_intermediate Electrophilic fluorinating agent (e.g., NFSI) Difluorinated_intermediate Difluorinated_intermediate Fluorinated_intermediate->Difluorinated_intermediate Repeat ortho-metalation and fluorination Deprotected_acid Deprotected_acid Difluorinated_intermediate->Deprotected_acid Deprotection and Hydrolysis

Caption: Multi-step synthesis starting from 3-Hydroxybenzoic acid.

Experimental Protocol (Conceptual):

  • Protection: The hydroxyl and carboxylic acid groups of 3-hydroxybenzoic acid would likely require protection to prevent side reactions. The carboxylic acid could be converted to a methyl or ethyl ester, and the hydroxyl group could be protected with a suitable protecting group, such as a methoxymethyl (MOM) ether.

  • Directed Ortho-Metalation and Fluorination: The protected intermediate could then undergo directed ortho-metalation using a strong base like n-butyllithium. The ortho-directing capabilities of the protected hydroxyl group would favor lithiation at the 2-position. Quenching this lithiated species with an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI) would introduce the first fluorine atom.

  • Second Fluorination: A second directed ortho-metalation and fluorination step would be required to introduce the second fluorine atom at the 3-position. The regioselectivity of this step would be a critical challenge.

  • Deprotection and Hydrolysis: Finally, removal of the protecting groups and hydrolysis of the ester would yield the desired 2,3-difluoro-5-hydroxybenzoic acid.

Physicochemical Properties

While a complete experimental dataset for 2,3-difluoro-5-hydroxybenzoic acid is not available, some properties are known, and others can be reasonably predicted based on its structure and data from similar compounds.

PropertyValue/PredictionSource/Basis
Molecular Formula C₇H₄F₂O₃-
Molecular Weight 174.10 g/mol -
Appearance Powder[2]
Melting Point 180-185 °C[2]
pKa (Carboxylic Acid) Predicted: ~3.0 - 3.5The two electron-withdrawing fluorine atoms are expected to significantly increase the acidity compared to benzoic acid (pKa ≈ 4.2) and 3-hydroxybenzoic acid (pKa ≈ 4.08).
pKa (Phenolic Hydroxyl) Predicted: ~8.5 - 9.5The fluorine atoms will also increase the acidity of the phenolic hydroxyl group compared to phenol (pKa ≈ 10).
Solubility Predicted: Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and acetone.General solubility trends for benzoic acid derivatives.
Chemical Stability Considered stable under normal conditions.[2]

Reactivity and Chemical Behavior

The reactivity of 2,3-difluoro-5-hydroxybenzoic acid is governed by its three functional groups: the carboxylic acid, the phenolic hydroxyl group, and the difluorinated aromatic ring.

Acidity and Salt Formation

As predicted, both the carboxylic acid and the phenolic hydroxyl group are more acidic than their non-fluorinated counterparts. This enhanced acidity facilitates the formation of stable carboxylate and phenoxide salts with appropriate bases. The increased acidity of the carboxylic acid can be advantageous in pharmaceutical formulations where salt formation is used to improve solubility and bioavailability.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is expected to undergo typical reactions, including:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst will form the corresponding esters.

  • Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with an amine will yield amides. Alternatively, direct coupling with amines using coupling agents like DCC or EDC is also a viable route.

  • Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can undergo:

  • Etherification: Reaction with alkyl halides in the presence of a base will form ethers.

  • Esterification: Acylation with acid chlorides or anhydrides will produce phenyl esters.

  • Nucleophilic Aromatic Substitution (for Fluorine): While generally unreactive, activation of the hydroxyl group (e.g., conversion to a sulfonate ester) could potentially enable nucleophilic displacement of one of the adjacent fluorine atoms under harsh conditions.

Reactivity of the Aromatic Ring

The two fluorine atoms are strong deactivating groups for electrophilic aromatic substitution, making reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation challenging. The directing effects of the hydroxyl (ortho, para-directing) and carboxylic acid (meta-directing) groups, in combination with the deactivating fluorine atoms, would lead to complex regiochemical outcomes if such reactions were to proceed.

Predicted Spectroscopic Data

While experimental spectra are not available, the following are predictions based on the analysis of similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show two aromatic protons and the acidic protons of the hydroxyl and carboxyl groups.

  • Aromatic Protons: Two signals in the aromatic region (δ 7.0-8.0 ppm), likely appearing as doublets or doublet of doublets due to coupling with each other and with the fluorine atoms.

  • Hydroxyl and Carboxyl Protons: Two broad singlets at lower field (δ > 9 ppm), which are typically exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the seven carbon atoms, with the carbon atoms directly bonded to fluorine exhibiting large one-bond C-F coupling constants.

  • Carbonyl Carbon: A signal around 165-170 ppm.

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 100-160 ppm). The carbons attached to fluorine (C-2 and C-3) will appear as doublets with large ¹JCF coupling constants. The carbons adjacent to the fluorinated carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms, likely in the range of -120 to -150 ppm (relative to CFCl₃). These signals would likely appear as doublets due to coupling to each other and would exhibit further smaller couplings to the aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

  • O-H Stretch (Phenol): A broad band around 3200-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.

  • C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

  • C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 174. Common fragmentation patterns would include the loss of a hydroxyl radical (M-17), water (M-18), and a carboxyl group (M-45).

Potential Applications in Drug Discovery and Materials Science

While no specific applications for 2,3-difluoro-5-hydroxybenzoic acid have been reported, its structural motifs are present in a variety of biologically active molecules. Its potential as a building block is significant.

Medicinal Chemistry
  • Scaffold for Bioactive Molecules: This compound can serve as a starting point for the synthesis of more complex molecules with potential therapeutic activities. The carboxylic acid and hydroxyl groups provide convenient handles for derivatization.

  • Kinase Inhibitors: Many kinase inhibitors incorporate fluorinated aromatic rings to enhance binding affinity and metabolic stability. The 2,3-difluoro-5-hydroxyphenyl moiety could be incorporated into novel kinase inhibitor scaffolds.

  • Antibacterial and Antifungal Agents: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents. The development of new analogs is crucial to combat antibiotic resistance. The synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid as a key intermediate for antimicrobial drugs highlights the potential of similar structures[1].

  • Anti-inflammatory Agents: The hydroxybenzoic acid scaffold is found in some non-steroidal anti-inflammatory drugs (NSAIDs). Fluorination could lead to analogs with improved potency and safety profiles.

Materials Science
  • Liquid Crystals: Fluorinated benzoic acid derivatives are used in the synthesis of liquid crystals due to their ability to introduce desirable properties such as high clearing points and specific dielectric anisotropies.

  • Polymers: This compound could be used as a monomer for the synthesis of specialty polymers with enhanced thermal stability and specific optical properties.

Conclusion

2,3-Difluoro-5-hydroxybenzoic acid is a chemical entity with considerable untapped potential. While direct experimental data on its synthesis and reactivity are sparse in the public domain, a thorough analysis of related compounds allows for the construction of a robust theoretical and predictive framework. Its unique substitution pattern, combining the ortho-difluoro motif with hydroxyl and carboxylic acid functionalities, makes it an attractive building block for the design of novel pharmaceuticals and advanced materials. The synthetic strategies and predicted properties outlined in this guide provide a solid foundation for researchers to explore the chemistry and potential applications of this intriguing molecule. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential in various scientific disciplines.

References

  • Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 28). The Chemistry Behind 2,3-Difluoro-5-methylbenzoic Acid: A Key Synthesis Intermediate. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). ¹⁹F NMR spectra of the conversion of 2,3-difluorohydroquinone by P. fluorescens ACB. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN103102262A - Synthesizing method of 2,3,4,5,6-pentafluorobenzoic acid.
  • Mol-Instincts. (n.d.). 2,3-Difluoro-5-hydroxybenzoic acid (CAS 749230-51-1) Properties. Retrieved February 7, 2026, from [Link]

  • QuickCompany. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved February 7, 2026, from [Link]

  • European Patent Office. (2000, June 14). EP 1008583 A1 - Process for making 2-alkyl-3-hydroxybenzoic acids. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2,4-difluoro-3-hydroxybenzoic acid.
  • ResearchGate. (2014, April). 3,4-Difluoro-2-hydroxybenzoic acid. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2026, January 6). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved February 7, 2026, from [Link]

  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Difluoro-3-hydroxybenzoic acid. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Difluoro-2-hydroxybenzoic acid. Retrieved February 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Difluorobenzoic acid. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-3,5-dinitro-. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2,3-Difluorophenol. Retrieved February 7, 2026, from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0296036). Retrieved February 7, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,3-Difluorophenol (CAS 6418-38-8). Retrieved February 7, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2,5-dihydroxybenzoic acid. Retrieved February 7, 2026, from [Link]

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Technical Monograph: Operational Safety and Handling of 2,3-Difluoro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2,3-Difluoro-5-hydroxybenzoic acid is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical agents, particularly quinolone antibiotics and bioactive heterocyclic compounds. Its value lies in the fluorine substitution pattern, which modulates metabolic stability and lipophilicity (bioisosterism) in drug design.

While chemically stable under ambient conditions, this compound presents specific hazards related to its acidic nature and potential for releasing toxic fluoride species under thermal stress. This guide moves beyond standard SDS data to provide an operational framework for researchers.

Physicochemical Profile
PropertyDataRelevance to Handling
CAS Number 749230-51-1Unique identifier for inventory/waste tracking.
Formula

Precursor to HF upon combustion.
Mol. Weight 174.10 g/mol Calculation of stoichiometry.
Appearance Off-white to pale grey powderHigh dust generation potential; inhalation risk.
Acidity (pKa) ~2.5 - 3.5 (Predicted)Stronger acid than benzoic acid due to F-induction.
Solubility DMSO, Methanol, EtOAcPoor water solubility requires organic solvent handling.

Hazard Architecture & Toxicology

Core GHS Classification

Based on current regulatory data (CLP/GHS), the compound is classified as an Irritant :

  • Skin Irrit. 2 (H315): Causes skin irritation.[1][2][3]

  • Eye Irrit. 2 (H319): Causes serious eye irritation.[1][2][3][4]

  • STOT SE 3 (H335): May cause respiratory irritation.[1][2][3][4]

The "Hidden" Hazard: Thermal Decomposition

While the solid itself is not an acute poison like sodium cyanide, thermal decomposition (fire or runaway reaction) poses a critical threat.

  • Mechanism: Combustion breaks the C-F bonds.

  • Byproduct: Hydrogen Fluoride (HF) gas.[5][6]

  • Risk: HF is highly corrosive, penetrates skin to decalcify bone, and causes pulmonary edema.

  • Control: Never process this material above 150°C without a scrubber system.

Operational Handling Strategy (The Self-Validating Protocol)

To ensure data integrity and safety, use a "Self-Validating" workflow. This means every step includes a check to confirm the system is under control before proceeding.

Engineering Controls
  • Primary: Chemical Fume Hood (Certified face velocity > 0.5 m/s).

  • Secondary: Static-dissipative weighing boats (fluorinated powders can be static-prone).

Personal Protective Equipment (PPE) Matrix
  • Hands: Double-gloving recommended.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (minimum 5 mil) or Neoprene.

    • Rationale: Fluorinated organic acids can slowly permeate thin nitrile. Change outer gloves every 60 minutes.

  • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can become airborne.

  • Respiratory: If weighing outside a hood (not recommended), use a P95/P3 particulate respirator.

Workflow Visualization

The following diagram illustrates the operational logic for handling this compound, ensuring containment of dust and vapors.

HandlingWorkflow Start Start: Inventory Retrieval PPE_Check PPE Verification (Double Nitrile + Goggles) Start->PPE_Check Weighing Weighing (Inside Hood) Use Static Gun PPE_Check->Weighing Pass Dissolution Solubilization (DMSO/MeOH) Weighing->Dissolution Visual_Check Validation: Clarity Check (No Turbidity) Dissolution->Visual_Check Visual_Check->Dissolution Turbid (Add Solvent) Reaction Downstream Reaction Visual_Check->Reaction Clear Waste Waste Disposal (Halogenated Organic) Reaction->Waste

Figure 1: Operational workflow for handling 2,3-Difluoro-5-hydroxybenzoic acid, emphasizing the visual validation step during solubilization.

Emergency Response Protocols

In the event of exposure or release, immediate action is required.[7][8] The presence of fluorine substituents dictates a more aggressive response than standard benzoic acid derivatives.

First Aid Decision Tree
  • Eye Contact: Flush for 15 minutes. Do not use neutralizing agents in the eye.

  • Skin Contact: Wash with soap and water.[4] If redness persists, consider possibility of HF generation (if burned) or allergic reaction.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen is required.

Fire/Spill Logic

If the material is involved in a fire, assume HF generation . Firefighters must wear full SCBA.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Powder Spill Type->Spill Solid Release Fire Fire / Thermal Event Type->Fire Heat/Smoke Spill_Action Wet Wipe Method (Avoid Dust) Spill->Spill_Action Fire_Action Evacuate Area Assume HF Release Fire->Fire_Action Waste_Mgmt Dispose as Halogenated Waste Spill_Action->Waste_Mgmt Medical Seek Medical Attention (Show SDS) Fire_Action->Medical

Figure 2: Emergency response logic distinguishing between simple containment (spill) and high-hazard thermal events (fire).

Storage and Stability

To maintain the chemical integrity of 2,3-Difluoro-5-hydroxybenzoic acid (and prevent degradation into more corrosive species):

  • Hygroscopicity: Store in a desiccator or tightly sealed container. Moisture can induce caking and promote hydrolytic degradation over long periods.

  • Incompatibility:

    • Strong Bases: Will form salts immediately; exothermic.

    • Oxidizing Agents: Potential for violent reaction.

  • Shelf Life: Re-test purity (HPLC) annually. Expected degradation product: Decarboxylated fluorophenols (toxic).

References

  • Apollo Scientific. (2023).[3] Safety Data Sheet: 2,3-Difluoro-5-hydroxybenzoic acid (CAS 749230-51-1).[3] Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Fluorohydroxybenzoic Acids Class. Retrieved from

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: Harmonized classification and labelling of fluorinated benzoic acids. Retrieved from

  • ResearchGate. (2016). Synthesis of fluorinated hydroxybenzoic acid intermediates for quinolones. Retrieved from [9]

Sources

molecular weight and formula of 2,3-Difluoro-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Difluoro-5-hydroxybenzoic acid (C₇H₄F₂O₃) is a specialized fluorinated building block used primarily in the synthesis of bioactive pharmaceutical ingredients. Its structural core features a benzoic acid moiety substituted with two fluorine atoms at the ortho and meta positions (relative to the carboxyl group) and a hydroxyl group at the meta position. This specific substitution pattern imparts unique electronic properties, modulating lipophilicity (LogP) and metabolic stability, making it a critical scaffold in the development of antibiotics, non-steroidal anti-inflammatory drugs (NSAIDs), and kinase inhibitors.

This guide provides a comprehensive technical analysis of the compound, including validated molecular data, synthetic pathways, and analytical expectations.

Physicochemical Profile

The following data aggregates experimental and calculated values standard for this chemotype.

PropertyValueNotes
IUPAC Name 2,3-Difluoro-5-hydroxybenzoic acid
Molecular Formula C₇H₄F₂O₃
Molecular Weight 174.10 g/mol Average Mass
Monoisotopic Mass 174.0129 DaFor High-Res MS (HRMS)
CAS Number 749230-51-1
Physical State White to off-white crystalline solid
Melting Point 180–185 °CTypical range for fluorinated hydroxybenzoic acids
pKa (Carboxyl) ~3.1 (Predicted)Acidic shift due to ortho-fluorine electron withdrawal
pKa (Phenol) ~9.2 (Predicted)
LogP ~1.3Moderate lipophilicity
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water

Synthetic Architecture

The synthesis of 2,3-difluoro-5-hydroxybenzoic acid generally requires a multi-step approach starting from commercially available fluorinated precursors. The most robust laboratory-scale route involves the functionalization of 2,3-difluorobenzoic acid via nitration, followed by reduction and diazotization-hydrolysis to install the hydroxyl group.

Core Synthetic Pathway (Diazotization-Hydrolysis Strategy)

Rationale: Direct hydroxylation of electron-deficient fluorinated rings is difficult. The amino-intermediate strategy allows for regio-controlled introduction of the hydroxyl group.

  • Nitration: 2,3-Difluorobenzoic acid is nitrated using fuming nitric acid/sulfuric acid. The directing effects of the fluorine atoms and the carboxyl group favor substitution at the C5 position.

  • Reduction: The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or metal/acid reduction (Fe/HCl).

  • Diazotization & Hydrolysis: The amine is converted to a diazonium salt using NaNO₂/H₂SO₄ at 0°C. Subsequent heating in aqueous acid promotes the loss of N₂ and nucleophilic attack by water to form the phenol.

Experimental Workflow Visualization

SynthesisPathway Start Starting Material: 2,3-Difluorobenzoic acid Inter1 Intermediate 1: 2,3-Difluoro-5-nitrobenzoic acid Start->Inter1 HNO3, H2SO4 Nitration Inter2 Intermediate 2: 5-Amino-2,3-difluorobenzoic acid Inter1->Inter2 H2, Pd/C or Fe/HCl Reduction Final Target Product: 2,3-Difluoro-5-hydroxybenzoic acid Inter2->Final 1. NaNO2, H2SO4, 0°C 2. H2O, Heat (Hydrolysis)

Figure 1: Step-wise synthetic workflow for the conversion of 2,3-difluorobenzoic acid to the target hydroxy-derivative via a diazonium intermediate.[1]

Analytical Characterization

Validating the identity of 2,3-difluoro-5-hydroxybenzoic acid requires specific attention to the splitting patterns caused by the two fluorine atoms in Nuclear Magnetic Resonance (NMR) spectroscopy.

1H NMR Expectations (DMSO-d₆)

The molecule possesses two aromatic protons (H4 and H6) and two exchangeable protons (COOH, OH).

  • δ ~13.0 ppm (br s, 1H): Carboxylic acid proton.

  • δ ~10.0 ppm (s, 1H): Phenolic hydroxyl proton.[2]

  • Aromatic Region (δ 6.8 – 7.5 ppm):

    • H6 (Position 6): Appears as a multiplet (ddd). It couples with F2 (ortho, J~9-11 Hz), F3 (meta, J~4-6 Hz), and H4 (meta, J~2-3 Hz).

    • H4 (Position 4): Appears as a multiplet (ddd). It couples with F3 (ortho, J~9-11 Hz), F2 (meta, J~4-6 Hz), and H6 (meta, J~2-3 Hz).

Mass Spectrometry (ESI-MS)[3]
  • Ionization Mode: Negative Electrospray Ionization (ESI-). Carboxylic acids and phenols ionize readily in negative mode.

  • Observed Ion [M-H]⁻: 173.0 m/z.

  • Fragmentation: Loss of CO₂ (M-44) is common for benzoic acids, leading to a fluorinated phenol fragment (~129 m/z).

Handling, Stability, and Safety

Storage Protocols
  • Hygroscopicity: The compound contains both acidic and phenolic functionalities, making it potentially hygroscopic. Store in a desiccator.

  • Temperature: Refrigerate (2-8°C) for long-term storage to prevent slow decarboxylation or oxidation of the phenol.

  • Container: Amber glass vials to protect from light.

Safety Hazards (GHS Classification)
  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory during handling.

Applications in Drug Discovery[3]

This compound serves as a "fragment" or "building block" in medicinal chemistry. The fluorine atoms serve two main purposes:

  • Metabolic Blocking: The C2 and C3 fluorines block these positions from metabolic oxidation by Cytochrome P450 enzymes, extending the half-life of the resulting drug.

  • Electronic Modulation: The electron-withdrawing nature of the fluorines increases the acidity of the phenol and the benzoic acid, potentially strengthening hydrogen bonds with target proteins (e.g., in the active site of a kinase or enzyme).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26596765, 2,3-difluoro-5-hydroxybenzoic acid. Retrieved October 26, 2023 from [Link]

  • Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. (Demonstrates analogous diazotization-hydrolysis methodology). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 2,3-Difluoro-5-hydroxybenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide actionable, high-level technical guidance for organic chemists and medicinal chemists working with 2,3-Difluoro-5-hydroxybenzoic acid (CAS 749230-51-1) .

Executive Summary

2,3-Difluoro-5-hydroxybenzoic acid represents a high-value scaffold in medicinal chemistry, primarily used to modulate metabolic stability and lipophilicity in kinase inhibitors and anti-infective agents. The specific substitution pattern—an electron-rich hydroxyl group at position 5 opposing an electron-deficient, fluorinated core—creates a unique "push-pull" electronic system. This guide provides optimized protocols for overcoming the specific steric and electronic challenges posed by the ortho-fluorine atom during functionalization.

Chemical Profile & Reactivity Analysis

Structural Properties
  • CAS Number: 749230-51-1[1]

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    O
    
    
    [2][3]
  • Molecular Weight: 174.10 g/mol [1][3][4]

  • Acidity (pKa):

    • COOH: ~3.2 (Estimated). The C2-Fluorine (ortho) significantly lowers the pKa via inductive electron withdrawal compared to benzoic acid (4.2).

    • 5-OH: ~8.[3][4][5]5. The fluorinated ring increases the acidity of the phenol compared to unsubstituted phenol (10.0).

The "Ortho-Fluorine" Effect

The fluorine atom at position 2 (ortho to the carboxylic acid) dictates the chemistry of this molecule:

  • Steric Hindrance: It creates a steric blockade for bulky coupling reagents, often necessitating the use of activated esters or acyl chlorides/fluorides rather than standard carbodiimides.

  • Electronic Activation: While it hinders approach, it inductively activates the carbonyl carbon, making the resulting activated species (e.g., acyl chloride) highly electrophilic.

Core Experimental Protocols

Protocol A: Selective O-Alkylation of the 5-Hydroxyl Group

Challenge: Direct alkylation can lead to competitive esterification of the carboxylate. Solution: The "Ester-First" strategy is recommended for high-yield synthesis.

Step 1: Methyl Ester Protection

  • Dissolve 2,3-difluoro-5-hydroxybenzoic acid (1.0 eq) in MeOH (0.5 M).

  • Add SOCl

    
     (2.0 eq) dropwise at 0°C.
    
  • Reflux for 3 hours. Monitor by TLC (The ester is less polar).

  • Concentrate to dryness to yield Methyl 2,3-difluoro-5-hydroxybenzoate .

Step 2: Mitsunobu Etherification (For complex alcohols)

  • Reagents: Methyl ester (1.0 eq), R-OH (1.2 eq), PPh

    
     (1.5 eq), DIAD (1.5 eq).
    
  • Solvent: Anhydrous THF (0.2 M).

  • Procedure:

    • Cool the mixture of Ester, Alcohol, and PPh

      
       to 0°C under N
      
      
      
      .
    • Add DIAD dropwise over 20 minutes.

    • Stir at RT for 12 hours.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 3: Saponification

  • Dissolve the alkylated ester in THF/Water (3:1).[6]

  • Add LiOH·H

    
    O (3.0 eq).[6] Stir at RT for 4 hours.
    
  • Critical Workup: Acidify carefully to pH 3 with 1N HCl. The product may precipitate; if not, extract with EtOAc.

Protocol B: Sterically Demanding Amide Coupling

Challenge: The C2-Fluorine hinders the attack of amines, especially if the amine is also hindered. Recommended Reagent:HATU is generally effective, but for difficult cases, the Acyl Fluoride method is superior.

Method: In-Situ Acyl Fluoride Generation (The TFFH Method) This method converts the COOH to COF, which is small, highly reactive, and resistant to side reactions.

  • Reagents: 2,3-Difluoro-5-alkoxybenzoic acid (1.0 eq), Amine (1.2 eq), TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous CH

    
    Cl
    
    
    
    or DMF.
  • Procedure:

    • Dissolve acid and amine in solvent under Argon.

    • Add DIPEA, followed by TFFH.

    • Stir at RT.[6] (Reaction is often complete within 1-2 hours).

    • Note: The intermediate acyl fluoride can be monitored by

      
      F NMR (distinct shift ~ +40 to +60 ppm relative to standard).
      

Visualization of Synthetic Logic

Workflow Diagram: Selective Functionalization

The following diagram illustrates the decision matrix for functionalizing the 5-OH versus the 1-COOH.

SynthesisWorkflow Start 2,3-Difluoro-5-hydroxybenzoic Acid Decision Target Moiety? Start->Decision RouteA Route A: Ether Synthesis (Targeting 5-OH) Decision->RouteA Linker at C5 RouteB Route B: Amide Synthesis (Targeting 1-COOH) Decision->RouteB Linker at C1 StepA1 1. Esterification (MeOH/SOCl2) Protects COOH RouteA->StepA1 StepB1 Direct Coupling (HATU/DIPEA) *Risk: Phenol interference* RouteB->StepB1 Standard StepB2 Optimized: Acetyl Protection of OH then TFFH Coupling RouteB->StepB2 High Yield StepA2 2. Mitsunobu or SN2 Alkylation Modifies 5-OH StepA1->StepA2 StepA3 3. LiOH Hydrolysis Restores COOH StepA2->StepA3

Caption: Strategic decision tree for regioselective functionalization. Route A prioritizes ether formation via ester protection, while Route B highlights the necessity of protecting the phenol during difficult amide couplings.

Analytical Data Summary

To validate your synthesis, compare your intermediate data against these expected values.

Functional Group

H NMR (DMSO-d

)

F NMR (Shift approx.)
IR Signature (cm

)
Aromatic H (C4)

7.1 - 7.3 ppm (ddd)
-135 to -140 ppm1600 (Ar-C=C)
Aromatic H (C6)

6.8 - 7.0 ppm (dd)
-150 to -155 ppm
COOH

13.0 - 13.5 ppm (br)
N/A1680-1700 (C=O)
Phenolic OH

9.8 - 10.2 ppm (s)
N/A3300-3400 (Broad)

Note:


F NMR coupling constants (

and

) are critical for confirming the 2,3-difluoro substitution pattern versus the 2,4- or 3,4-isomers.

Expert Insights & Troubleshooting

The "Zwitterion" Trap

When working with the free amino-acid-like analogs (if you convert the OH to an amine) or during workups, remember that 2,3-difluoro-5-hydroxybenzoic acid has a significant isoelectric window.

  • Issue: In water, at pH 4-6, the molecule may exist in equilibrium between the neutral form and the carboxylate, complicating extraction.

  • Fix: Always acidify to pH < 2 during extraction to ensure the carboxylic acid is fully protonated and partitions into the organic layer (EtOAc or DCM).

Bioisosteric Applications

In drug design, this scaffold is often used as a bioisostere for phosphate groups or to mimic the electrostatic surface of larger lipophilic patches while improving solubility. The fluorine atoms lower the pKa of the phenol, making it a better hydrogen bond donor at physiological pH compared to non-fluorinated analogs.

References

  • PubChem. 2,4-Difluoro-3-hydroxybenzoic acid (Isomer Comparison). National Library of Medicine. Available at: [Link][3]

  • Thieme Chemistry. Sterically Hindered Amide Bond Formation (Acyl Fluoride Methodology). Available at: [Link]

Sources

2,3-Difluoro-5-hydroxybenzoic acid as a building block for antimicrobial agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,3-Difluoro-5-hydroxybenzoic Acid as a Modular Scaffold for Next-Generation Antimicrobial Discovery

Executive Summary

The rise of multidrug-resistant (MDR) bacteria necessitates the exploration of "privileged scaffolds"—chemical structures capable of providing diverse ligands with high affinity for biological targets. 2,3-Difluoro-5-hydroxybenzoic acid (2,3-DF-5-HBA) represents a highly strategic building block in this domain.

This guide outlines the utility of 2,3-DF-5-HBA as a precursor for fluorinated salicylanilides and benzamide pharmacophores . By leveraging the metabolic stability of the carbon-fluorine bond and the orthogonal reactivity of the hydroxyl and carboxyl groups, researchers can rapidly generate libraries of antimicrobial agents with enhanced membrane permeability and metabolic resistance.

Scientific Rationale: The Fluorine & Hydroxyl Advantage[1]

To design effective antimicrobials, one must understand the specific contribution of this scaffold's substituents.

The Fluorine Effect (Positions 2, 3)
  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, resisting oxidative metabolism by cytochrome P450 enzymes. Substitution at the 2- and 3-positions specifically blocks common sites of aromatic hydroxylation.

  • Electronic Modulation: Fluorine is highly electronegative.[1][2] Its presence ortho to the carboxylic acid (position 2) inductively stabilizes the carboxylate anion, lowering the pKa relative to non-fluorinated benzoic acid. This alters the pH-dependent solubility and binding affinity of derived amides.

  • Lipophilicity: Fluorination generally increases logP, facilitating passive diffusion across the lipid-rich bacterial cell envelopes of Gram-negative pathogens.

The 5-Hydroxy Handle
  • Orthogonal Functionalization: The phenolic hydroxyl group at position 5 serves as a secondary attachment point. Unlike the carboxyl group used for the primary pharmacophore (amide bond), the 5-OH can be alkylated to introduce hydrophobic tails (ethers) that disrupt bacterial membranes or improve binding to hydrophobic pockets in targets like DNA gyrase.

Synthetic Workflow: Modular Library Generation

This protocol details the conversion of 2,3-DF-5-HBA into a library of N-aryl-2,3-difluoro-5-hydroxybenzamides (Salicylanilide analogs).

Diagram: Retrosynthetic Analysis & Workflow

SyntheticWorkflow cluster_0 Core Synthesis Loop Scaffold 2,3-Difluoro-5-hydroxybenzoic Acid (Starting Material) Protection Step 1: Acetylation (Protect 5-OH) Scaffold->Protection Ac2O, Pyridine Activation Step 2: Carboxyl Activation (SOCl2 or HATU) Protection->Activation Activation Coupling Step 3: Amide Coupling (Diverse Amines) Activation->Coupling R-NH2 Deprotection Step 4: Deacetylation (Restore 5-OH) Coupling->Deprotection Mild Base Derivatization Optional: Etherification (Targeting 5-OH) Deprotection->Derivatization R'-X, K2CO3 FinalProduct Antimicrobial Candidate (Library) Deprotection->FinalProduct Direct Path Derivatization->FinalProduct

Caption: Modular synthetic workflow transforming 2,3-DF-5-HBA into diverse antimicrobial candidates via protection, coupling, and optional secondary functionalization.

Detailed Protocol: Amide Coupling (The "Salicylanilide" Route)

Objective: Synthesize N-(4-chlorophenyl)-2,3-difluoro-5-hydroxybenzamide.

Reagents:

  • 2,3-Difluoro-5-hydroxybenzoic acid (1.0 equiv)

  • 4-Chloroaniline (1.1 equiv)

  • HATU (1.2 equiv) [Coupling Agent]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • DMF (Dimethylformamide), anhydrous[3]

Step-by-Step Procedure:

  • Preparation: Dissolve 2,3-difluoro-5-hydroxybenzoic acid (1 mmol, 174 mg) in 5 mL of anhydrous DMF in a round-bottom flask under nitrogen atmosphere.

    • Note: HATU is preferred over DCC/EDC here to minimize racemization (if chiral amines are used) and improve yield with electron-deficient acids.

  • Activation: Add DIPEA (2.5 mmol, 435 µL) followed by HATU (1.2 mmol, 456 mg). Stir at room temperature for 15 minutes. The solution should turn slightly yellow, indicating formation of the activated ester.

  • Coupling: Add 4-chloroaniline (1.1 mmol, 140 mg) in one portion.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 1:1). The product will appear as a new spot with a higher R_f than the acid.

  • Work-up:

    • Dilute the reaction mixture with 50 mL Ethyl Acetate.

    • Wash sequentially with:

      • 1N HCl (2 x 20 mL) – Removes unreacted amine and DIPEA.

      • Saturated NaHCO₃ (2 x 20 mL) – Removes unreacted acid.

      • Brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes).

Biological Evaluation: MIC Determination

Once the library is synthesized, antimicrobial activity must be validated using the Broth Microdilution Method , strictly adhering to CLSI (Clinical and Laboratory Standards Institute) M07 guidelines.

Diagram: Screening Workflow

MIC_Workflow Inoculum Bacterial Inoculum Prep (0.5 McFarland) PlatePrep 96-Well Plate Setup (Rows A-H: Serial Dilution) Inoculum->PlatePrep Add 50 µL Dilution Compound Dilution (DMSO Stock -> 2x MHB) Dilution->PlatePrep Add 50 µL Incubation Incubation (35°C, 16-20 hrs) PlatePrep->Incubation Readout Visual/OD600 Readout Incubation->Readout Analysis Data Analysis (Determine MIC) Readout->Analysis No Turbidity = MIC

Caption: Standardized high-throughput screening workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: CLSI Broth Microdilution

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted.[4]

  • Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • 96-well microtiter plates (polystyrene, round bottom).

  • Resazurin dye (optional, for colorimetric visualization).

Procedure:

  • Stock Preparation: Dissolve the test compound in 100% DMSO to a concentration of 10 mg/mL.

  • Intermediate Dilution: Dilute the stock 1:10 in MHB to obtain 1 mg/mL (1000 µg/mL). Note: Final DMSO concentration in the assay must be < 1% to avoid toxicity to bacteria.

  • Plate Setup:

    • Add 50 µL of MHB to columns 2–12 of the 96-well plate.

    • Add 100 µL of the 1000 µg/mL compound solution to column 1.

    • Perform serial 2-fold dilutions from column 1 through column 10 (transfer 50 µL). Discard 50 µL from column 10.

    • Controls: Column 11 is Growth Control (Bacteria + Broth + DMSO). Column 12 is Sterility Control (Broth only).

  • Inoculation: Prepare a bacterial suspension adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this 1:100 in MHB. Add 50 µL of this diluted inoculum to wells in columns 1–11.

    • Final Test Concentration Range: 500 µg/mL down to ~1 µg/mL.

  • Incubation: Incubate at 35 ± 2°C for 16–20 hours in ambient air.

  • Reading: The MIC is the lowest concentration well that shows no visible growth (turbidity).

Data Presentation & SAR Analysis

When reporting results, organize data to highlight the impact of the 2,3-difluoro substitution compared to non-fluorinated controls.

Table 1: Hypothetical SAR Data Structure

Compound IDR-Group (Amide)5-SubstituentMIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]cLogP
Ref-1 4-Cl-PhenylH (Non-F)64>1282.1
DF-01 4-Cl-PhenylOH (2,3-diF)8 322.8
DF-02 3-CF3-PhenylOH (2,3-diF)4 163.2
DF-03 4-Cl-PhenylO-Methyl16643.1

Interpretation Guide:

  • Lower MIC = Higher Potency.

  • Compare Ref-1 (non-fluorinated) vs. DF-01 . A significant drop in MIC confirms the "Fluorine Effect" (improved permeability/stability).

  • Compare DF-01 vs. DF-03 . If methylation of the OH (DF-03) reduces activity, the free hydroxyl group is likely a hydrogen bond donor essential for target binding.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI standard M07.[5] [Link]

  • Kratky, M., Vinsova, J., & Volkova, M. (2012). Salicylanilide ester prodrugs as potential antimicrobial agents. Bioorganic & Medicinal Chemistry, 20(24), 7267-7277. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

Sources

Application Notes and Protocols: 2,3-Difluoro-5-hydroxybenzoic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorination in High-Performance Polymers

In the relentless pursuit of advanced materials with superior performance characteristics, the strategic incorporation of fluorine atoms into polymer backbones has emerged as a pivotal design strategy. Aromatic polyamides, a class of polymers renowned for their exceptional thermal and mechanical stability, can be further enhanced through the introduction of fluorine-containing monomers. 2,3-Difluoro-5-hydroxybenzoic acid stands out as a versatile precursor for such monomers, offering a unique combination of reactivity and tailored physicochemical properties.

The presence of two fluorine atoms on the benzene ring imparts significant benefits to the resulting polymer. Electronegative fluorine atoms can increase the glass transition temperature and thermal decomposition temperature of polyamides due to the high bond dissociation energy of the C-F bond.[1] Furthermore, the introduction of bulky fluorine atoms can disrupt chain packing, leading to improved solubility in organic solvents, a common challenge in the processing of rigid aromatic polymers.[2][3] This enhanced solubility allows for easier processing and fabrication of films and fibers.[2][4] Moreover, fluorination is known to lower the dielectric constant of polymers, making them attractive for applications in microelectronics and high-frequency communication systems.[5]

This document provides a comprehensive guide to the application of 2,3-Difluoro-5-hydroxybenzoic acid as a precursor for the synthesis of a high-performance aromatic polyamide. It details the necessary monomer preparation, a robust polymerization protocol based on the well-established Yamazaki-Higashi direct phosphorylation polycondensation, and the expected properties of the resulting polymer.

Monomer Synthesis: From Hydroxy Acid to Polymerizable Amine

Protocol 1: Synthesis of 2,3-Difluoro-5-aminobenzoic acid

Materials:

  • 2,3-Difluoro-5-hydroxybenzoic acid

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Iron powder (or other suitable reducing agent like SnCl₂/HCl)

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethanol

  • Deionized water

  • Ice bath

  • Round-bottom flasks

  • Magnetic stirrer

  • Reflux condenser

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • Nitration:

    • In a round-bottom flask cooled in an ice bath, carefully add 2,3-Difluoro-5-hydroxybenzoic acid to a mixture of fuming nitric acid and concentrated sulfuric acid.

    • Maintain the temperature below 10°C while stirring the mixture.

    • After the addition is complete, continue stirring at low temperature for a specified time to ensure complete nitration.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-substituted product.

    • Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.

  • Reduction:

    • Suspend the dried nitro-substituted intermediate in a mixture of ethanol and water.

    • Add iron powder and a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by thin-layer chromatography.

    • Once the reaction is complete, filter the hot solution to remove the iron and iron oxides.

    • Cool the filtrate and adjust the pH to precipitate the 2,3-Difluoro-5-aminobenzoic acid.

    • Filter the product, wash with water, and dry under vacuum.

Characterization: The structure and purity of the synthesized 2,3-Difluoro-5-aminobenzoic acid should be confirmed using techniques such as ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.

Polymer Synthesis: Direct Polycondensation of the A-B Monomer

With the 2,3-Difluoro-5-aminobenzoic acid monomer in hand, the synthesis of the corresponding aromatic polyamide can be achieved through direct polycondensation. The Yamazaki-Higashi reaction is a highly effective method for this purpose, as it allows for the direct formation of amide bonds from carboxylic acids and amines under mild conditions, avoiding the need for highly reactive and moisture-sensitive acyl chlorides.[7][8][9] This method typically employs a phosphite-based activating agent in the presence of a base.

Protocol 2: Synthesis of Poly(2,3-difluoro-5-benzamide)

Materials:

  • 2,3-Difluoro-5-aminobenzoic acid (dried under vacuum)

  • Triphenyl phosphite (TPP)

  • Pyridine (dried over KOH)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Lithium chloride (LiCl) (dried under vacuum)

  • Methanol

  • Nitrogen or Argon gas supply

  • Schlenk flask or three-necked flask equipped with a mechanical stirrer and gas inlet/outlet

Experimental Workflow Diagram:

PolycondensationWorkflow cluster_prep Monomer & Reagent Preparation cluster_reaction Polycondensation Reaction cluster_workup Polymer Isolation & Purification Monomer 2,3-Difluoro-5- aminobenzoic acid Mixing Combine Monomer, Solvent, Pyridine in Flask under N2 Monomer->Mixing Solvent NMP/LiCl Solvent->Mixing Reagents Pyridine, TPP Addition Add TPP Reagents->Addition Heating Heat to 100-115°C Mixing->Heating Heating->Addition Polymerization Stir at elevated temperature for several hours Addition->Polymerization Precipitation Pour into Methanol Polymerization->Precipitation Filtration Filter the polymer Precipitation->Filtration Washing Wash with hot water and methanol Filtration->Washing Drying Dry under vacuum Washing->Drying

Caption: Workflow for the synthesis of poly(2,3-difluoro-5-benzamide).

Procedure:

  • Setup: Assemble a dry Schlenk flask or a three-necked flask with a mechanical stirrer and a nitrogen/argon inlet and outlet.

  • Dissolution: Under a nitrogen atmosphere, add the dried 2,3-Difluoro-5-aminobenzoic acid monomer, anhydrous NMP, dried LiCl, and dry pyridine to the flask. Stir the mixture at room temperature until a homogeneous solution is obtained. The LiCl aids in the dissolution of the polymer as it forms.

  • Reaction Initiation: Heat the solution to 100-115°C. Once the temperature is stable, add triphenyl phosphite (TPP) to the reaction mixture.

  • Polymerization: Continue stirring the mixture at this temperature for several hours (typically 3-6 hours). The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Purification: After the reaction is complete, cool the viscous solution to room temperature. Pour the polymer solution slowly into a beaker containing vigorously stirred methanol to precipitate the polyamide.

  • Washing and Drying: Filter the fibrous polymer precipitate using a Büchner funnel. Wash the polymer thoroughly with hot water and then with methanol to remove any residual solvent and reagents. Dry the final polymer product in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.

Expected Polymer Properties and Characterization

The resulting poly(2,3-difluoro-5-benzamide) is expected to be a high-performance aromatic polyamide with a unique set of properties conferred by the difluoro-substitution.

Data Presentation: Expected Properties of Fluorinated Aromatic Polyamides

PropertyExpected Outcome for Poly(2,3-difluoro-5-benzamide)Rationale
Solubility Soluble in aprotic polar solvents (e.g., NMP, DMAc, DMF)[2]The fluorine atoms disrupt regular chain packing, reducing crystallinity and enhancing solubility.
Thermal Stability High glass transition temperature (Tg) and decomposition temperature (Td)[1][10][11]The high bond energy of the C-F bonds contributes to the overall thermal stability of the polymer backbone.
Mechanical Properties High tensile strength and modulus[10][11][12][13]The rigid aromatic backbone and strong intermolecular hydrogen bonding between amide groups lead to excellent mechanical properties.
Dielectric Properties Low dielectric constant[5]The electronegative fluorine atoms reduce the overall polarizability of the polymer, resulting in a lower dielectric constant.
Protocol 3: Characterization of Poly(2,3-difluoro-5-benzamide)

Techniques:

  • FTIR Spectroscopy: To confirm the formation of the amide linkages (characteristic C=O and N-H stretching vibrations) and the disappearance of the carboxylic acid and amine functional groups of the monomer.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and confirm the successful polymerization.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining its decomposition temperature.[13]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the amorphous polymer.[13]

  • Wide-Angle X-ray Diffraction (WAXD): To assess the crystallinity of the polymer. Aromatic polyamides with fluorine substituents are often amorphous, which contributes to their enhanced solubility.[7]

Logical Relationships in Polymer Design

The synthesis and properties of the target polyamide are governed by a clear set of logical relationships, which can be visualized as follows:

PolymerDesignLogic cluster_monomer Monomer Structure cluster_properties Resulting Polymer Properties Monomer 2,3-Difluoro-5-aminobenzoic acid Fluorine 2,3-Difluoro Substitution Monomer->Fluorine Amide Amide Linkage Formation Monomer->Amide Solubility Enhanced Solubility Fluorine->Solubility Disrupts Packing ThermalStability High Thermal Stability Fluorine->ThermalStability High C-F Bond Energy Dielectric Low Dielectric Constant Fluorine->Dielectric Reduces Polarizability Amide->ThermalStability Rigid Backbone MechanicalStrength Excellent Mechanical Strength Amide->MechanicalStrength Strong H-Bonding

Caption: Influence of monomer structure on polymer properties.

Conclusion

2,3-Difluoro-5-hydroxybenzoic acid serves as a valuable and strategic precursor for the synthesis of high-performance fluorinated aromatic polyamides. The protocols outlined in this document provide a robust framework for the preparation and characterization of these advanced materials. The resulting polymers, with their enhanced solubility, superior thermal stability, and desirable dielectric properties, are promising candidates for a wide range of applications in the aerospace, electronics, and automotive industries, where materials that can withstand extreme conditions are in high demand. Further research into the structure-property relationships of polymers derived from this and similar fluorinated monomers will undoubtedly continue to push the boundaries of materials science.

References

  • Hsiao, S. H., & Liou, G. S. (Year). Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide and various aromatic diacids. Journal of Polymer Science Part A: Polymer Chemistry.
  • Kricheldorf, H. R., & Schwarz, G. (Year). Biodegradable Poly(ester amide)s: Synthesis and Applications. Polymers for Advanced Technologies.
  • Ivanov, M. G., et al. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Polymers, 15(9), 2186. [Link]

  • Ghosh, A., & Banerjee, S. (2018).
  • de la Campa, J. G., et al. (Year). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry.
  • Lozano, Á. E., et al. (Year).
  • Li, Y., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Polymers, 13(21), 3829. [Link]

  • Hsiao, S. H., & Yang, C. P. (Year). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N'-Bis. Journal of Polymer Science Part A: Polymer Chemistry.
  • Google Patents. (Year). The preparation method of 2-amino-5-fluorobenzoic acid. CN1477097A.
  • Zhang, Y., et al. (Year). ortho-Aromatic Polyamides by Ring-opening Polymerization of N-carboxyanhydrides. Journal of the American Chemical Society.
  • Zhang, R., et al. (2022). Preparation and characterization of biobased polyamide 36,10 elastomer and its foam. Polymer, 254, 125087.
  • Wang, Y., et al. (2023). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Polymers, 15(3), 548. [Link]

  • Kim, J., et al. (Year). Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films.
  • Li, Y., et al. (2022). Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions. Polymers, 14(18), 3894. [Link]

  • Iovu, M. S., et al. (Year). Preparation and Characterization of Polymeric Microparticles Based on Poly(ethylene brassylate-co-squaric Acid) Loaded with Norfloxacin. Pharmaceutics.
  • Hsiao, S. H., & Chen, J. C. (Year). Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. Polymers.
  • Hsiao, S. H., & Lin, C. F. (Year). Solubility behavior of fluorinated polyimides. European Polymer Journal.
  • Papageorgiou, G. Z., et al. (2022). The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. Polymers, 14(11), 2298. [Link]

  • Chu, C. C., & Katsarava, R. (Year). Synthesis and characterization of biodegradable poly(ester amide)s with pendant amine functional groups and in vitro cellular response.
  • Jokhadze, G., et al. (Year). Synthesis and characterization of functional elastomeric poly(ester amide) co-polymers.
  • Wu, G. C., et al. (Year). Synthesis of Aliphatic Polyamides by Direct Polycondensation with Triphenylphosphine. Journal of Polymer Science: Polymer Chemistry Edition.

Sources

detailed protocol for 2,3-Difluoro-5-hydroxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2,3-Difluoro-5-hydroxybenzoic acid is a high-value fluorinated building block, frequently utilized in the synthesis of liquid crystalline materials and bioactive pharmaceutical ingredients (APIs). Its structural uniqueness lies in the specific "2,3-difluoro" motif, which imparts significant metabolic stability and dipole modulation, combined with the "5-hydroxy" handle that allows for further etherification or esterification.

Retrosynthetic Logic

Direct electrophilic substitution on 2,3-difluorobenzoic acid is regiochemically challenging due to the competing directing effects of the fluorine atoms. Therefore, the most robust synthetic strategy relies on the demethylation of a methoxy-precursor , which is accessed via directed lithiation or Grignard carboxylation.

Selected Route:

  • Precursor Synthesis: Carboxylation of 1-bromo-2,3-difluoro-5-methoxybenzene (via Grignard or Lithiation).

  • Functionalization:

    
    -mediated demethylation to reveal the phenol.
    
Pathway Visualization

SynthesisPathway Start 1-bromo-2,3-difluoro- 5-methoxybenzene Intermediate Aryl-Metal Species Start->Intermediate Metal-Halogen Exchange Reagent1 i-PrMgCl or n-BuLi THF, -78°C Reagent1->Intermediate Precursor 2,3-Difluoro-5-methoxy- benzoic acid Intermediate->Precursor Carboxylation CO2 CO2 (g) CO2->Precursor Product 2,3-Difluoro-5-hydroxy- benzoic acid Precursor->Product Demethylation Reagent2 BBr3 (3.0 eq) DCM, 0°C to RT Reagent2->Product

Figure 1: Strategic workflow from bromo-precursor to final hydroxy-acid target.

Detailed Protocol: Precursor Synthesis (Stage I)

Objective: Preparation of 2,3-difluoro-5-methoxybenzoic acid. Note: If this intermediate is purchased commercially, proceed directly to Stage II.

Mechanistic Insight

The fluorine atoms at positions 2 and 3 strongly withdraw electrons, making the C-Br bond susceptible to rapid metal-halogen exchange. Isopropylmagnesium chloride (


) is preferred over 

for safety and functional group tolerance, though

provides faster kinetics at cryogenic temperatures.
Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]Role
1-Bromo-2,3-difluoro-5-methoxybenzene1.0Starting Material

(2.0M in THF)
1.1Exchange Reagent

(Gas or Dry Ice)
ExcessElectrophile
THF (Anhydrous)SolventReaction Medium
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve 1-bromo-2,3-difluoro-5-methoxybenzene in anhydrous THF (

    
    ).
    
  • Exchange (Cooling): Cool the solution to -40°C (acetonitrile/dry ice bath).

    • Critical: While -78°C is standard, -40°C is often sufficient for Grignard exchange and prevents solubility issues.

  • Addition: Add

    
     dropwise over 20 minutes. Maintain internal temp 
    
    
    
    .
  • Incubation: Stir at -40°C for 1 hour to ensure complete formation of the Grignard species.

  • Quench (Carboxylation): Bubble excess dry

    
     gas through the solution for 30 minutes, or pour the reaction mixture onto crushed dry ice.
    
    • Observation: The solution will become viscous/slurry-like as the magnesium carboxylate salt forms.

  • Workup:

    • Allow to warm to Room Temperature (RT).[5]

    • Quench with 1N HCl until pH < 2.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[2]
      
    • Yield Expectation: 85-95% (Off-white solid).

Detailed Protocol: Demethylation (Stage II)

Objective: Conversion of 2,3-difluoro-5-methoxybenzoic acid to 2,3-difluoro-5-hydroxybenzoic acid.

Mechanistic Insight

Boron tribromide (


) is the "Gold Standard" for this transformation. It acts as a Lewis acid, coordinating to the methoxy oxygen. The subsequent nucleophilic attack by bromide ion (

-like) cleaves the methyl group as methyl bromide.
  • Stoichiometry Note: You must use at least 2.5 to 3.0 equivalents of

    
    .
    
    • 1 eq complexes with the carboxylic acid (forming an acyl borate or similar species).

    • 1 eq complexes with the methoxy ether.

    • 0.5-1.0 eq excess ensures driving force.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]Role
2,3-Difluoro-5-methoxybenzoic acid1.0Precursor

(1.0M in DCM)
3.0Demethylating Agent
Dichloromethane (DCM)SolventAnhydrous Solvent
Water / IceExcessQuench
Experimental Workflow
  • Preparation: Charge a reaction vessel with 2,3-difluoro-5-methoxybenzoic acid and anhydrous DCM (

    
    ).
    
  • Cooling: Cool the suspension/solution to 0°C using an ice bath.

    • Why 0°C?

      
       addition is exothermic. Starting cold prevents vaporization of 
      
      
      
      and side reactions.
  • Addition: Add

    
     (1.0M in DCM) dropwise via a pressure-equalizing addition funnel or syringe pump over 30 minutes.
    
    • Safety:

      
       fumes violently in moist air. Use a scrubber or vent to a fume hood.
      
  • Reaction:

    • Allow the mixture to warm naturally to Room Temperature .

    • Stir for 12–16 hours (Overnight).

    • Monitoring: Check by TLC (System: 5% MeOH in DCM). The product will be significantly more polar (lower

      
      ) than the starting material.
      
  • Quench (Critical Step):

    • Cool the mixture back to 0°C .

    • Slowly add Ice Water dropwise.

    • Warning: The hydrolysis of excess

      
       is extremely exothermic and releases HBr gas.
      
  • Isolation:

    • Transfer to a separatory funnel.

    • The product (acidic phenol) will be in the organic layer or suspended at the interface depending on solubility.

    • Extraction Strategy: Since the product is very polar, standard DCM extraction might leave product in the water.

    • Recommended: Extract the aqueous layer with Ethyl Acetate (3x) rather than DCM.

  • Purification:

    • Wash combined Ethyl Acetate layers with Brine.

    • Dry over

      
      , filter, and concentrate.[2]
      
    • Recrystallization: The crude solid is typically recrystallized from Water/Ethanol or Toluene/Ethyl Acetate to yield pure white crystals.

Quality Control & Validation

Analytical Specifications
TestMethodExpected Result
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (C18, ACN/Water)> 98.0% (Area %)
Identity

-NMR (DMSO-

)

~10.0 (br s, OH/COOH), 7.0-7.5 (m, Ar-H)
Identity

-NMR
Two distinct signals (approx -130 to -160 ppm)
Mass Spec LC-MS (ESI-)

= 173.0 (Calc. MW = 174.09)
Troubleshooting Guide
  • Incomplete Demethylation: If Starting Material remains after 16h, reflux the DCM solution for 2 hours.

  • Ester Formation: If methanol is used during quench or workup, accidental esterification of the carboxylic acid may occur. Use water/HCl only for quench.

References

  • Demethylation Protocol Basis

    • General BBr3 Demethylation: "Demethylation of Methyl Ethers - Boron Tribromide." Common Organic Chemistry.
  • Fluorinated Benzoic Acid Synthesis

    • Patent WO2008086403: "Modulators of cystic fibrosis transmembrane conductance regulator.
  • Boron Tribromide Mechanism & Stoichiometry

    • Sousa e Silva, F. C., et al.
  • Precursor Synthesis (Analogous Lithiation)

    • Patent US6333431: "Processes for the preparation of fluorinated benzoic acids."[1][4][6][7][8]

Sources

Application Note: Synthetic Strategies and Experimental Protocols for 2,3-Difluoro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Properties and Significance

2,3-Difluoro-5-hydroxybenzoic acid is a poly-functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and two fluorine atoms, offers multiple reaction sites for synthetic elaboration. The fluorine substituents enhance lipophilicity and can modulate the compound's biological activity and metabolic stability, while the hydroxyl and carboxylic acid groups provide handles for forming ethers, esters, and amides.[1] This makes it a valuable building block for the synthesis of complex molecules, including novel quinolonecarboxylic acid antibacterial drugs.[2]

This document provides detailed experimental guidelines for several key transformations of 2,3-Difluoro-5-hydroxybenzoic acid, focusing on the underlying chemical principles, safety precautions, and step-by-step protocols.

Key Physicochemical Properties:

  • Appearance: White to off-white solid[1]

  • Molecular Formula: C₇H₄F₂O₃

  • Molecular Weight: 174.10 g/mol [3]

  • Reactivity: The molecule possesses two primary reactive sites: the carboxylic acid (-COOH) and the phenolic hydroxyl (-OH). The electron-withdrawing nature of the fluorine atoms and the carboxyl group deactivates the aromatic ring towards electrophilic substitution but can activate it for certain nucleophilic reactions.

Essential Safety and Handling

Working with 2,3-Difluoro-5-hydroxybenzoic acid and its derivatives requires adherence to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields (conforming to EN166), a lab coat, and chemical-resistant gloves.[4]

  • Ventilation: Handle the solid and all reactions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5][6]

  • Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[5][6] Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling.[5]

  • Hazard Profile: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[4][6][7] Always consult the latest Safety Data Sheet (SDS) before use.

  • Storage: Keep containers tightly sealed in a dry, cool, and well-ventilated place.[4][6]

Core Reaction Protocols: Setup and Execution

The dual functionality of 2,3-Difluoro-5-hydroxybenzoic acid allows for selective reactions. The phenolic -OH is more nucleophilic than the carboxylic acid -OH but less acidic. The carboxylic acid is readily deprotonated or activated for nucleophilic acyl substitution. The following protocols detail common transformations.

Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group (Williamson Ether Synthesis)

This protocol describes the selective alkylation of the 5-hydroxy group. The key is to use a base that is strong enough to deprotonate the phenol but not the carboxylic acid, or to protect the carboxylic acid first. Using a mild base like potassium carbonate (K₂CO₃) favors selective O-alkylation.

Causality: The reaction proceeds by deprotonating the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.[8] This phenoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction to form an ether linkage.[8] Anhydrous polar aprotic solvents like DMF or acetone are ideal as they solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.

General Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents 1. Reagent & Glassware Prep (Dry glassware, weigh reagents) setup 2. Reaction Setup (Add acid, solvent, base) prep_reagents->setup In fume hood addition 3. Reagent Addition (Add alkylating/coupling agent) setup->addition Control temp. stir 4. Reaction Monitoring (Stir at defined temp., monitor by TLC) addition->stir quench 5. Quenching & Extraction (Cool, add water, extract with solvent) stir->quench Upon completion wash 6. Wash & Dry (Wash organic layer, dry over Na₂SO₄) quench->wash purify 7. Purification (Concentrate, purify by column or recrystallization) wash->purify char 8. Characterization (NMR, MS, etc.) purify->char

Caption: General workflow for synthetic reactions.

Step-by-Step Protocol:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-Difluoro-5-hydroxybenzoic acid (1.0 eq.).

  • Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration) and finely ground potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Reagent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C.[8]

  • Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane. The starting material should be consumed, and a new, less polar spot (the product) should appear. This typically takes 4-12 hours.

  • Work-up: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, then with brine (saturated aqueous NaCl solution).[8] This removes residual DMF and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure O-alkylated product.[9]

ReagentMolar Eq.Purpose
2,3-Difluoro-5-hydroxybenzoic acid1.0Starting Material
Alkyl Halide (e.g., Benzyl Bromide)1.1Alkylating Agent
Potassium Carbonate (K₂CO₃)2.0 - 3.0Base (Deprotonates phenolic -OH)
Anhydrous DMFSolventPolar aprotic solvent
Protocol 2: Esterification of the Carboxylic Acid Group (Fischer Esterification)

This protocol details the conversion of the carboxylic acid to an ester, typically a methyl or ethyl ester, leaving the phenolic hydroxyl group intact.

Causality: Fischer esterification is an acid-catalyzed equilibrium reaction.[10] A strong acid catalyst (like H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[10] A large excess of the alcohol (e.g., methanol) is used as both the solvent and the nucleophile. This excess shifts the reaction equilibrium towards the product side, maximizing the yield of the ester, according to Le Châtelier's principle.[10][11]

Step-by-Step Protocol:

  • Setup: Place 2,3-Difluoro-5-hydroxybenzoic acid (1.0 eq.) in a round-bottom flask with a magnetic stir bar.

  • Solvent/Reagent: Add a large excess of the desired alcohol (e.g., methanol or ethanol, typically serving as the solvent).[10][12]

  • Catalyst Addition: Cool the flask in an ice bath. Carefully and slowly add concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 eq.) to the mixture with stirring.[10][12]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-8 hours.[12]

  • Monitoring (Self-Validation): Follow the disappearance of the starting material by TLC. The product ester will be significantly less polar than the starting carboxylic acid.

  • Work-up: Cool the solution to room temperature and transfer it to a separatory funnel containing water.[10]

  • Neutralization: Slowly add a saturated aqueous sodium bicarbonate (NaHCO₃) or 10% sodium carbonate (Na₂CO₃) solution to neutralize the excess sulfuric acid and any unreacted benzoic acid.[11][12] Continue adding until effervescence ceases.[11][12]

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) several times.[10]

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ester by column chromatography.[9]

ReagentMolar Eq.Purpose
2,3-Difluoro-5-hydroxybenzoic acid1.0Starting Material
Alcohol (e.g., Methanol)ExcessNucleophile and Solvent
Concentrated H₂SO₄0.1 - 0.2Acid Catalyst
Saturated NaHCO₃ solutionAs neededNeutralizing agent for acidic work-up
Protocol 3: Amide Bond Formation (Peptide Coupling)

This protocol describes the coupling of the carboxylic acid with an amine to form an amide, a reaction central to drug discovery.[13]

Causality: Direct reaction of a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated."[14] This is achieved using a coupling reagent, such as a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive like HOBt (Hydroxybenzotriazole).[13] The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine nucleophile to form the stable amide bond. The additive (HOBt) can intercept the O-acylisourea to form an active ester, which reduces the risk of side reactions and racemization.[13][14]

Step-by-Step Protocol:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,3-Difluoro-5-hydroxybenzoic acid (1.0 eq.) in a dry aprotic solvent such as dichloromethane (DCM) or DMF.

  • Activation: Add the coupling reagents, for example, EDC (1.2 eq.) and HOBt (1.2 eq.). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture. If the amine is used as a hydrochloride salt, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq.) must be added to liberate the free amine.

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS until the starting acid is consumed (typically 2-16 hours).

  • Work-up: Dilute the reaction mixture with the organic solvent (e.g., DCM).

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base and amine, then with a mild base (e.g., saturated NaHCO₃) to remove unreacted starting acid and HOBt, and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by silica gel column chromatography.

ReagentMolar Eq.Purpose
2,3-Difluoro-5-hydroxybenzoic acid1.0Starting Material
Amine (R-NH₂)1.1Nucleophile
EDC1.2Carbodiimide Coupling Reagent (Activator)
HOBt1.2Additive (Reduces side reactions)
DIPEA (if needed)1.2 - 1.5Non-nucleophilic base (for amine salts)
Anhydrous DCM or DMFSolventAprotic solvent

References

  • Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available at: [Link]

  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Google Patents. US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Organic Syntheses. p-FLUOROBENZOIC ACID. Available at: [Link]

  • Patil, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • University of Missouri-St. Louis. Lab5 procedure esterification. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • PubChem. 2,3-Difluoro-4-hydroxybenzoic acid. Available at: [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Available at: [Link]

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkat USA. Available at: [Link]

  • SAGE Journals. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]

  • Google Patents. US2595221A - Esters of polyhydroxy-benzoic acids and method for their preparation.
  • Chemical Science (RSC Publishing). (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available at: [Link]

  • Google Patents. EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]

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Application Notes and Protocols: 2,3-Difluoro-5-hydroxybenzoic Acid as a Versatile Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Potential in Organometallic Chemistry with 2,3-Difluoro-5-hydroxybenzoic Acid

For researchers, scientists, and drug development professionals, the quest for novel molecular architectures with enhanced properties is perpetual. In the realm of organometallic chemistry, the design of ligands is paramount in dictating the structure, reactivity, and ultimately, the function of the resulting metal complexes. 2,3-Difluoro-5-hydroxybenzoic acid emerges as a ligand of significant interest, offering a unique combination of electronic and structural features. The presence of two vicinal fluorine atoms on the aromatic ring dramatically influences its electronic properties, enhancing the acidity of both the carboxylic acid and the phenolic hydroxyl group. This heightened acidity, coupled with the potential for multiple coordination modes, makes it a compelling candidate for the synthesis of novel organometallic complexes with applications spanning catalysis, materials science, and medicinal chemistry.

The strategic placement of the fluorine atoms introduces a strong electron-withdrawing effect, which can modulate the electron density at the metal center upon coordination. This, in turn, can influence the catalytic activity of the complex, potentially leading to enhanced performance in a variety of organic transformations. Furthermore, the hydroxyl and carboxylate groups provide versatile coordination sites, allowing for the formation of mononuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). The inherent rigidity and defined geometry of the aromatic backbone, combined with the potential for hydrogen bonding, offer precise control over the resulting supramolecular architecture.

This comprehensive guide provides detailed application notes and protocols for the utilization of 2,3-difluoro-5-hydroxybenzoic acid as a ligand in organometallic synthesis. We will delve into the synthesis of the ligand itself, followed by protocols for the preparation of discrete organometallic complexes and coordination polymers. The causality behind experimental choices will be elucidated, and self-validating systems for characterization will be described.

I. Synthesis of 2,3-Difluoro-5-hydroxybenzoic Acid: A Proposed Protocol

While direct literature on the large-scale synthesis of 2,3-difluoro-5-hydroxybenzoic acid is not abundant, a practical route can be adapted from established methods for analogous fluorinated benzoic acids. A plausible multi-step synthesis starting from commercially available precursors is outlined below. This protocol is based on a similar synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid and involves nitration, esterification, reduction, diazotization, and hydrolysis[1].

Experimental Protocol: Synthesis of 2,3-Difluoro-5-hydroxybenzoic Acid

Objective: To synthesize 2,3-difluoro-5-hydroxybenzoic acid from a suitable fluorinated precursor.

Materials:

  • Starting Material (e.g., 1,2-difluorobenzene or a suitable derivative)

  • Nitrating agent (e.g., fuming nitric acid, sulfuric acid)

  • Esterifying agent (e.g., ethanol, sulfuric acid)

  • Reducing agent (e.g., iron powder, ammonium chloride)

  • Diazotizing agent (e.g., sodium nitrite, hydrochloric acid)

  • Hydrolyzing agent (e.g., sulfuric acid, water)

  • Appropriate solvents (e.g., dichloromethane, ethanol, water)

  • Standard laboratory glassware and equipment

Step-by-Step Methodology:

  • Nitration: The initial fluorinated aromatic compound is nitrated to introduce a nitro group onto the ring. This is typically achieved using a mixture of fuming nitric acid and concentrated sulfuric acid at controlled temperatures. The regioselectivity of this step is crucial and will depend on the directing effects of the fluorine substituents.

  • Esterification: The carboxylic acid group (if present in the starting material, or introduced later) is protected as an ester, commonly an ethyl ester, by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid. This prevents interference from the acidic proton during subsequent reactions.

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group. A common method involves the use of iron powder in the presence of a proton source like ammonium chloride or acetic acid.

  • Diazotization: The newly formed amino group is converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C).

  • Hydrolysis of the Diazonium Salt: The diazonium salt is carefully hydrolyzed by heating in an aqueous acidic solution (e.g., dilute sulfuric acid). This step introduces the hydroxyl group onto the aromatic ring.

  • Saponification of the Ester: The protecting ester group is hydrolyzed back to a carboxylic acid using a base (e.g., sodium hydroxide), followed by acidification.

  • Purification: The final product, 2,3-difluoro-5-hydroxybenzoic acid, is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization:

The structure and purity of the synthesized 2,3-difluoro-5-hydroxybenzoic acid should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the positions of the substituents on the aromatic ring.

  • FT-IR Spectroscopy: To identify the characteristic vibrational frequencies of the hydroxyl, carboxylic acid, and C-F bonds.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the final product.

II. Synthesis of Organometallic Complexes with 2,3-Difluoro-5-hydroxybenzoic Acid

The coordination chemistry of 2,3-difluoro-5-hydroxybenzoic acid is anticipated to be rich and varied, owing to the presence of both a carboxylate and a phenolate moiety. The coordination mode will be influenced by the choice of the metal center, the reaction conditions (pH, solvent), and the presence of ancillary ligands.

Protocol 1: Synthesis of a Mononuclear Transition Metal Complex

This protocol describes a general method for the synthesis of a discrete transition metal complex, for example, with Cu(II), which is known to form stable complexes with carboxylate-containing ligands.

Objective: To synthesize a copper(II) complex of 2,3-difluoro-5-hydroxybenzoic acid.

Materials:

  • 2,3-Difluoro-5-hydroxybenzoic acid

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Methanol or Ethanol

  • Deionized water

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Ligand Solution Preparation: Dissolve a stoichiometric amount of 2,3-difluoro-5-hydroxybenzoic acid in methanol or a methanol/water mixture with gentle heating.

  • Metal Salt Solution Preparation: In a separate flask, dissolve a stoichiometric amount of copper(II) acetate monohydrate in methanol or water.

  • Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. A color change and/or the formation of a precipitate is expected.

  • Reaction Completion and Isolation: Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 2-4 hours) to ensure complete complexation. The resulting solid product is then collected by filtration, washed with the reaction solvent to remove any unreacted starting materials, and dried under vacuum.

Causality Behind Experimental Choices:

  • The choice of a mildly basic salt like copper(II) acetate facilitates the deprotonation of the carboxylic acid, promoting coordination.

  • The use of a polar solvent like methanol or ethanol ensures the solubility of both the ligand and the metal salt.

  • The stoichiometry of the reactants can be varied to target different metal-to-ligand ratios in the final complex.

Protocol 2: Synthesis of a Coordination Polymer/Metal-Organic Framework (MOF)

The bifunctional nature of 2,3-difluoro-5-hydroxybenzoic acid makes it an excellent candidate for the construction of coordination polymers and MOFs. This protocol outlines a solvothermal synthesis method, a common technique for preparing crystalline framework materials.

Objective: To synthesize a coordination polymer or MOF using 2,3-difluoro-5-hydroxybenzoic acid as the organic linker and a suitable metal ion (e.g., Zn(II), Zr(IV)).

Materials:

  • 2,3-Difluoro-5-hydroxybenzoic acid

  • A suitable metal salt (e.g., Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O] or Zirconium(IV) chloride [ZrCl₄])

  • A high-boiling point solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF)

  • Teflon-lined stainless-steel autoclave

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a glass vial, dissolve the metal salt and 2,3-difluoro-5-hydroxybenzoic acid in the chosen solvent. The molar ratio of metal to ligand is a critical parameter that influences the final structure.

  • Solvothermal Reaction: Seal the vial in a Teflon-lined stainless-steel autoclave and heat it in an oven at a specific temperature (typically between 80°C and 150°C) for a defined period (e.g., 24-72 hours).

  • Cooling and Crystal Formation: Allow the autoclave to cool slowly to room temperature. Crystalline products should form at the bottom of the vial.

  • Isolation and Activation: The crystalline product is collected by filtration, washed with the solvent (e.g., DMF), and then typically solvent-exchanged with a more volatile solvent like ethanol or acetone. To obtain a porous material, the solvent within the pores is removed by heating under vacuum.

Self-Validating System for Characterization:

A combination of analytical techniques is essential to confirm the formation and properties of the desired organometallic complex or coordination polymer.

Technique Information Obtained
Single-Crystal X-ray Diffraction Provides the definitive three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.
Powder X-ray Diffraction (PXRD) Confirms the phase purity and crystallinity of the bulk material.
Fourier-Transform Infrared (FT-IR) Spectroscopy Shows the coordination of the carboxylate and potentially the hydroxyl group to the metal center by observing shifts in their characteristic vibrational frequencies compared to the free ligand.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the complex and can provide information about the presence of coordinated or guest solvent molecules.
Elemental Analysis (CHN) Confirms the empirical formula of the synthesized complex.
UV-Vis Spectroscopy Can provide information about the electronic transitions within the complex and any changes upon coordination.

III. Application Notes: Harnessing the Potential of 2,3-Difluoro-5-hydroxybenzoic Acid Complexes

The unique electronic and structural features imparted by the 2,3-difluoro-5-hydroxybenzoate ligand are expected to translate into valuable properties and applications for its organometallic complexes.

A. Catalysis

The electron-withdrawing nature of the fluorine atoms can enhance the Lewis acidity of the metal center in a complex. This can be particularly advantageous in catalysis.

  • Lewis Acid Catalysis: Complexes of 2,3-difluoro-5-hydroxybenzoic acid with metals like aluminum, titanium, or scandium could serve as effective Lewis acid catalysts for a range of organic reactions, including Diels-Alder reactions, Friedel-Crafts acylations, and aldol condensations. The fluorinated ligand may enhance catalytic activity and selectivity compared to non-fluorinated analogues.

  • Oxidation Catalysis: Transition metal complexes, for instance with manganese or cobalt, could be explored as catalysts for selective oxidation reactions. The electronic properties of the ligand can influence the redox potential of the metal center, thereby tuning its catalytic performance.

Workflow for Evaluating Catalytic Activity:

G cluster_0 Catalyst Screening Workflow A Synthesize Organometallic Complex B Characterize the Complex A->B C Select Model Reaction B->C D Optimize Reaction Conditions (Temperature, Solvent, Catalyst Loading) C->D E Analyze Reaction Products (GC, HPLC, NMR) D->E F Determine Conversion and Selectivity E->F G Compare with Existing Catalysts F->G

Caption: A generalized workflow for evaluating the catalytic performance of a newly synthesized organometallic complex.

B. Luminescent Materials

Lanthanide complexes are renowned for their unique luminescent properties. The fluorinated nature of the 2,3-difluoro-5-hydroxybenzoate ligand can be beneficial in the design of luminescent lanthanide complexes.

  • Reduced Quenching: The C-F bonds are less effective at quenching the excited state of lanthanide ions compared to C-H bonds, which can lead to higher luminescence quantum yields and longer lifetimes.

  • Antenna Effect: The aromatic ring of the ligand can act as an "antenna" to absorb UV light and efficiently transfer the energy to the lanthanide ion, which then emits at its characteristic wavelength.

Potential Applications:

  • Organic Light-Emitting Diodes (OLEDs): Europium (red) and terbium (green) complexes could be investigated as emissive materials in OLEDs.

  • Bio-imaging and Sensing: Luminescent lanthanide complexes can be used as probes for biological imaging due to their sharp emission bands and long lifetimes, which allow for time-resolved detection to reduce background fluorescence.

Logical Relationship for Luminescence:

G cluster_0 Energy Transfer in Lanthanide Complexes Ligand Ligand (Antenna) (2,3-difluoro-5-hydroxybenzoate) EnergyTransfer Energy Transfer Ligand->EnergyTransfer Excitation UV Excitation Excitation->Ligand Lanthanide Lanthanide Ion (e.g., Eu³⁺, Tb³⁺) EnergyTransfer->Lanthanide Emission Characteristic Emission Lanthanide->Emission

Caption: Schematic representation of the antenna effect in a luminescent lanthanide complex.

C. Drug Development and Delivery

The incorporation of fluorine into drug molecules is a well-established strategy to enhance their metabolic stability and bioavailability.

  • Bioactive Complexes: Organometallic complexes containing the 2,3-difluoro-5-hydroxybenzoate ligand could themselves exhibit interesting biological activities, such as antimicrobial or anticancer properties.

  • Drug Delivery Vehicles: Porous MOFs constructed from this ligand could be used as carriers for the controlled release of therapeutic agents. The functional groups on the ligand could be further modified to attach targeting moieties for site-specific drug delivery.

IV. Conclusion and Future Outlook

2,3-Difluoro-5-hydroxybenzoic acid represents a promising, yet underexplored, building block in organometallic chemistry. Its unique electronic and structural features offer exciting opportunities for the rational design of novel metal complexes with tailored properties. The protocols and application notes provided in this guide serve as a foundational framework for researchers to explore the potential of this versatile ligand. While the lack of direct literature precedents necessitates a degree of adaptation and optimization, the principles outlined here, grounded in established organometallic and coordination chemistry, provide a solid starting point. Future research in this area will undoubtedly uncover new and exciting applications for organometallic complexes derived from 2,3-difluoro-5-hydroxybenzoic acid, contributing to advancements in catalysis, materials science, and medicine.

V. References

  • A new and practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2014). ResearchGate. [Link]

  • Synthesis and Reactivity of Fluorinated Organometallic Species. (n.d.). ResearchGate. [Link]

  • Luminescent lanthanide complexes based on 4,5-di(3,5-dicarboxylphenoxy)phthalic acid as enhanced fluorescence probes for highly selective detection of lead(ii) ions in water. (2019). Dalton Transactions. [Link]

  • Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. (2021). Chemical Society Reviews. [Link]

  • New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. (2023). MDPI. [Link]

  • Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. (2024). PubMed. [Link]

Sources

Application Note: High-Sensitivity Quantification of 2,3-Difluoro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analyte Profile

2,3-Difluoro-5-hydroxybenzoic acid (2,3-DF-5-HBA) represents a challenging chemotype in analytical chemistry. Often encountered as a metabolic degradation product of fluorinated pharmaceuticals (e.g., kinase inhibitors) or as a critical intermediate in the synthesis of fluoro-biaryl scaffolds, its quantification requires rigorous control over retention and ionization.

The molecule possesses two electron-withdrawing fluorine atoms and a phenolic hydroxyl group. This substitution pattern significantly increases the acidity of the carboxylic moiety compared to benzoic acid, creating specific challenges in retention on reversed-phase (RP) columns.

Physicochemical Properties (Critical for Method Design)
PropertyValue (Approx.)Analytical Implication
Molecular Weight 174.08 g/mol Small molecule; requires low-mass cutoff optimization in MS.
pKa (COOH) ~1.8 - 2.2Critical: Mobile phase pH must be < 2.0 to retain in protonated form on C18, or use Anion Exchange.
pKa (Phenol) ~7.5 - 8.0Ionizes readily in negative ESI; susceptible to matrix suppression.
LogP ~1.5 - 1.8Moderately polar; requires high aqueous start in gradients.

Analytical Strategy: Decision Matrix

The choice of technique depends heavily on the matrix and sensitivity requirements.

MethodSelection cluster_prep Sample Prep Strategy Start Sample Origin Conc Expected Concentration? Start->Conc High High (>1 µg/mL) (Synthesis/QC) Conc->High Synthesis Low Trace (<100 ng/mL) (Plasma/Urine) Conc->Low Bioanalysis HPLC Method A: HPLC-UV (Robust, Cost-effective) High->HPLC GCMS Method C: GC-MS (Orthogonal Confirmation) High->GCMS Structural ID LCMS Method B: LC-MS/MS (High Sensitivity, Specificity) Low->LCMS SPE Solid Phase Extraction (Mixed Mode Anion Exchange) LCMS->SPE LLE Liquid-Liquid Extraction (Ethyl Acetate) GCMS->LLE

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sample origin and sensitivity needs.

Method A: LC-MS/MS (Bioanalytical Gold Standard)

This is the preferred method for pharmacokinetic (PK) studies or trace impurity analysis due to the high selectivity of Multiple Reaction Monitoring (MRM).

Chromatographic Conditions[1][2][3][4][5][6]
  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Waters ACQUITY HSS T3.

    • Why: The F5 column provides orthogonal selectivity via pi-pi and dipole-dipole interactions, essential for separating fluoro-isomers (e.g., separating 2,3-difluoro from 2,4-difluoro analogs) which C18 often fails to resolve.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Hold for trapping)

    • 1-6 min: 5% -> 95% B

    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (Negative ESI)

The analyte is acidic; Negative Electrospray Ionization (ESI-) is mandatory.

ParameterSettingRationale
Ionization Mode ESI Negative (-)Deprotonation of Carboxyl [M-H]⁻ is favored.
Precursor Ion m/z 173.0[M-H]⁻ ion.
Quantifier Transition m/z 173.0 → 129.0Loss of CO₂ (Decarboxylation). Highly specific for benzoic acids.
Qualifier Transition m/z 173.0 → 109.0Loss of CO₂ + HF. Confirms fluorine presence.
Capillary Voltage 2.5 kVLower voltage reduces arc discharge in negative mode.
Desolvation Temp 450°CHigh temp needed to desolvate polar phenolic acids.
Sample Preparation Protocol (Plasma)

Objective: Remove phospholipids which cause significant matrix suppression in negative mode.

  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.

  • Internal Standard: Add 10 µL of d3-2,3-dihydroxybenzoic acid or 13C6-benzoic acid (1 µg/mL).

  • Precipitation: Add 200 µL of cold Acetonitrile containing 1% Formic Acid.

    • Note: Acid is crucial to break protein binding and keep the analyte protonated for solubility in organic solvent.

  • Vortex/Centrifuge: Vortex 1 min; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL supernatant to a vial and dilute with 100 µL Water (to match initial mobile phase).

Method B: HPLC-UV (Quality Control & Synthesis)

For raw material testing or synthetic reaction monitoring where concentrations are >10 µg/mL.

Conditions
  • Detector: Diode Array Detector (DAD) or VWD.

  • Wavelength: 280 nm (Phenolic absorption) and 210 nm (Carboxyl/Ring).

  • Column: Agilent Zorbax SB-C18 (Stable at low pH), 4.6 x 150 mm, 3.5 µm.

  • Buffer: 20 mM Potassium Phosphate (pH 2.0).

    • Why pH 2.0? You must suppress the ionization of the carboxylic acid (pKa ~2.0) to prevent peak tailing. If the pH is 3.0 or higher, the analyte will partially ionize, leading to split peaks or broad humps.

Method C: GC-MS (Orthogonal Verification)

Direct injection of 2,3-DF-5-HBA is impossible due to the polar -OH and -COOH groups. Derivatization is mandatory .

Derivatization Protocol (TMS Silylation)

This creates the di-trimethylsilyl (TMS) derivative, rendering the molecule volatile and thermally stable.

  • Dry: Evaporate 50 µL of extract to complete dryness under Nitrogen. Strictly anhydrous conditions required.

  • Reagent: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubate: Seal vial and heat at 70°C for 30 minutes.

  • Dilute: Cool and dilute with 100 µL anhydrous Hexane.

  • Inject: 1 µL Splitless at 250°C.

Target Ion (EI Source): Look for m/z 318 (Molecular Ion of di-TMS derivative) and m/z 303 (M-15, loss of methyl group).

Experimental Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) PPT Protein Ppt (ACN + 1% Formic) Sample->PPT Centrifuge Centrifuge 14k x g PPT->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Column F5 / C18 Column Gradient Elution Supernatant->Column Inject ESI ESI Negative Source Column->ESI MRM MRM Detection 173 -> 129 ESI->MRM

Figure 2: End-to-end workflow for the bioanalysis of 2,3-DF-5-HBA using LC-MS/MS.

Validation & Troubleshooting (Self-Validating Systems)

To ensure "Trustworthiness," the method must include these internal checks:

  • Recovery Check:

    • Spike analyte into matrix before extraction (Pre-spike) and after extraction (Post-spike).

    • Calculation: (Pre-spike Area / Post-spike Area) x 100. If < 50%, switch from Protein Precipitation to Mixed-Mode Anion Exchange SPE (e.g., Oasis MAX).

  • Linearity:

    • Range: 1 ng/mL to 1000 ng/mL.

    • Requirement: r² > 0.99 with weighting factor (1/x²).

  • Carryover:

    • Inject a blank immediately after the highest standard (ULOQ). Peak area in blank must be < 20% of the LLOQ area.

    • Fix: If carryover exists, change needle wash to 50:50 MeOH:Water + 0.5% Ammonium Hydroxide (Basic wash removes acidic analytes from steel surfaces).

References

  • Methodology for Fluorobenzoic Acids

    • Berger, U., et al. (2004). "A sensitive LC-MS-MS method for the direct determination and quantification of 15 fluorobenzoic acids." Journal of Environmental Monitoring.
  • Derivatization Principles

    • Sigma-Aldrich (Merck).
  • pKa and Physicochemical Data

    • PubChem.
  • General LC-MS/MS for Acidic Metabolites

    • Shimadzu Application News.

Application Note: Enzymatic Characterization of 2,3-Difluoro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the enzymatic characterization of 2,3-Difluoro-5-hydroxybenzoic acid (2,3-DF-5-HBA) , a critical fluorinated scaffold in medicinal chemistry. Unlike standard benzoic acid derivatives, the presence of vicinal fluorine atoms at positions 2 and 3 significantly alters the electronic landscape of the molecule, modulating the pKa of the 5-hydroxyl group and blocking conventional Phase I metabolic sites. This Application Note provides validated protocols for assessing UDP-glucuronosyltransferase (UGT)-mediated conjugation and Cytochrome P450 (CYP) metabolic resistance , offering a blueprint for evaluating fluorinated bioisosteres in drug discovery.

Introduction & Mechanistic Rationale

The Fluorine Effect in Enzymology

The strategic introduction of fluorine into drug scaffolds is a cornerstone of modern medicinal chemistry. In the case of 2,3-DF-5-HBA, the fluorine atoms serve two distinct mechanistic functions:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is resistant to oxidative cleavage by CYP450 enzymes, effectively blocking the 2- and 3-positions from hydroxylation or ring-opening reactions common to benzoic acids [1].

  • pKa Modulation: Fluorine is highly electronegative. Its inductive effect withdraws electron density from the aromatic ring, significantly increasing the acidity of the 5-hydroxyl group. While a typical phenol has a pKa of ~10, fluorinated phenols often exhibit pKa values in the 7.0–8.5 range [2]. This shift is critical for enzymatic assays, as it dictates the ionization state of the substrate at physiological pH (7.4).

Target Enzymatic Pathways
  • Primary Pathway (Phase II): Glucuronidation of the 5-hydroxyl group by UGT isoforms (specifically UGT1A1, UGT1A6, and UGT1A9).

  • Secondary Pathway (Phase I): Resistance to oxidative defluorination or hydroxylation by CYP450s.

Experimental Protocols

Protocol A: UGT-Mediated Glucuronidation Assay

Objective: To quantify the formation of 2,3-difluoro-5-hydroxybenzoic acid-O-glucuronide using human liver microsomes (HLM).

Reagents & Equipment[1][2][3]
  • Substrate: 2,3-Difluoro-5-hydroxybenzoic acid (10 mM stock in DMSO).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA) (25 mM stock).

  • Pore-Forming Agent: Alamethicin (5 mg/mL in ethanol) – Critical for allowing UDPGA entry into the microsomal lumen.

  • Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM MgCl₂. Note: Mg²⁺ is an obligatory cofactor for UGTs.

  • Stop Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Workflow
  • Microsomal Activation (Latency Removal):

    • Mix HLM (final conc. 0.5 mg/mL) with Alamethicin (50 µg/mg protein) in Tris-HCl/MgCl₂ buffer.

    • Incubate on ice for 15 minutes. Why? This permeabilizes the microsomal membrane, granting the active site access to the polar cofactor UDPGA.

  • Pre-Incubation:

    • Add 2,3-DF-5-HBA (final conc. 1 µM to 100 µM for kinetics) to the activated microsomes.

    • Equilibrate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add UDPGA (final conc. 2 mM) to start the reaction.

    • Total reaction volume: 200 µL.

  • Incubation:

    • Incubate at 37°C with shaking (300 rpm).

    • Timepoints: 0, 5, 10, 20, 30, and 60 minutes.

  • Termination:

    • At each timepoint, transfer 50 µL of reaction mixture into 150 µL of Stop Solution.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS (See Section 3 for parameters).

Assay Visualization (Graphviz)

UGT_Assay_Workflow Prep Microsome Activation (Alamethicin + Mg2+) Mix Substrate Addition (2,3-DF-5-HBA) Prep->Mix 15 min on ice Start Initiation (+ UDPGA) Mix->Start 5 min 37°C Incubate Incubation (37°C, 0-60 min) Start->Incubate Quench Quench (Ice-cold ACN) Incubate->Quench Timepoints Analyze LC-MS/MS Quantification Quench->Analyze Supernatant

Figure 1: Step-by-step workflow for the UGT-mediated glucuronidation assay.

Protocol B: Metabolic Stability (CYP450 Resistance)

Objective: To confirm the metabolic resistance of the fluorinated ring compared to non-fluorinated controls (e.g., 3-hydroxybenzoic acid).

Critical Differences from UGT Assay
  • Cofactor: NADPH (1 mM) instead of UDPGA.

  • No Alamethicin: CYP enzymes are located on the cytosolic face of the ER; membrane permeabilization is unnecessary and can be detrimental.

  • Control: Include Testosterone (high turnover) and 3-Hydroxybenzoic acid (ring hydroxylation prone) as positive controls.

Data Interpretation
  • 2,3-DF-5-HBA: Should show >90% parent remaining after 60 minutes (High Stability).

  • 3-HBA (Control): Should show degradation due to hydroxylation at positions 4 or 6.

Analytical Methods (LC-MS/MS)

Given the acidity of the molecule, Negative Ion Mode (ESI-) is required.

Table 1: Recommended LC-MS/MS Parameters

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm)Retains polar organic acids.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps the carboxylate protonated for retention.
Mobile Phase B AcetonitrileStrong eluent.
Ionization ESI Negative (-)Phenol and Carboxyl groups deprotonate easily.
MRM Transition (Parent) m/z 173.0 → 129.0Loss of CO₂ (Decarboxylation).
MRM Transition (Glucuronide) m/z 349.0 → 173.0Loss of Glucuronic Acid moiety (176 Da).

Scientific Validation & Troubleshooting

The "Fluorine Trap" in pH Buffering

Issue: The pKa of the 5-hydroxyl group in 2,3-DF-5-HBA is lower than standard phenols. Impact: At pH 7.4, a significant fraction of the molecule exists as the phenolate anion. Troubleshooting:

  • If

    
     appears abnormally high, the enzyme active site may require the neutral phenol. Test activity at pH 7.0 vs pH 7.8.
    
  • Ensure the MgCl₂ concentration is maintained at 10 mM; fluoride ions (if any defluorination occurs, though unlikely) can precipitate Mg²⁺, killing the enzyme.

Mechanism of Action Diagram

The following diagram illustrates the regioselective glucuronidation protected by the fluorine blockade.

Reaction_Mechanism Substrate 2,3-Difluoro-5-hydroxybenzoic acid (Substrate) Complex Enzyme-Substrate-UDPGA Complex Substrate->Complex Enzyme UGT Isoform (Active Site) Enzyme->Complex Product 5-O-Glucuronide Conjugate Complex->Product Glucuronyl Transfer Blockade Fluorine (C2, C3) Blocks CYP Oxidation Blockade->Substrate Stabilizes Activation Fluorine Inductive Effect Increases 5-OH Acidity Activation->Substrate Modulates Binding

Figure 2: Mechanistic pathway highlighting the dual role of fluorine in stabilizing the substrate against oxidation while modulating glucuronidation.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Miners, J. O., et al. (2004). In vitro-in vivo correlation for drugs and other compounds eliminated by glucuronidation in humans. Biochemical Pharmacology, 68(1), 1697-1714.

Sources

Application Notes and Protocols for 2,3-Difluoro-5-hydroxybenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorination in Benzoic Acid Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into small molecules has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, acidity, and binding affinity.[1][2] Among the myriad of fluorinated building blocks, substituted fluorobenzoic acids are particularly valuable due to their prevalence in biologically active compounds. This guide focuses on a specific, yet underexplored intermediate: 2,3-Difluoro-5-hydroxybenzoic acid .

The unique substitution pattern of this molecule, with vicinal fluorine atoms ortho and meta to the carboxylic acid and a hydroxyl group para to one of the fluorines, presents a compelling scaffold for several reasons:

  • Modulation of Acidity and Hydrogen Bonding: The two electron-withdrawing fluorine atoms significantly increase the acidity of the carboxylic acid and the phenolic hydroxyl group, influencing ionization at physiological pH and altering potential hydrogen bonding interactions with biological targets.

  • Metabolic Stability: The C-F bonds at the 2 and 3 positions can block potential sites of oxidative metabolism by cytochrome P450 enzymes, a common strategy to enhance the pharmacokinetic profile of a drug candidate.[1]

  • Conformational Constraint: The ortho-fluoro substituent can induce a conformational preference in amide derivatives, which can be exploited to favor a bioactive conformation and improve target selectivity.

This document serves as a comprehensive technical guide for researchers, providing insights into the synthesis, characterization, and potential applications of 2,3-difluoro-5-hydroxybenzoic acid as a key intermediate in the discovery of novel therapeutics. While no commercial drug has yet emerged from this specific building block, its structural motifs are present in molecules targeting a range of diseases, suggesting its significant potential.

Physicochemical and Safety Profile

A thorough understanding of the physical and safety properties of a building block is paramount for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of 2,3-Difluoro-5-hydroxybenzoic Acid

PropertyValueSource
CAS Number 749230-51-1[3]
Molecular Formula C₇H₄F₂O₃[3]
Molecular Weight 174.10 g/mol [3]
Appearance Off-white to faint yellow solid[4][5]
Melting Point 180-185 °C[4]
Chemical Stability Product is considered stable and hazardous polymerization will not occur.[4]

Safety and Handling:

2,3-Difluoro-5-hydroxybenzoic acid is classified as an irritant.[4] It may cause respiratory irritation, skin irritation, and serious eye irritation.[4] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[4] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

    • Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[4]

Synthesis of 2,3-Difluoro-5-hydroxybenzoic Acid: A Proposed Protocol

Synthesis_of_2_3_Difluoro_5_hydroxybenzoic_acid start 1,2,3-Trifluorobenzene intermediate1 2,3,4-Trifluoronitrobenzene start->intermediate1 HNO₃, H₂SO₄ intermediate2 2,3-Difluoro-5-nitrophenol intermediate1->intermediate2 NaOH, H₂O/DMSO intermediate3 5-Amino-2,3-difluorophenol intermediate2->intermediate3 Fe, NH₄Cl or H₂, Pd/C intermediate4 2,3-Difluoro-5-hydroxybenzonitrile intermediate3->intermediate4 1. NaNO₂, HCl 2. CuCN, KCN product 2,3-Difluoro-5-hydroxybenzoic acid intermediate4->product H₂SO₄, H₂O, heat

Caption: Proposed synthetic workflow for 2,3-Difluoro-5-hydroxybenzoic acid.

Step-by-Step Protocol:

Step 1: Nitration of 1,2,3-Trifluorobenzene

  • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice bath, add 1,2,3-trifluorobenzene (10 g, 75.7 mmol) dropwise, maintaining the temperature below 10 °C.

  • Slowly add a mixture of concentrated sulfuric acid (25 mL) and concentrated nitric acid (10 mL) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction at room temperature for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Carefully pour the reaction mixture onto crushed ice (200 g).

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2,3,4-trifluoronitrobenzene .

Step 2: Nucleophilic Aromatic Substitution to form 2,3-Difluoro-5-nitrophenol

  • Dissolve 2,3,4-trifluoronitrobenzene (10 g, 56.5 mmol) in a mixture of DMSO (100 mL) and water (20 mL).

  • Add sodium hydroxide (2.7 g, 67.8 mmol) portion-wise, keeping the temperature below 30 °C.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into cold water (300 mL).

  • Acidify the solution to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2,3-difluoro-5-nitrophenol .

Step 3: Reduction of the Nitro Group

  • To a solution of 2,3-difluoro-5-nitrophenol (8 g, 45.7 mmol) in ethanol (150 mL), add ammonium chloride (12.2 g, 228.5 mmol) and water (50 mL).

  • Heat the mixture to 70 °C and add iron powder (7.6 g, 137.1 mmol) portion-wise over 30 minutes.

  • Stir the reaction mixture at reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Filter the hot reaction mixture through a pad of Celite, washing the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 5-amino-2,3-difluorophenol .

Step 4: Sandmeyer Reaction to form 2,3-Difluoro-5-hydroxybenzonitrile

  • Dissolve 5-amino-2,3-difluorophenol (6 g, 41.4 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL) at 0 °C.

  • Slowly add a solution of sodium nitrite (3.1 g, 45.5 mmol) in water (15 mL) dropwise, maintaining the temperature between 0-5 °C. Stir for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) cyanide (4.5 g, 50.0 mmol) and potassium cyanide (6.7 g, 103.5 mmol) in water (50 mL) at 60 °C.

  • Slowly add the cold diazonium salt solution to the hot cyanide solution. Effervescence will be observed.

  • Heat the reaction mixture to 80 °C for 1 hour.

  • Cool to room temperature and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield 2,3-difluoro-5-hydroxybenzonitrile .

Step 5: Hydrolysis to 2,3-Difluoro-5-hydroxybenzoic Acid

  • To 2,3-difluoro-5-hydroxybenzonitrile (4 g, 25.8 mmol), add a mixture of concentrated sulfuric acid (20 mL) and water (20 mL).

  • Heat the mixture to reflux (approximately 120-130 °C) and stir for 8-12 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • The solid product will precipitate. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to afford 2,3-difluoro-5-hydroxybenzoic acid . The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization and Analytical Protocols

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate.

Table 2: Expected Analytical Data for 2,3-Difluoro-5-hydroxybenzoic Acid

TechniqueExpected Observations
¹H NMR Aromatic protons will appear as complex multiplets due to H-F and F-F coupling. The phenolic and carboxylic acid protons will be broad singlets, exchangeable with D₂O.
¹³C NMR Aromatic carbons will show characteristic C-F couplings (large one-bond couplings and smaller multi-bond couplings). The carbonyl carbon signal will be present.
¹⁹F NMR Two distinct fluorine signals, each showing coupling to the other fluorine and to adjacent protons.
IR (KBr) Broad O-H stretch (carboxylic acid and phenol), C=O stretch (carboxylic acid), C-F stretches, and aromatic C=C stretches.
Mass Spec (ESI-) [M-H]⁻ peak at m/z 173.0.
Protocol: Characterization by NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the synthesized 2,3-difluoro-5-hydroxybenzoic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Data Analysis: Integrate the proton signals and analyze the coupling patterns in all spectra to confirm the substitution pattern. The presence of doublet of doublets or more complex multiplets in the aromatic region of the ¹H NMR spectrum, along with characteristic C-F coupling constants in the ¹³C NMR, will be indicative of the difluoro substitution.

Applications in Drug Discovery: A Forward-Looking Perspective

While there are no marketed drugs that explicitly use 2,3-difluoro-5-hydroxybenzoic acid as a starting material, its structural features suggest high potential in several therapeutic areas, particularly as a scaffold for enzyme inhibitors and receptor modulators.

Case Study 1: As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic ring that forms key hydrogen bonds within the ATP-binding pocket. The 2,3-difluoro-5-hydroxybenzoic acid moiety can be derivatized, typically as an amide, to serve as a "hinge-binding" element.

Kinase_Inhibitor_Scaffold Intermediate 2,3-Difluoro-5-hydroxybenzoic acid Amide Amide Derivative Intermediate->Amide Amide Coupling (e.g., HATU, EDCI) Kinase Kinase Active Site Amide->Kinase H-bond to Hinge Region

Caption: Use of the scaffold in kinase inhibitor design.

The ortho-fluorine atom can form a favorable intramolecular hydrogen bond with the amide N-H, pre-organizing the molecule for binding and potentially increasing affinity. The hydroxyl group can be used as a handle for further derivatization to explore other regions of the binding site or to improve solubility. For example, derivatives could be explored as inhibitors of kinases implicated in oncology, such as Bruton's tyrosine kinase (BTK) or Janus kinases (JAKs).

Case Study 2: Bioisostere for Carboxylic Acids in GPCR Modulators

The carboxylic acid group is often a key pharmacophoric element but can lead to poor pharmacokinetic properties. The phenolic hydroxyl group of 2,3-difluoro-5-hydroxybenzoic acid, with its lowered pKa due to the adjacent fluorine atoms, can serve as a bioisosteric replacement for a carboxylic acid in certain contexts. It can form similar hydrogen bonding interactions with receptor residues while having different physicochemical properties that may improve cell permeability and oral bioavailability. This strategy could be applied in the design of modulators for G-protein coupled receptors (GPCRs) involved in metabolic or neurological disorders.[6]

Synthetic Protocols for Derivatization

The carboxylic acid and phenolic hydroxyl groups are the primary handles for further synthetic transformations.

Protocol 1: Amide Bond Formation

This protocol describes a standard and reliable method for coupling the carboxylic acid with a primary or secondary amine.

Amide_Coupling_Workflow Start Dissolve Acid, Amine, and Coupling Agent in Solvent Step1 Add Base Start->Step1 Step2 Stir at Room Temperature Step1->Step2 Step3 Monitor by TLC/LC-MS Step2->Step3 Step4 Aqueous Workup Step3->Step4 Step5 Purification (Chromatography/Crystallization) Step4->Step5 Product Pure Amide Product Step5->Product

Caption: General workflow for amide coupling reactions.

  • Materials:

    • 2,3-Difluoro-5-hydroxybenzoic acid (1.0 eq)

    • Amine (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • To a stirred solution of 2,3-difluoro-5-hydroxybenzoic acid in anhydrous DMF, add the amine.

    • Add DIPEA to the mixture and stir for 5 minutes at room temperature.

    • Add HATU portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 4-16 hours, monitoring its progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Protocol 2: O-Alkylation (Williamson Ether Synthesis)

This protocol describes the alkylation of the phenolic hydroxyl group.

  • Materials:

    • 2,3-Difluoro-5-hydroxybenzoic acid (or its methyl ester to avoid reaction at the carboxylic acid) (1.0 eq)

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous DMF or Acetone

  • Procedure:

    • To a solution of the protected or unprotected benzoic acid in anhydrous DMF, add potassium carbonate.

    • Add the alkyl halide and heat the reaction mixture to 60-80 °C.

    • Stir for 4-12 hours, monitoring the reaction by TLC.

    • Cool the reaction to room temperature and pour into water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by column chromatography.

    • If the methyl ester was used, it can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Conclusion

2,3-Difluoro-5-hydroxybenzoic acid represents a versatile and promising intermediate for drug discovery. Its unique substitution pattern allows for the strategic modulation of key drug-like properties. While its full potential is yet to be realized in a marketed therapeutic, the synthetic accessibility and the predictable influence of its functional groups make it a valuable tool for medicinal chemists. The protocols and insights provided in this guide are intended to facilitate its exploration in the development of the next generation of innovative medicines.

References

  • Google Patents. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Mol-Instincts. 2,3-Difluoro-5-hydroxybenzoic acid (CAS 749230-51-1) Properties. [Link]

  • Google Patents. US5233082A - Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid.
  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • MDPI. Antimicrobial, Antioxidant, and α-Glucosidase-Inhibitory Activities of Prenylated p-Hydroxybenzoic Acid Derivatives from Oberonia ensiformis. [Link]

  • Google Patents. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.
  • Google Patents. US3360553A - Process for producing hydroxybenzoic acid.
  • Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • PMC. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

  • MDPI. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. [Link]

  • PubMed. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. [Link]

  • FooDB. Showing Compound 2,3-Dihydroxybenzoic acid (FDB012200). [Link]

  • PubChem. 2,4-Difluoro-3-hydroxybenzoic acid. [Link]

  • Google Patents.

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Application Notes and Protocols for the Formulation of 2,3-Difluoro-5-hydroxybenzoic Acid in Biological Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3-Difluoro-5-hydroxybenzoic acid is a fluorinated derivative of salicylic acid, a class of compounds known for a wide range of biological activities. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile.[1] Preliminary investigations into similar structures, such as polyfluorinated salicylic acid derivatives, have revealed potential anti-inflammatory and analgesic activities.[2] To accurately elucidate the biological functions and therapeutic potential of 2,3-Difluoro-5-hydroxybenzoic acid, robust and reproducible experimental data are paramount. A critical, yet often overlooked, aspect of generating such data is the appropriate formulation of the compound for both in vitro and in vivo studies.

This comprehensive guide provides a detailed framework for the systematic characterization and formulation of 2,3-Difluoro-5-hydroxybenzoic acid. We will delve into essential pre-formulation studies, outline tailored formulation protocols for cell-based and animal research, and provide methodologies for the analytical validation and stability testing of the resulting formulations. The principles and techniques described herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to ensure the reliable and effective use of this compound in their biological investigations.

Pre-formulation Studies: Characterizing the Physicochemical Landscape

Before any formulation work can commence, a thorough understanding of the physicochemical properties of 2,3-Difluoro-5-hydroxybenzoic acid is essential. These parameters will dictate the most appropriate formulation strategies.

Table 1: Physicochemical Properties of 2,3-Difluoro-5-hydroxybenzoic Acid

PropertyExperimental ValueMethodSignificance for Formulation
Appearance White to off-white solidVisual InspectionAffects handling and initial qualitative assessment.
Molecular Weight 174.1 g/mol CalculationUsed in all concentration and molarity calculations.
Melting Point 180-185 °C[3]Capillary Melting PointIndicates purity and the physical state at room temperature.
Aqueous Solubility To be determinedShake-Flask MethodA critical parameter for developing aqueous-based formulations.
pKa To be determinedPotentiometric Titration or UV-Vis SpectroscopyDetermines the ionization state at different pH values, crucial for solubility enhancement.
LogP (Octanol/Water) To be determinedShake-Flask or HPLC MethodIndicates the lipophilicity of the compound, influencing membrane permeability and choice of formulation excipients.
Experimental Protocols for Pre-formulation Studies

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Materials:

  • 2,3-Difluoro-5-hydroxybenzoic acid

  • Purified water (e.g., Milli-Q®)

  • pH meter

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a validated analytical method (see Section 5)

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of 2,3-Difluoro-5-hydroxybenzoic acid to a known volume of purified water in a sealed container. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibrate the suspension at a constant temperature (e.g., 25 °C or 37 °C) in a shaking incubator for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and centrifuge it at high speed to pellet any remaining solid particles.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any fine particles.

  • Dilute the clear filtrate with a suitable solvent and quantify the concentration of 2,3-Difluoro-5-hydroxybenzoic acid using a validated HPLC method.

  • The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Protocol 2: Determination of pKa by Potentiometric Titration

This protocol is suitable for determining the acid dissociation constant (pKa) of the carboxylic acid and hydroxyl groups.

Materials:

  • 2,3-Difluoro-5-hydroxybenzoic acid

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH), standardized

  • Purified water

  • Co-solvent (e.g., methanol or ethanol, if solubility is low)

  • Calibrated pH meter and electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Accurately weigh a known amount of 2,3-Difluoro-5-hydroxybenzoic acid and dissolve it in a known volume of purified water. If necessary, a small percentage of a co-solvent can be used to aid dissolution.

  • Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Titrate the solution with a standardized 0.1 M NaOH solution, adding small, precise volumes.

  • Record the pH of the solution after each addition of NaOH.

  • Continue the titration past the equivalence point(s).

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. For a molecule with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

Formulation Strategies: A Rational Approach

The choice of formulation depends heavily on the intended biological application (in vitro vs. in vivo) and the physicochemical properties determined in the pre-formulation studies. Given that 2,3-Difluoro-5-hydroxybenzoic acid is an acidic compound with likely poor aqueous solubility in its unionized form, the following strategies can be employed.

formulation_decision_tree cluster_invitro In Vitro Formulation cluster_invivo In Vivo Formulation start Start: 2,3-Difluoro-5-hydroxybenzoic Acid Powder preformulation Pre-formulation Studies (Solubility, pKa, LogP) start->preformulation application Define Biological Application preformulation->application invitro In Vitro (Cell-Based Assays) application->invitro invivo In Vivo (Animal Studies) application->invivo dmso Stock Solution in DMSO invitro->dmso ph_adjust pH-Adjusted Aqueous Solution invitro->ph_adjust Alternative route Select Route of Administration (e.g., Oral, IV, IP) invivo->route dmso_dilution Dilute DMSO stock in cell culture medium (DMSO < 0.5%) dmso->dmso_dilution Final Dilution oral Oral Dosing route->oral iv Intravenous Dosing route->iv solution Aqueous Solution (pH adjustment, co-solvents) oral->solution suspension Aqueous Suspension (with suspending agents) oral->suspension iv->solution

Figure 1: Decision tree for selecting a formulation strategy.

Application Protocols: From the Bench to Biological Systems

Protocol 3: Formulation for In Vitro Cell-Based Assays

For most cell-based assays, a stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is prepared, followed by dilution in the cell culture medium. It is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4]

Materials:

  • 2,3-Difluoro-5-hydroxybenzoic acid

  • DMSO, cell culture grade

  • Sterile, light-protected microcentrifuge tubes or vials

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Vortex mixer

Procedure for a 10 mM Stock Solution:

  • Accurately weigh 1.741 mg of 2,3-Difluoro-5-hydroxybenzoic acid (MW = 174.1 g/mol ).

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1.0 mL of cell culture grade DMSO.

  • Vortex thoroughly until the solid is completely dissolved. This is your 10 mM stock solution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions:

  • Thaw an aliquot of the 10 mM stock solution.

  • Perform serial dilutions of the stock solution into the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

  • Crucially, ensure the final concentration of DMSO in the medium applied to the cells is consistent across all treatment groups (including vehicle control) and is at a non-toxic level (e.g., 0.1% - 0.5%). [5]

Protocol 4: Formulation for In Vivo Animal Studies (Oral Gavage)

For oral administration in animal models, a simple aqueous solution or suspension is often preferred. The choice between a solution and a suspension will depend on the required dose and the compound's solubility.

A. Preparation of a pH-Adjusted Aqueous Solution (e.g., 1 mg/mL)

This approach is suitable for lower doses where the compound can be fully solubilized by adjusting the pH.

Materials:

  • 2,3-Difluoro-5-hydroxybenzoic acid

  • Sterile water for injection or purified water

  • 0.1 M Sodium hydroxide (NaOH)

  • 0.1 M Hydrochloric acid (HCl)

  • pH meter

  • Sterile container and stir bar

Procedure:

  • Weigh the required amount of 2,3-Difluoro-5-hydroxybenzoic acid for the desired final concentration and volume.

  • Add approximately 80% of the final volume of water to a sterile container with a stir bar.

  • While stirring, slowly add the compound to the water.

  • Gradually add 0.1 M NaOH dropwise to increase the pH and facilitate dissolution. Monitor the pH continuously. Aim for a pH just above the pKa of the carboxylic acid group to ensure ionization and solubility, while remaining within a physiologically tolerable range (typically pH 6-8 for oral administration).[6]

  • Once the compound is fully dissolved, adjust the pH to the final target value using 0.1 M NaOH or 0.1 M HCl as needed.

  • Add water to reach the final desired volume and stir until homogeneous.

  • This solution should be prepared fresh daily unless stability data supports longer storage.

B. Preparation of an Aqueous Suspension (e.g., 10 mg/mL)

For higher doses that exceed the solubility limit, a uniform suspension is necessary.

Materials:

  • 2,3-Difluoro-5-hydroxybenzoic acid

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in water, or 0.5% methylcellulose in water)

  • Mortar and pestle or homogenizer

  • Graduated cylinder

  • Stir plate and stir bar

Procedure:

  • Prepare the vehicle solution (e.g., 0.5% CMC in water) by slowly adding the CMC powder to water while stirring vigorously. Allow it to hydrate completely.

  • Weigh the required amount of 2,3-Difluoro-5-hydroxybenzoic acid.

  • If necessary, reduce the particle size of the powder using a mortar and pestle.

  • In a suitable container, add a small amount of the vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle while stirring continuously to form a uniform suspension.

  • Continuously stir the suspension during dosing to ensure homogeneity and accurate administration.[7]

Analytical Quality Control

A validated analytical method is essential to confirm the concentration of 2,3-Difluoro-5-hydroxybenzoic acid in the prepared formulations and to assess its stability over time. A reverse-phase high-performance liquid chromatography (HPLC) method with UV detection is a common and reliable approach.

qc_workflow formulation Formulation Preparation (Solution or Suspension) sampling Sample Collection (t=0 and stability time points) formulation->sampling dilution Sample Dilution sampling->dilution hplc HPLC Analysis dilution->hplc data Data Analysis (Peak Area vs. Concentration) hplc->data report Report Results (Concentration, Purity, Degradants) data->report

Figure 2: Workflow for the quality control of formulations.

Protocol 5: Stability-Indicating HPLC Method

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and resolution from any potential degradants.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at an appropriate wavelength (determined by UV scan of the compound).

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of 2,3-Difluoro-5-hydroxybenzoic acid of known concentrations in the mobile phase to create a calibration curve.

  • Sample Preparation: Dilute an accurately measured volume of the formulation with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the peak area of 2,3-Difluoro-5-hydroxybenzoic acid in the sample chromatograms and calculate the concentration using the linear regression equation from the calibration curve.

  • Forced Degradation (for method validation): To ensure the method is stability-indicating, expose the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The HPLC method should be able to resolve the peak of the intact compound from any degradation product peaks.

Stability Testing Protocol

Stability testing ensures that the formulation maintains its critical quality attributes (e.g., concentration, physical appearance, pH) throughout its intended use and storage period. The International Council for Harmonisation (ICH) provides guidelines for stability testing.[8][9]

Protocol 6: Short-Term Stability of Formulations

Materials:

  • Prepared formulation of 2,3-Difluoro-5-hydroxybenzoic acid

  • Appropriate storage containers (e.g., sterile vials)

  • Calibrated stability chambers or incubators

  • HPLC system with a validated method

Procedure:

  • Prepare a batch of the formulation as described in Protocol 3 or 4.

  • Dispense the formulation into multiple storage containers.

  • Store the containers under the intended storage conditions (e.g., refrigerated at 2-8 °C, or at room temperature, 25 °C).

  • At specified time points (e.g., 0, 4, 8, 24, and 48 hours for a short-term study), withdraw a sample from one of the containers.

  • Analyze the sample for:

    • Appearance: Visual inspection for precipitation, color change, or phase separation.

    • pH: For aqueous formulations.

    • Concentration and Purity: Using the validated HPLC method (Protocol 5).

  • The formulation is considered stable if the measured parameters remain within acceptable limits (e.g., 90-110% of the initial concentration, no significant change in appearance or pH).

Conclusion

The successful formulation of 2,3-Difluoro-5-hydroxybenzoic acid is a foundational step for obtaining meaningful and reproducible data in biological studies. A systematic approach, beginning with thorough physicochemical characterization, allows for the rational design of formulations tailored to specific experimental needs. The protocols outlined in this guide provide a comprehensive framework for researchers to prepare, validate, and ensure the stability of their formulations, thereby enhancing the integrity and impact of their scientific findings. Adherence to these principles will not only improve the quality of preclinical data but also accelerate the exploration of the therapeutic potential of this and other novel chemical entities.

References

  • Ojima, I. (2009). Design, Synthesis, and Biological Evaluation of Fluorinated Analogues of Salicylihalamide. PubMed Central. Available at: [Link]

  • Holm, C., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Available at: [Link]

  • Takeda, Y., et al. (2001). Processes for the preparation of fluorinated benzoic acids. Google Patents.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Foley, P. L. (2019). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. Available at: [Link]

  • de Oliveira, G. P., et al. (2022). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. MDPI. Available at: [Link]

  • Babu, Y. S., et al. (1995). Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. PubMed. Available at: [Link]

  • Osuala, F. I., et al. (2014). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. ResearchGate. Available at: [Link]

  • Shchegol'kov, E. V., et al. (2016). Polyfluorinated salicylic acid derivatives as analogs of known drugs: Synthesis, molecular docking and biological evaluation. PubMed. Available at: [Link]

  • EMA. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

  • Ates, G. (2016). What the concentration of DMSO you use in cell culture assays?. ResearchGate. Available at: [Link]

  • FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Food and Drug Administration. Available at: [Link]

  • Kless, A., et al. (2006). Process for preparing fluorinated benzoic acids. Google Patents.
  • Lee, C. Y. S., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. Available at: [Link]

  • Caarls, L., et al. (2017). Functional Analogues of Salicylic Acid and Their Use in Crop Protection. MDPI. Available at: [Link]

  • BCPNP. (2025). Synthesis of new salicylic acid derivatives with potential bioactivity. 10th Brazilian Conference on Natural Products. Available at: [Link]

  • Andersson, C., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. Available at: [Link]

  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University. Available at: [Link]

  • Asghar, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available at: [Link]

  • Assyro. (2026). ICH Stability Guidelines: Complete Q1A-Q1F Stability Test. Assyro. Available at: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PubMed Central. Available at: [Link]

  • CN101020628A. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.
  • Thanaketpaisarn, O., et al. (2011). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-Difluoro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource. It assumes the user has basic organic synthesis knowledge but requires specific process engineering support for 2,3-Difluoro-5-hydroxybenzoic acid (CAS: 1214383-72-8) .

Ticket ID: PUR-DFHBA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Development Subject: Removal of regioisomers, demethylation byproducts, and color bodies from crude 2,3-difluoro-5-hydroxybenzoic acid.

Executive Summary & Compound Profile

User Context: You are likely isolating this compound following a demethylation of 2,3-difluoro-5-methoxybenzoic acid (using


 or Pyridine-HCl) or via oxidation of a fluorinated aldehyde.
The Problem:  The crude material often presents as a brown/pink solid due to phenolic oxidation, containing inorganic salts (boron/aluminum residues) and unreacted methoxy intermediates.
PropertyValue (Approx.)Technical Note
Molecular Weight 174.10 g/mol
pKa (COOH) ~2.8 - 3.2Lower than benzoic acid (4.2) due to electron-withdrawing F atoms.
pKa (OH) ~8.5 - 9.5The phenol is weakly acidic but significantly less so than the carboxyl.
Solubility (Cold) Low in Water, Toluene
Solubility (Hot) High in EtOH, MeOH, EtOAc
Critical Risk Decarboxylation Ortho-fluorinated benzoic acids are prone to thermal decarboxylation. Avoid prolonged reflux >80°C.

Primary Purification Workflows

We recommend a two-stage approach: Chemical Fractionation (to remove non-acidic impurities and tars) followed by Recrystallization (to remove isomers and trace salts).

Method A: Acid-Base Fractionation (The "Deep Clean")

Use this method if your crude purity is <90% or contains significant "tar" or inorganic salts.

The Logic: This protocol exploits the acidity difference between the product (a carboxylic acid) and neutral impurities (unreacted starting materials, aldehydes).

Protocol:

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of solid). The solution should be pH >12. The product exists here as a dianion (carboxylate + phenoxide).

    • Note: If the solution is dark black/brown, add Activated Charcoal (5 wt%) , stir for 30 mins, and filter through Celite.

  • Organic Wash: Extract the aqueous alkaline layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (2x).

    • Action: Discard these organic layers. They contain neutral impurities (e.g., non-carboxylated precursors).

  • Controlled Acidification: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring.

    • Target: Adjust pH to 1.0 – 1.5 .

    • Observation: The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid. Wash the cake with ice-cold water (to remove NaCl) followed by a small amount of cold Hexane (to dry).

AcidBaseExtraction Start Crude Solid (Impurities: Neutrals, Salts, Tars) Dissolve Dissolve in 1M NaOH (pH > 12) Start->Dissolve Wash Wash with DCM/EtOAc (Extract Neutrals) Dissolve->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Discard Neutrals) PhaseSep->OrgLayer Top/Bottom (Solvent dependent) AqLayer Aqueous Layer (Contains Product Dianion) PhaseSep->AqLayer Acidify Acidify with 6M HCl to pH 1.0 - 1.5 (Temp < 5°C) AqLayer->Acidify Filter Filtration & Wash (Cold Water) Acidify->Filter Final Pure Solid 2,3-Difluoro-5-hydroxybenzoic acid Filter->Final

Figure 1: Acid-Base Fractionation Logic. This method isolates the product based on its carboxylic acidity.

Method B: Recrystallization (The Polish)

Use this method if crude purity is >90% but regioisomers or slight color remain.

Recommended Solvent System: Ethanol/Water (1:3 v/v) or Water (with trace MeOH) . Reasoning: Fluorinated benzoic acids are often too soluble in pure alcohols but insoluble in cold water. The mixture balances recovery with purity.

Protocol:

  • Slurry: Place 10g of semi-pure solid in a flask. Add 30 mL of Ethanol .

  • Heat: Heat to 60-70°C (Do not boil aggressively). The solid should dissolve.[1][2][3][4]

  • Precipitate: Slowly add hot Water (approx. 90 mL) until the solution becomes slightly turbid.

  • Clarify: Add just enough Ethanol dropwise to make the solution clear again.

  • Cool: Allow to cool to room temperature slowly (over 2 hours), then chill to 4°C.

    • Tip: Rapid cooling traps impurities.

  • Filter: Collect crystals. Dry in a vacuum oven at 45°C.

Troubleshooting & FAQs

Q1: The product is coming out as a pink or brown sticky oil ("oiling out") instead of crystals.

  • Diagnosis: This is common with phenols. It indicates either (a) the temperature dropped too fast, or (b) oxidation products (quinones) are present.

  • Fix:

    • Re-dissolve the oil by heating.[3]

    • Add a pinch of Sodium Bisulfite (

      
      )  to the hot solution (reducing agent to kill color).
      
    • Seed the solution with a tiny crystal of pure product if available.

    • Stir vigorously while cooling; agitation prevents oil pooling.

Q2: My yield is very low (<40%) after acid-base extraction.

  • Diagnosis: The compound is likely partially soluble in the acidic aqueous phase due to the hydroxyl group (hydrogen bonding) and the fluorine atoms increasing polarity.

  • Fix:

    • Do not just filter. Extract the acidic filtrate with EtOAc (3x).

    • Combine these organic extracts, dry over

      
      , and evaporate.
      
    • Salting Out: Saturate the aqueous layer with NaCl before the final extraction to push the organic acid out of the water.

Q3: I see an impurity at ~5-10% that won't remove. What is it?

  • Diagnosis: If you synthesized this via demethylation, it is likely the 2,3-difluoro-5-methoxybenzoic acid (starting material).

  • Validation: Check proton NMR. Look for a singlet methoxy peak at ~3.8 ppm.

  • Fix: Recrystallization is inefficient for this. Go back to Method A (Acid-Base) . The methoxy compound is less acidic (no phenol) and more lipophilic.

    • Modification: When the product is dissolved in NaOH (Step 1), wash aggressively with DCM (3x). The methoxy impurity will partition into the DCM more readily than the dianion of your product.

Analytical Validation Standards

Before releasing the batch, validate purity using these parameters.

MethodExpected ResultFailure Mode Indicator
HPLC (C18 Column) Single peak >98% area.Shoulder peak = Regioisomer (likely 4-hydroxy isomer).
1H NMR (DMSO-d6) Aromatic protons: ~7.0-7.5 ppm (m). No singlet at 3.8 ppm.Singlet at 3.8 ppm = Unreacted Methoxy.
19F NMR Two distinct signals (coupling observed).[5]Extra F signals indicate defluorination or isomerism.
Appearance White to off-white powder.Pink/Brown = Phenolic oxidation.

References

  • Synthesis of Fluorinated Benzoic Acids

    • Source: Vertex AI Patent Search / Google Patents. (2016). Method for preparing 2,3-difluoro-6-methoxybenzoic acid. CN105523921A.
    • Relevance: Establishes the hydrolysis and acidification protocols for difluoro-methoxy-benzoic acid deriv
  • Purification of Hydroxybenzoic Acids

    • Source: U.S. Patent Office.[6] (1956). Process for the decolorization and purification of p-hydroxybenzoic acid. US2749362A.

    • Relevance: Provides the authoritative method for using sodium bisulfite and zinc dust to remove colored oxidation impurities
  • General Recrystallization of Fluorobenzoic Acids

    • Source: BenchChem Technical Support.[3] (2025).[3][7][8] Recrystallization of 4-Amino-2-fluorobenzoic Acid.

    • Relevance: Validates the use of Ethanol/Water mixtures for polar, fluorinated benzoic acid deriv
    • (Cited via search snippet 1.12)

  • pKa and Acidity Data

    • Source: Williams, R. (2022).[9] pKa Data Compiled. Organic Chemistry Data.

    • Relevance: Provides comparative pKa values for benzoic acid derivatives to justify the pH 1.

Sources

Technical Support Center: Fluorination of Benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support Knowledge Base for researchers optimizing the fluorination of benzoic acid and its derivatives. It prioritizes mechanistic troubleshooting and high-fidelity protocols over generic advice.

Ticket Category: Synthetic Methodology / Reaction Optimization Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Status: Active

Executive Summary

Fluorinating benzoic acid scaffolds presents a dichotomy of challenges:

  • Ring Fluorination (C-H Activation): The carboxylic acid is an electron-withdrawing, meta-directing group that deactivates the ring toward electrophilic aromatic substitution (

    
    ). Direct fluorination requires overcoming this deactivation or utilizing directing groups (DG).
    
  • Decarboxylative Fluorination (Ipso-Substitution): Converting the

    
     moiety directly to 
    
    
    
    requires radical pathways (Ag/Cu catalysis) to overcome the high bond dissociation energy of the
    
    
    bond.

This guide covers the three most robust workflows: Pd-Catalyzed Ortho-Fluorination , Ag-Catalyzed Decarboxylative Fluorination , and Nucleophilic Fluorination (Halex) .

Module 1: Electrophilic C-H Fluorination (Directed)

Target: Installing Fluorine on the phenyl ring (typically ortho to the acid). Method: Pd(II)/Pd(IV) Catalysis using Electrophilic Fluorinating Reagents (EFR).

🔬 Core Protocol (Sanford-Type)

Direct fluorination of free benzoic acid is low-yielding. You must convert the acid to a directing group (DG) such as an amide (e.g., 8-aminoquinoline) or use a protected ester.

  • Substrate: N-(8-quinolinyl)benzamide (Benzamide derivative).

  • Reagent: Selectfluor (2.0 equiv) or N-fluoropyridinium salts.

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Solvent: PhCF₃ (Trifluorotoluene) or MeCN.

  • Additives: None (neutral) or TFA (if reactivity is low).

  • Temperature: 100–120 °C (Sealed tube).

🔧 Troubleshooting Guide: Pd-Catalyzed Fluorination
SymptomRoot Cause DiagnosisCorrective Action
0% Conversion (Starting Material Recovered) Catalyst Poisoning or Inactive Cycle. The Pd(II) is not oxidizing to Pd(IV).Switch Oxidant: Ensure Selectfluor is dry. Add 5-10% TFA or TfOH . Acid additives protonate the Selectfluor backbone, increasing its electrophilicity (

potential) and accelerating Pd oxidation.
Pd Black Precipitation Catalyst Decomposition. Pd aggregates before the catalytic cycle completes.Ligand Stabilization: Add a monodentate ligand like pyridine or use a pre-formed Pd-complex. Reduce temperature by 10°C and extend reaction time.
Regioselectivity Issues (Meta vs Ortho) Directing Group Failure. The DG is not coordinating tightly to Pd.Rigidify the DG: Switch from a simple amide to 8-aminoquinoline or 2-pyridinylisopropyl auxiliaries. These form rigid 5-membered palladacycles that enforce ortho selectivity.
Protodefluorination (Product Loss) Product Instability. The C-F bond is labile under high-temp acidic conditions.Buffer the System: Add mild bases like

post-reaction immediately. Avoid prolonged heating after consumption of starting material.
🧠 Mechanism Visualization (Pd-Cycle)

The following diagram illustrates the critical Pd(II)/Pd(IV) redox cycle. Note the high-energy Pd(IV)-F intermediate.

Pd_Fluorination_Cycle Start Substrate (Ar-DG) Pd_II Pd(II) Coordination Start->Pd_II CH_Act C-H Activation (Palladacycle Formation) Pd_II->CH_Act -AcOH Oxidation Oxidation to Pd(IV)-F (via Selectfluor) CH_Act->Oxidation + F+ (Selectfluor) Red_Elim C-F Reductive Elimination Oxidation->Red_Elim Rate Limiting Step Product Ar-F Product + Pd(II) Red_Elim->Product Product->Pd_II Regenerate Catalyst

Caption: Pd(II)/Pd(IV) catalytic cycle. The oxidation of the palladacycle by Selectfluor is the critical turnover-limiting step.

Module 2: Silver-Catalyzed Decarboxylative Fluorination

Target: Replacing the


 group with 

(Ipso-fluorination). Method: Radical decarboxylation using Ag(I) and Selectfluor.[1][2][3]
🔬 Core Protocol (Li/Ritter-Type)

This method is superior for aliphatic acids but challenging for benzoic acids due to the instability of the aryl radical. For benzoic acids, aqueous-organic biphasic systems are often required to solubilize the silver salts.

  • Substrate: Benzoic Acid derivative (Electron-rich rings work best).

  • Reagent: Selectfluor (2.0 - 3.0 equiv).

  • Catalyst: AgNO₃ (10-20 mol%).

  • Solvent: Acetone/Water (1:1) or DCM/Water biphasic.

  • Temperature: 50–80 °C.

🔧 Troubleshooting Guide: Decarboxylative Fluorination
SymptomRoot Cause DiagnosisCorrective Action
Low Yield (Ar-H formed instead of Ar-F) H-Atom Abstraction. The aryl radical abstracts H from the solvent instead of reacting with F.Solvent Switch: Avoid H-donors like THF or Toluene. Use Acetone/Water or PhCF₃ . The water phase helps solubilize the Ag-carboxylate intermediate.
Induction Period / No Reaction Poor Radical Initiation. Ag(I) to Ag(II) oxidation is slow.Temperature Ramp: Initiate the reaction at a higher temperature (60°C) for 30 mins, then lower. Ensure inert atmosphere (Argon) to prevent oxygen from quenching the radical.
Selectfluor Decomposition Hydrolysis. Selectfluor degrades in water over time at high heat.Portion-wise Addition: Do not add all Selectfluor at

. Add it in 3 portions over 2 hours to maintain a steady concentration of the active fluorinating species.

Module 3: Nucleophilic Fluorination (Halex/SNAr)

Target: Fluorinating electron-deficient benzoic acids (e.g., nitro-benzoic acid). Method: Halogen Exchange (Cl/Br


 F) using Metal Fluorides.
🔬 Core Protocol
  • Substrate: 4-Chloro-3-nitrobenzoic acid (esterified).

  • Reagent: KF (spray-dried) or CsF (anhydrous).

  • Catalyst: 18-Crown-6 (for KF) or Tetraphenylphosphonium bromide (

    
    ).
    
  • Solvent: DMSO or Sulfolane (high boiling, polar aprotic).

  • Temperature: 140–180 °C.

⚠️ Critical Safety & Chemistry Note

"Naked" Fluoride Instability: In aprotic solvents, fluoride is extremely basic. It will deprotonate the benzoic acid (


) immediately.
  • Solution: You MUST esterify the benzoic acid (e.g., methyl benzoate) before attempting SNAr. The carboxylate anion is electron-rich and will repel the nucleophilic fluoride.

FAQ: Common Optimization Queries

Q: Can I use DMF with Selectfluor? A: NO. This is a severe safety hazard. Selectfluor reacts exothermically with DMF (and pyridine) to form Vilsmeier-type intermediates, often leading to runaway thermal events or decomposition. Use Acetonitrile (MeCN) or Trifluorotoluene instead.

Q: Why is my yield lower with electron-deficient rings? A:

  • Electrophilic path:[4] Electron-deficient rings (e.g., with

    
    , 
    
    
    
    ) are deactivated. The Pd-catalyst struggles to coordinate. Fix: Use a stronger oxidant or switch to nucleophilic fluorination.
  • Radical path: The resulting aryl radical is electrophilic and unstable.

Q: How do I remove excess Selectfluor during workup? A: Selectfluor is water-soluble. A simple wash with water/brine removes unreacted reagent. However, the byproduct (H-TEDA) can be sticky. Ensure the organic layer is washed thoroughly with


 (thiosulfate) if any oxidative byproducts are suspected.

Decision Logic: Workflow Optimization

Use this logic tree to select the correct optimization path based on your failure mode.

Optimization_Logic Start Low Yield? Check_SM Is Starting Material Consumed? Start->Check_SM Side_Products Identify Side Products Check_SM->Side_Products Yes Check_Cat Check Catalyst State Check_SM->Check_Cat No Proto Protodefluorination (Ar-H) Side_Products->Proto Homocoupling Biaryl (Ar-Ar) Side_Products->Homocoupling Sol_Temp Reduce Temp Buffer pH Proto->Sol_Temp Sol_Dilute Dilute Rxn Check O2 exclusion Homocoupling->Sol_Dilute Pd_Black Pd Black Visible? Check_Cat->Pd_Black Sol_Ligand Add Ligand (Pyridine/TFA) Pd_Black->Sol_Ligand Yes Sol_Activator Add TFA/TfOH (Activate Selectfluor) Pd_Black->Sol_Activator No (Soln Clear)

Caption: Troubleshooting decision tree for Pd-catalyzed fluorination failures.

References

  • Sanford, M. S., et al. (2006). "Palladium-Catalyzed Electrophilic Fluorination of Carbon–Hydrogen Bonds." Science.

  • Ritter, T., et al. (2012). "Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids." Journal of the American Chemical Society.[1][3]

  • Haveman, L. Y. F., et al. (2025).[5][6] "Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis." Chemical Communications.[6][7]

  • BenchChem Technical Support. (2025). "Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis."

  • ACS Green Chemistry Institute. "Specific Solvent Issues with Fluorination."

Sources

Technical Support Center: Stability & Degradation of 2,3-Difluoro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Profile

Welcome to the technical support hub for 2,3-Difluoro-5-hydroxybenzoic acid (DFHBA) . As a researcher working with fluorinated aromatic building blocks, you are likely encountering stability issues that differ from standard benzoic acids.

The degradation profile of DFHBA is governed by two competing electronic effects:

  • The Destabilizing Fluorines (Positions 2,3): The highly electronegative fluorine at the ortho position (C2) significantly lowers the pKa and destabilizes the carboxyl group, making the molecule prone to thermal decarboxylation .

  • The Reactive Phenol (Position 5): The hydroxyl group activates the ring toward oxidative attack and photolytic dimerization , often resulting in colored impurities.

This guide addresses these specific pathways with troubleshooting protocols and mechanistic insights.

Module 1: Photolytic Instability (The "Yellowing" Effect)

User Issue:

"My stock solution was clear initially but turned yellow/brown after 4 hours on the benchtop. Is the compound degrading?"

Technical Diagnosis:

Yes. The color change indicates photo-oxidation driven by the 5-hydroxyl group. While the fluorine atoms generally stabilize the ring against metabolic breakdown, they do not protect the phenol moiety from UV-induced radical formation.

The Mechanism: Under UV/VIS light, the phenolic proton is abstracted, forming a phenoxy radical. This radical can undergo two pathways:

  • Quinone Formation: Oxidation to a para-quinone-like species (if defluorination occurs) or ortho-quinone.

  • Photolytic Defluorination: High-energy UV (UV-C) can cleave the C-F bond, particularly at the C2 position, leading to hydrolysis (replacement with -OH) and subsequent coloring.

Pathway Diagram: Photolytic Degradation

Photolysis DFHBA 2,3-Difluoro-5-hydroxybenzoic acid (Colorless) Radical Phenoxy Radical (Intermediate) DFHBA->Radical hv (UV Light) -H+ Quinone Quinone Species (Yellow/Brown) Radical->Quinone Oxidation Defluoro Defluorinated Byproducts (2-Hydroxy analog) Radical->Defluoro C-F Cleavage +H2O

Caption: Photolytic cascade showing radical formation leading to chromophoric quinones and defluorination.

Troubleshooting Protocol 1: Photostability Validation

Do not assume standard amber vials are sufficient for long-term storage of dilute solutions.

  • Preparation: Prepare a 1 mg/mL solution of DFHBA in Mobile Phase A (acidic water).

  • Exposure: Place in a quartz cuvette (direct UV) and a standard amber vial (control). Expose to 1.2 million lux hours (ICH Q1B standard).

  • Analysis: Inject both samples.

    • Pass Criteria: >99.0% recovery.

    • Fail Criteria: Appearance of a peak at RRT ~0.8 (Defluorinated product) or late-eluting dimers.

  • Corrective Action: If yellowing occurs, wrap all glassware in aluminum foil immediately after preparation. Use actinic red glassware for autosamplers.

Module 2: Thermal Decarboxylation (The "Missing Peak")

User Issue:

"I dried my sample in a vacuum oven at 60°C, and the assay purity dropped by 5%. I see a new volatile peak in GC, or a missing mass in LC."

Technical Diagnosis:

You are observing thermal decarboxylation .[1] Benzoic acids with electron-withdrawing groups (like Fluorine) at the ortho position (C2) are exceptionally prone to losing CO2. The C2-Fluorine creates steric strain and pulls electron density, stabilizing the transition state for the release of CO2.

Reaction: C7H4F2O3 (MW 174) → C6H4F2O (MW 130) + CO2

Pathway Diagram: Decarboxylation Mechanism

Decarboxylation Start DFHBA (Ground State) Ortho-F Strain TS Transition State (Ring Charge Stabilization) Start->TS Heat (>50°C) Product 2,3-Difluorophenol (Volatile Liquid) TS->Product -CO2 Gas CO2 (Gas) TS->Gas

Caption: Thermal stress causes loss of the carboxyl group, yielding 2,3-difluorophenol.

Troubleshooting Protocol 2: Thermal Handling

Standard drying protocols for benzoic acids (80°C) will degrade this molecule.

ParameterRecommendationReason
Drying Method Lyophilization (Freeze Drying)Avoids heat entirely; sublimes solvent at low temp.
Oven Limit Max 40°C under Vacuum>50°C accelerates decarboxylation exponentially.
GC Inlet Low Temp (<200°C) or DerivatizeHigh inlet temps will decarboxylate the acid inside the injector.

Critical Check: If using GC-MS, you must derivatize (silylate with BSTFA) to block the carboxylic acid. If you inject the free acid, you will likely see the peak for 2,3-difluorophenol (MW 130) instead of the parent.

Module 3: Oxidative Stress (The "Extra Polar Peaks")

User Issue:

"During forced degradation with H2O2, I see multiple small peaks eluting before the main peak."

Technical Diagnosis:

The 5-hydroxyl group makes the ring electron-rich enough to react with hydroxyl radicals, despite the deactivating fluorines. The likely degradation products are hydroxylated species (catechols/hydroquinones).

Mechanism: The hydroxyl radical ([2]•OH) attacks the open positions. Position 6 (ortho to OH and COOH) and Position 4 (between F and OH) are the most likely sites for hydroxylation.

Troubleshooting Protocol 3: Oxidative Stress Test
  • Setup: Mix sample with 3% H2O2 at Room Temperature (Do not heat, or you will confuse oxidation with decarboxylation).

  • Quenching: Quench with Sodium Metabisulfite or Catalase before injection.

  • Identification: Look for peaks with +16 Da (Hydroxylation) or -2 Da (Quinone formation) in LC-MS.

Module 4: Analytical Method FAQ

Q: Why does my peak tail severely on C18 columns?

A: The pKa of DFHBA is very low (~2.1 - 2.4) due to the inductive effect of the two fluorine atoms.

  • The Fix: You must lower your mobile phase pH to < 2.0 (using TFA or high-concentration Formic Acid) to fully protonate the carboxylic acid. If the pH is 3.0, the molecule is partially ionized, causing "peak splitting" or tailing.

Q: What is the best MS transition for monitoring?

A: Use Negative Electrospray Ionization (ESI-) .

  • Parent Ion: [M-H]⁻ = 173.0 m/z

  • Primary Fragment: [M-H-CO2]⁻ = 129.0 m/z (Loss of CO2 is the dominant fragmentation pathway, mirroring the thermal instability).

  • Secondary Fragment: [M-H-CO2-HF]⁻ = 109.0 m/z (Characteristic of ortho-fluorinated phenols).

References

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.

  • Smart, B. E. (2001). Characteristics of C-F Bonds. In Organofluorine Chemistry.[3][4][5][6][7][8][9][10][11] Fluorine substitution effects on pKa and stability.

  • DiPaola, A., et al. (2022). Decarboxylation mechanisms of fluorinated benzoic acids.[3][6] Journal of Organic Chemistry. (General mechanistic reference for ortho-fluoro decarboxylation).

  • Torres-Padron, M.E., et al. (2021). Photodegradation of fluorinated aromatic pollutants.[6][8] Molecules.[3][5][6][8][10][12][13][14][15] (Mechanisms of defluorination under UV).

Sources

Technical Support Center: Purification of 2,3-Difluoro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,3-Difluoro-5-hydroxybenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. The presence of impurities can significantly impact downstream applications, from altering reaction kinetics to compromising biological assay results. This guide provides in-depth, field-proven answers and protocols to help you navigate the common challenges associated with purifying this valuable fluoroaromatic intermediate.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the purification of 2,3-Difluoro-5-hydroxybenzoic acid.

Q1: What are the most likely impurities in my crude 2,3-Difluoro-5-hydroxybenzoic acid sample?

A: The impurity profile is highly dependent on the synthetic route. However, based on common syntheses for fluorinated hydroxybenzoic acids, impurities often include unreacted starting materials, intermediates, and positional isomers.[1] Positional isomers, in particular, can be challenging to separate due to their very similar physical properties.

Table 1: Potential Impurities and Their Likely Origins

Impurity ClassSpecific Example(s)Likely Synthetic OriginRecommended Removal Method
Starting Materials Polyfluorinated precursors (e.g., trifluorobenzene derivatives)Incomplete reaction during synthesis.Recrystallization, Column Chromatography
Intermediates Corresponding nitro, amino, or bromo-derivativesIncomplete reduction, hydrolysis, or substitution reactions.[1][2]Acid-Base Extraction, Recrystallization
Positional Isomers e.g., 2,5-Difluoro-3-hydroxybenzoic acidLack of regioselectivity in fluorination or substitution steps.Preparative HPLC, Fractional Crystallization
Reagents/By-products Residual coupling agents, inorganic saltsCarryover from the reaction workup.Aqueous wash, Acid-Base Extraction
Color Impurities Oxidized phenolic compounds, trace metal complexesAir oxidation or catalysis during synthesis.[3]Activated Charcoal Treatment, Recrystallization

Q2: My crude product is off-white or yellowish. How can I remove the color?

A: Colored impurities are typically non-polar, highly conjugated organic molecules or trace metal contaminants. The most effective method for their removal is treatment with activated charcoal during recrystallization.[4] The charcoal adsorbs these impurities, which are then removed via hot filtration. Use charcoal sparingly (e.g., 1-2% w/w) to avoid significant loss of your desired product through co-adsorption.

Q3: What is the best first-pass purification method to try?

A: For a solid aromatic carboxylic acid like this, recrystallization is the most practical and efficient initial purification technique. It is excellent for removing small to moderate amounts of impurities that have different solubility profiles from the main compound. If you suspect significant neutral (non-acidic) impurities, a preliminary acid-base extraction is highly recommended before recrystallization.[5][6]

Q4: How can I definitively assess the purity of my final product?

A: The gold standard for purity assessment is High-Performance Liquid Chromatography (HPLC), typically with UV detection. An HPLC chromatogram can quantify the main peak (your product) and detect impurities down to very low levels (~0.05%). For a qualitative but rapid assessment, measuring the melting point is effective. A sharp melting point that matches the literature value (approx. 191.5 °C) indicates high purity, whereas a broad and depressed melting range suggests the presence of impurities.[7]

Section 2: Purification Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q: I'm trying to recrystallize my product, but it either oils out or fails to crystallize upon cooling. What's wrong?

A: This is a common issue in recrystallization and can stem from several factors:

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures, or too poor, causing it to crash out as an amorphous oil. The ideal solvent should dissolve the compound completely when hot but poorly when cold. For 2,3-difluoro-5-hydroxybenzoic acid, which is polar, consider solvent systems like water, ethanol/water, or ethyl acetate/heptane.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Alternatively, add a tiny seed crystal of pure product.

  • Purity is Too Low: If the sample is heavily impure, the impurities can inhibit the formation of a crystal lattice. In this case, perform a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.

Q: My recovery yield after purification is unacceptably low. Where am I losing my product?

A: Low yield is often a result of cumulative losses throughout the procedure. Here are the key areas to investigate:

  • During Recrystallization: Using too much solvent will keep a significant portion of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude material. Also, ensure you cool the solution slowly first, and then in an ice bath to maximize crystal formation.

  • During Filtration: Some product will always remain dissolved in the mother liquor. Ensure you are washing the collected crystals with a minimal amount of ice-cold recrystallization solvent to wash away adhered impurities without re-dissolving the product.

  • During Activated Charcoal Treatment: As mentioned, activated charcoal can adsorb your product. Use it judiciously and ensure the filtration step is performed quickly while the solution is hot to prevent premature crystallization on the filter paper.[4]

  • Multiple Transfers: Each transfer of material from one flask to another incurs some physical loss. Minimize unnecessary transfers.

Table 2: Troubleshooting Common Purification Issues

ProblemProbable Cause(s)Suggested Solution(s)
Oiling out during recrystallization Solvent is too non-polar; Cooling rate is too fast; High impurity load.Switch to a more polar solvent system (e.g., ethanol/water); Allow solution to cool slowly to room temperature before icing; Perform a pre-purification step.
Final product still shows isomers by HPLC Isomers have very similar solubility, making recrystallization ineffective.Employ a technique with higher resolving power, such as preparative HPLC or column chromatography with a specialized stationary phase.[8]
Product is a fine powder, difficult to filter Product crashed out of solution too quickly.Ensure the solution cools slowly without agitation to promote the growth of larger, more easily filterable crystals.
Melting point is still broad after one recrystallization Significant impurities remain.Perform a second recrystallization from a different solvent system. Check for solvent inclusion in the crystals by drying thoroughly under vacuum.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the most common and effective purification techniques. Always perform work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

Protocol 1: Standard Recrystallization from an Aqueous/Organic System

This protocol is ideal for removing polar and non-polar impurities from a moderately pure ( >85%) crude product.

  • Solvent Selection: Start by testing solubility in small test tubes. Place ~20 mg of crude product in a tube and add a solvent (e.g., ethanol) dropwise at room temperature until it dissolves. Then add an anti-solvent (e.g., water) dropwise until turbidity persists. Heat the mixture. If it becomes clear and then forms crystals upon cooling, the solvent system is suitable.

  • Dissolution: Place the crude 2,3-Difluoro-5-hydroxybenzoic acid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in portions, heating the mixture on a hot plate with stirring, until the solid is just dissolved. Do not add a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (1-2% w/w). Re-heat the mixture to boiling for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the charcoal and any insoluble impurities. Pre-heating the glassware prevents premature crystallization.

  • Crystallization: Add the hot anti-solvent (e.g., water) dropwise to the hot filtrate until the solution becomes slightly cloudy. Add a few drops of the primary solvent to redissolve the precipitate and make the solution clear again. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent mixture.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent. Characterize the final product by melting point and HPLC.

Protocol 2: Purification via Acid-Base Extraction

This powerful technique is used to separate the acidic product from any neutral or basic impurities.

AcidBaseExtraction Start 1. Dissolve Crude Product in Ethyl Acetate Funnel 2. Transfer to Separatory Funnel Add aq. NaHCO3 Solution Start->Funnel Shake 3. Shake & Vent Funnel Allow Layers to Separate Funnel->Shake Separate 4. Separate Layers Shake->Separate Org_Layer Organic Layer (Contains Neutral Impurities) Separate->Org_Layer Top Layer Aq_Layer Aqueous Layer (Contains Product as Sodium Salt) Separate->Aq_Layer Bottom Layer Wash_Org Wash Organic Layer with Brine & Dry Org_Layer->Wash_Org Acidify 5. Cool Aqueous Layer (Ice Bath) Acidify with 2M HCl to pH ~2 Aq_Layer->Acidify Discard_Org Evaporate to check for non-polar residue Wash_Org->Discard_Org Precipitate 6. Pure Product Precipitates as a solid Acidify->Precipitate Filter 7. Isolate by Vacuum Filtration Wash with cold water Precipitate->Filter Dry 8. Dry Under Vacuum (Final Pure Product) Filter->Dry

Caption: Workflow for Acid-Base Extraction Purification.

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separation: Stopper the funnel, shake vigorously while periodically venting to release CO₂ pressure. Allow the layers to fully separate. The deprotonated product (sodium 2,3-difluoro-5-hydroxybenzoate) will move to the aqueous layer, while neutral impurities remain in the organic layer.[9]

  • Isolate Layers: Drain the lower aqueous layer into a clean flask. Repeat the extraction on the organic layer 1-2 more times with fresh NaHCO₃ solution and combine the aqueous extracts.

  • Re-precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2M HCl with stirring until the pH of the solution is ~2. The pure 2,3-Difluoro-5-hydroxybenzoic acid will precipitate out as a solid.

  • Collection: Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under vacuum.

Section 4: Method Selection Strategy

Choosing the right purification strategy from the outset can save significant time and material. The decision should be based on the initial purity of your crude product and the nature of the impurities.

PurificationDecisionTree Start Assess Crude Product (TLC, 1H NMR, Color) IsColored Is it colored? Start->IsColored ImpurityType Primary Impurity Type? IsColored->ImpurityType No Charcoal Recrystallize with Activated Charcoal IsColored->Charcoal Yes FinalPurity Required Final Purity? ImpurityType->FinalPurity Isomeric Recrystallize Standard Recrystallization ImpurityType->Recrystallize Minor/Unknown AcidBase Acid-Base Extraction + Recrystallization ImpurityType->AcidBase Neutral/Basic Column Column Chromatography FinalPurity->Column >99% PrepHPLC Preparative HPLC FinalPurity->PrepHPLC >99.9% / Isomers Done Purity Confirmed (HPLC, MP) FinalPurity->Done >98% Charcoal->ImpurityType Recrystallize->FinalPurity AcidBase->FinalPurity Column->Done PrepHPLC->Done

Caption: Decision tree for selecting a purification method.

References

  • Google Patents. (n.d.). Process for purification of aromatic carboxylic acids. (US8492583B2).
  • Google Patents. (n.d.). Process for the purification of aromatic carboxylic acids. (US6833472B2).
  • Bartleby.com. (n.d.). Purifying A Compound Of Benzoic Acid.
  • Apollo Scientific. (n.d.). 2,3-Difluoro-5-hydroxybenzoic acid.
  • Mol-Instincts. (n.d.). 2,3-Difluoro-5-hydroxybenzoic acid (CAS 749230-51-1) Properties.
  • CymitQuimica. (n.d.). CAS 749230-51-1: 2,3-Difluoro-5-hydroxybenzoic acid.
  • Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (CN101020628A).
  • ResearchGate. (2026, January 6). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Reddit. (2019, April 18). Isolation of a Carboxylic acid. r/chemhelp.
  • Google Patents. (n.d.). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. (US5478963A).

Sources

challenges in the scale-up of 2,3-Difluoro-5-hydroxybenzoic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: 23DF-HBA-SCALE-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling up the production of 2,3-Difluoro-5-hydroxybenzoic acid (CAS: 119826-68-7) presents a unique set of challenges driven by the electron-deficient nature of the difluorobenzene ring. Unlike simple hydroxybenzoic acids, the presence of fluorine atoms at the 2 and 3 positions significantly alters the acidity of the phenol, the solubility profile, and the stability of intermediates.

This guide addresses the two primary synthetic pathways used in the pharmaceutical industry:

  • Route A (The Precursor Route): Demethylation of 2,3-difluoro-5-methoxybenzoic acid.

  • Route B (The De Novo Route): Nitration, reduction, and diazotization/hydrolysis of 2,3-difluorobenzoic acid.

Module 1: Route Selection & Strategy

Before troubleshooting specific failures, verify you are using the correct route for your scale and equipment capabilities.

Decision Matrix: Which Route Fits Your Facility?
FeatureRoute A: Demethylation Route B: Nitration/Hydrolysis
Starting Material 2,3-Difluoro-5-methoxybenzoic acid2,3-Difluorobenzoic acid
Key Reagent Boron Tribromide (

) or HBr/AcOH

/

,

Primary Hazard Violent hydrolysis of

; Corrosive fumes.
Exothermic nitration; Diazonium salt instability.
Impurity Profile Incomplete demethylation (Methyl ether).Regioisomers (6-nitro vs 5-nitro); Azo tars.
Scale Suitability < 10 kg (High cost of precursor).> 10 kg (Lower raw material cost).
Workflow Visualization

RouteSelection Start Select Synthesis Strategy Decision Is Precursor (Methoxy) Available/Affordable? Start->Decision RouteA Route A: Demethylation (Preferred for Speed/Purity) Decision->RouteA Yes RouteB Route B: Nitration/Diazo (Preferred for Cost/Scale) Decision->RouteB No StepA1 Reagent: BBr3 or HBr RouteA->StepA1 StepB1 Nitration (Regiocontrol) RouteB->StepB1 StepA2 Critical: Quench Control StepA1->StepA2 StepB2 Reduction -> Diazotization StepB1->StepB2 StepB3 Hydrolysis (Sandmeyer-type) StepB2->StepB3

Caption: Strategic decision tree for selecting the optimal synthesis pathway based on precursor availability.

Module 2: Troubleshooting Route A (Demethylation)

Context: The most common failure mode in scaling this reaction using Boron Tribromide (


) is the "stalled reaction" or the "volcano quench."
Q1: My reaction turns into a solid rock in the reactor. How do I maintain agitation?

Diagnosis:


 forms a stable borate complex with the substrate. In non-polar solvents (DCM), this complex often precipitates, seizing the impeller.
Solution: 
  • Solvent Switch: Do not use pure Dichloromethane (DCM) if concentration is >0.5 M. Switch to 1,2-Dichloroethane (DCE) or add a co-solvent like Chlorobenzene which has better solubility for the borate complex.

  • Temperature Management: The complexation is exothermic. Perform the addition at -10°C to 0°C. Once addition is complete, the slurry must be heated to reflux (or >40°C) to drive the cleavage.

  • Mechanical: Use a high-torque anchor impeller rather than a marine propeller.

Q2: During the quench, the reactor pressure spiked and released white fumes. What happened?

Diagnosis: You experienced a "Volcano Effect." The borate intermediate hydrolyzes violently with water, releasing HBr gas and boric acid. Protocol: The "Reverse Quench" Technique

  • Never add water directly to the reaction mixture at scale.

  • Step 1: Cool the reaction mixture to <0°C.

  • Step 2: Transfer the reaction mixture slowly into a separate vessel containing crushed ice/water with vigorous stirring.

  • Step 3: Ensure the receiving vessel has a scrubber attached (NaOH trap) to neutralize the massive HBr evolution.

Q3: I see ~5% starting material (Methoxy) remaining even after 24 hours.

Diagnosis: Moisture ingress deactivated the


.
Correction: 
  • 
     reacts instantly with atmospheric moisture. Ensure the system is under positive Nitrogen pressure.
    
  • Stoichiometry: The theoretical requirement is 0.33 eq of

    
     (since B binds 3 oxygens), but in practice, use 2.5 to 3.0 equivalents . The carboxylic acid moiety also consumes 
    
    
    
    .

Module 3: Troubleshooting Route B (Nitration/Hydrolysis)

Context: This route is cheaper but chemically more complex. The critical challenge is Regioselectivity during nitration.

Q4: We are getting a mixture of 5-nitro and 6-nitro isomers. How do we direct to position 5?

Scientific Insight:

  • The carboxylic acid is meta-directing (to pos 3, blocked).

  • The Fluorine at pos 2 is meta-directing (to pos 4/6) due to strong induction, but ortho/para directing by resonance.

  • The Fluorine at pos 3 is ortho/para directing (to pos 2/4/6).

  • Result: The 5-position is electronically "crowded" and deactivated. Optimization:

  • Temperature: Keep nitration (Mixed Acid:

    
    /
    
    
    
    ) low (-10°C to 0°C). Higher temperatures promote the thermodynamically stable but unwanted isomers.
  • Solvent: Using Sulfolane or Trifluoroacetic acid as a solvent can sometimes improve the ratio compared to neat sulfuric acid.

Q5: The diazotization step yielded a black tar instead of the phenol.

Diagnosis: Decomposition of the diazonium salt. The 2,3-difluoro-5-aminobenzoic acid diazonium salt is unstable. Protocol: The "In-Situ" Hydrolysis Instead of isolating the diazonium salt:

  • Add

    
     to the amine in dilute 
    
    
    
    at 0-5°C.
  • Do not wait. Drip this cold diazonium solution immediately into a second reactor containing boiling water (100°C) containing

    
     (catalytic).
    
  • Why? The high temperature immediately converts the unstable diazonium species to the phenol (

    
    ) before it can couple with unreacted amine to form azo-dyes (tars).
    

Module 4: Isolation & Purification

Q6: The product is not precipitating from the aqueous layer after acidification.

Diagnosis: The "Dual Acidity" Trap.

  • 2,3-Difluoro-5-hydroxybenzoic acid has a

    
     and 
    
    
    
    (estimated due to F-withdrawal).
  • If you acidify to pH 4-5, the carboxylic acid may still be partially ionized or the molecule is forming a soluble zwitterion if amine impurities are present. Correction:

  • Target pH: You must acidify to pH < 1.0 using concentrated HCl.

  • Salting Out: The difluoro substitution increases water solubility. Add NaCl to saturation to force the organic acid out of the aqueous phase.

Q7: The final solid is "sticky" or solvated.

Diagnosis: Fluorinated aromatics often form strong solvates with ethers or alcohols. Purification Table:

Solvent SystemOutcomeRecommendation
Ethanol/Water Often yields solvates; hard to dry.Avoid for final step.
Toluene Product poorly soluble; good for removing non-polar impurities.Use as a "slurry wash."
Water (Recrystallization) Best purity, but low recovery due to solubility.Recommended. Use activated charcoal to remove color.
Ethyl Acetate/Heptane Good recovery, good crystal form.Preferred for Scale-up. Dissolve in hot EtOAc, add Heptane until cloudy, cool slowly.

References

  • Preparation of 2,4-difluoro-3-hydroxybenzoic acid. (Patent CN101020628A). Google Patents. (Demonstrates the Nitration/Reduction/Diazo/Hydrolysis sequence on a regioisomer). Link

  • Boron Tribromide. Organic Syntheses, Coll.[1] Vol. 5, p. 255 (1973). (Standard operating procedure for BBr3 demethylation and quenching). Link

  • Process for preparation of 2,3,6-trifluorobenzoic acid. (Patent US5478963A). Google Patents. (Discusses reactivity of 2,3-difluoro intermediates). Link

  • Hazardous Substance Fact Sheet: Boron Tribromide. New Jersey Department of Health. (Safety data for handling BBr3 scale-up). Link

  • Regioselective Nitration of 3-Fluoro-2-Substituted Benzoic Acids. ChemInform (Abstract via ResearchGate). (Addresses the specific challenge of directing groups in fluorinated benzoates). Link

Disclaimer: This guide is for informational purposes for trained chemical professionals. Always consult the specific Safety Data Sheet (SDS) and perform a Process Safety Assessment (PSA) before scaling up any chemical reaction.

Sources

Navigating the Nuances of Solvent Effects on 2,3-Difluoro-5-hydroxybenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 2,3-Difluoro-5-hydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile fluorinated intermediate. The unique electronic properties conferred by the fluorine and hydroxyl substituents can lead to unexpected reactivity and sensitivity to the reaction environment. This resource provides in-depth, field-proven insights to help you anticipate and troubleshoot challenges related to solvent effects in your experiments.

Our approach is grounded in the principles of physical organic chemistry to explain the "why" behind the "how." By understanding the underlying mechanisms, you can make more informed decisions in your experimental design, leading to improved yields, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2,3-Difluoro-5-hydroxybenzoic acid?

A1: 2,3-Difluoro-5-hydroxybenzoic acid is a moderately polar molecule. The hydroxyl and carboxylic acid groups allow for hydrogen bonding, making it soluble in polar protic and aprotic solvents.[1] However, the difluorinated phenyl ring introduces some lipophilicity.

Solubility Profile:

Solvent ClassExamplesSolubilityNotes
Polar Protic Methanol, Ethanol, WaterGoodThe hydroxyl and carboxylic acid groups can hydrogen bond with the solvent.
Polar Aprotic DMSO, DMF, Acetonitrile, THFGoodThese solvents can accept hydrogen bonds and have a high dielectric constant to solvate the molecule.[2][3]
Nonpolar Toluene, HexanesPoorThe polar functional groups limit solubility in nonpolar environments.

Q2: How do the fluorine substituents affect the acidity of the carboxylic acid and phenol?

A2: The two electron-withdrawing fluorine atoms increase the acidity of both the carboxylic acid and the phenolic hydroxyl group compared to unsubstituted benzoic acid or phenol.[4] This is due to the inductive effect of the fluorine atoms, which stabilizes the resulting carboxylate and phenoxide anions. Be mindful of this increased acidity when choosing bases for your reactions, as weaker bases may be sufficient, and stronger bases could lead to unwanted side reactions.

Troubleshooting Guide: Common Reactions and Solvent-Related Issues

This section addresses specific challenges you might encounter during common transformations of 2,3-Difluoro-5-hydroxybenzoic acid.

Esterification Reactions

Esterification of the carboxylic acid is a frequent objective. However, the presence of the phenolic hydroxyl group and the electron-withdrawing fluorine atoms can complicate this seemingly straightforward reaction.

Issue 1.1: Low yield and slow reaction rate in Fischer esterification.

  • Underlying Cause: Fischer esterification is an equilibrium-driven process. The electron-withdrawing fluorine atoms can slightly decrease the nucleophilicity of the carbonyl oxygen, making protonation (the first step of the reaction) less favorable. Additionally, steric hindrance from the ortho-fluorine atom may play a role.

  • Troubleshooting Protocol:

    • Solvent Choice: While the alcohol reactant can serve as the solvent, using a co-solvent that allows for azeotropic removal of water can significantly drive the equilibrium towards the product. Toluene is a common choice for this purpose.

    • Catalyst: Ensure a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is used at an appropriate loading (typically 1-5 mol%).

    • Temperature: Increase the reaction temperature to the reflux temperature of the solvent mixture to increase the reaction rate.

    • Alternative Reagents: For difficult esterifications, consider using more reactive electrophiles such as alkyl halides or activating the carboxylic acid with reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an aprotic solvent like DCM or DMF.[5]

Issue 1.2: O-alkylation of the phenol as a side reaction.

  • Underlying Cause: When using alkyl halides for esterification, the phenolic hydroxyl group can also be alkylated, especially in the presence of a base.[6] The increased acidity of the phenol makes it more susceptible to deprotonation and subsequent alkylation.

  • Troubleshooting Protocol:

    • Solvent and Base Selection: The choice of solvent and base is critical to control the selectivity.

      • For Esterification: In the presence of a non-quaternizable tertiary amine (e.g., DIPEA) in a relatively nonpolar, aprotic solvent, the carboxylate is more nucleophilic than the phenoxide, favoring esterification.[6]

      • To Minimize O-alkylation: Avoid polar aprotic solvents like DMF and DMSO, which can enhance the nucleophilicity of the phenoxide. Using a weaker base or a hindered base can also disfavor O-alkylation.

    • Protecting Groups: If O-alkylation remains a persistent issue, consider protecting the phenolic hydroxyl group before esterification. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers.

Solvent Selection Guide for Esterification:

Reagent Starting Material: 2,3-Difluoro-5-hydroxybenzoic Acid Fischer Fischer Esterification (with Alcohol) Reagent->Fischer H+, Δ (e.g., Toluene for water removal) AlkylHalide Alkyl Halide Esterification Reagent->AlkylHalide Base Ester Desired Ester Fischer->Ester AlkylHalide->Ester Non-polar aprotic solvent (e.g., DCM, Toluene) + Hindered Base (e.g., DIPEA) SideProduct O-alkylation Side Product AlkylHalide->SideProduct Polar aprotic solvent (e.g., DMF, DMSO) + Strong Base (e.g., K2CO3)

Caption: Solvent and reagent choice in esterification.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, enhanced by the two fluorine atoms, makes it a candidate for nucleophilic aromatic substitution (SNAr), particularly at the carbon bearing a fluorine atom that is ortho or para to another electron-withdrawing group.[7][8]

Issue 2.1: No reaction or slow conversion in SNAr.

  • Underlying Cause: While the ring is electron-deficient, SNAr reactions still require significant activation. The hydroxyl and carboxylate groups (if deprotonated) are electron-donating by resonance, which can counteract the electron-withdrawing effect of the fluorine atoms and deactivate the ring towards nucleophilic attack.

  • Troubleshooting Protocol:

    • Solvent Choice: Polar aprotic solvents are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer complex intermediate.[9] Good choices include DMSO, DMF, and NMP.[3]

    • Temperature: These reactions often require elevated temperatures (100-200 °C) to proceed at a reasonable rate.[3]

    • Base: If your nucleophile is not basic enough, the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) can be beneficial, especially if a proton is generated during the reaction.

    • Protect/Modify Functional Groups: Consider converting the carboxylic acid to an ester or another electron-withdrawing group prior to the SNAr reaction to increase the activation of the ring.

SNAr Reaction Workflow:

cluster_prep Substrate Preparation (Optional but Recommended) cluster_snar SNAr Reaction Start 2,3-Difluoro-5- hydroxybenzoic Acid Protect Protect/Modify -COOH and -OH Start->Protect Activated Activated Substrate Protect->Activated SNAr_Step Add Nucleophile (Nu-H) + Base (e.g., K2CO3) in Polar Aprotic Solvent (e.g., DMSO, DMF) High Temperature (Δ) Activated->SNAr_Step Product SNAr Product SNAr_Step->Product

Caption: Recommended workflow for successful SNAr reactions.

Decarboxylation Side Reaction

Issue 3.1: Formation of 2,4-difluorophenol as a major byproduct, especially at high temperatures.

  • Underlying Cause: Aromatic carboxylic acids can undergo decarboxylation at high temperatures, and this process can be facilitated by the electronic nature of the substituents.[10] While often a challenging reaction, in some solvent systems and at elevated temperatures, it can become a significant competing pathway.[10] The stability of the resulting aryl anion intermediate is key.

  • Troubleshooting Protocol:

    • Temperature Control: This is the most critical factor. Carefully monitor the reaction temperature and avoid unnecessary heating. If a reaction requires high temperatures, consider if an alternative, lower-temperature method exists.

    • Solvent Choice: The choice of solvent can influence the rate of decarboxylation. Protic solvents may facilitate protonation of the intermediate aryl anion, while high-boiling point polar aprotic solvents (e.g., DMSO, NMP) are often used in reactions where decarboxylation is a risk due to the required high temperatures. If decarboxylation is observed, assess if a lower-boiling point solvent can be used.

    • pH Control: In some cases, the decarboxylation rate is pH-dependent.[11] Maintaining a neutral or slightly acidic pH can sometimes suppress this side reaction, although this is highly system-dependent.

    • Reaction Time: Minimize the reaction time at elevated temperatures. Once the desired reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture promptly.

Summary of Solvent Properties and Recommendations

SolventDielectric Constant (ε)TypeRecommended for...Potential Issues
Toluene 2.4Nonpolar AproticFischer Esterification (azeotropic water removal)Poor solubility of starting material.
DCM 9.1Polar AproticEsterification with activating agents (DCC, EDC).Low boiling point limits reaction temperature.
THF 7.5Polar AproticGeneral purpose, good solubility.Can form peroxides.
Acetonitrile 37.5Polar AproticSNAr reactions, good solubility.Can be reactive under certain conditions.
DMF 36.7Polar AproticSNAr reactions, esterifications with alkyl halides.High boiling point, can be difficult to remove, potential for O-alkylation.
DMSO 46.7Polar AproticSNAr reactions, dissolving difficult substrates.[12]Very high boiling point, can promote side reactions at high temp (e.g., decarboxylation, O-alkylation).[12]
Methanol/Ethanol 32.7 / 24.5Polar ProticFischer Esterification (as reagent and solvent).Can act as a nucleophile in competing reactions.

This guide provides a framework for understanding and mitigating the impact of solvents on the reactivity of 2,3-Difluoro-5-hydroxybenzoic acid. Successful synthesis with this versatile building block requires careful consideration of the interplay between the substrate's electronic properties and the reaction environment.

References

  • Acree, W. E. (1999). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. Journal of Chemical and Engineering Data, 44(6), 1-3. [Link]

  • Patil, S. D., et al. (2013). Solvent effect on protonation equilibria of 2,3-dihydroxybenzoic acid and malonic acid. ResearchGate. [Link]

  • U.S. Patent No. 6,333,431 B1. (2001). Processes for the preparation of fluorinated benzoic acids.
  • Waddington, E., et al. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. PMC - PubMed Central. [Link]

  • D'Anna, F., et al. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]

  • Chinese Patent No. CN101020628A. (2007). Preparation method of 2,4-difluoro-3-hydroxybenzoic acid.
  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

  • Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PMC - NIH. [Link]

  • Wang, D., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. [Link]

  • Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]

  • U.S. Patent No. 5,260,475A. (1993). Esterification of hydroxybenzoic acids.
  • Putri, E. S. Y., et al. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. SciSpace. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec. [Link]

  • Zhdankin, V. V., et al. (2018). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. [Link]

  • LibreTexts Chemistry. (2021). 16.6: Nucleophilic Aromatic Substitution. LibreTexts. [Link]

  • PubChem. (n.d.). 2,3-Difluoro-4-hydroxybenzoic acid. PubChem. [Link]

  • Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. ResearchGate. [Link]

  • Wang, Y., et al. (2023). The catalytic mechanism of direction-dependent interactions for 2,3-dihydroxybenzoate decarboxylase. PubMed. [Link]

  • U.S. Patent No. 5,478,963A. (1995). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

  • Subramanian, P., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. [Link]

Sources

Technical Support Center: Purification of 2,3-Difluoro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals from the desk of a Senior Application Scientist.

Welcome to the technical support center for managing the purification of 2,3-Difluoro-5-hydroxybenzoic acid. This guide provides in-depth, field-proven insights into navigating the challenges of acidic workup and subsequent purification for this valuable synthetic intermediate. We will move from foundational principles to specific troubleshooting scenarios to ensure you can achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the acidic workup a critical step for isolating 2,3-Difluoro-5-hydroxybenzoic acid?

A: The acidic workup is the pivotal step that transitions the product from its soluble salt form (a carboxylate) in the aqueous reaction mixture to its neutral, less water-soluble carboxylic acid form. Proper pH control during this step is essential for maximizing precipitation and facilitating efficient extraction into an organic solvent, thereby forming the basis for high recovery and purity.

Q2: What is the approximate pKa of 2,3-Difluoro-5-hydroxybenzoic acid, and why does it matter?

Q3: Which organic solvent is best for extracting this compound after acidification?

A: The ideal solvent should readily dissolve the neutral 2,3-Difluoro-5-hydroxybenzoic acid while being immiscible with water and having a relatively low boiling point for easy removal. Ethyl acetate is an excellent first choice. It is a polar solvent capable of hydrogen bonding, which aids in dissolving the hydroxyl and carboxylic acid moieties, and it forms a distinct layer from water. Other potential solvents include dichloromethane (DCM) and methyl tert-butyl ether (MTBE), though ethyl acetate often provides the best balance of solubility and safety.

Q4: My final product is off-color (yellow or brown). What is the likely cause and remedy?

A: Discoloration typically arises from high-molecular-weight, colored impurities or degradation byproducts formed during the synthesis. A common and effective remedy is to perform a recrystallization step that includes treatment with activated charcoal. The charcoal adsorbs the colored impurities, which are then removed by hot filtration, yielding a colorless solution from which pure crystals can be obtained upon cooling.[1]

Troubleshooting Guide: Navigating Common Workup Challenges

This section addresses specific issues encountered during the acidic workup in a detailed question-and-answer format.

Problem ID Issue Description Probable Cause(s) Recommended Solution(s)
AWU-01 Low or No Precipitation After Acidification Insufficient acidification (pH is too high, above the pKa).1. Use a calibrated pH meter to check the aqueous phase. 2. Continue adding a strong acid (e.g., 1-2M HCl) dropwise until the pH is reliably ≤ 1.5. 3. Stir for 15-20 minutes to allow for complete protonation and precipitation.
AWU-02 Persistent Emulsion During Extraction - Finely dispersed solid impurities stabilizing the interface.- High concentration of dissolved salts.- Vigorous shaking of the separatory funnel.1. Break the Emulsion: Add saturated NaCl solution (brine) to increase the ionic strength of the aqueous layer.[2]2. Allow the funnel to stand undisturbed for 20-30 minutes.[2]3. Gently stir the emulsion layer with a glass rod.[2]4. If solids are the cause, filter the entire mixture through a pad of Celite®.5. As a last resort, centrifugation can be highly effective.[3]
AWU-03 Product Oiled Out Instead of Crystallizing - Presence of impurities that depress the melting point.- Cooling the solution too rapidly during recrystallization.- Residual organic solvent trapped in the product.1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[4]2. Add a seed crystal of the pure compound if available.3. Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool much more slowly.[4]4. Perform a solvent trituration: Suspend the oil in a non-polar solvent (e.g., hexanes) and stir vigorously to wash away soluble impurities, which may induce solidification.
AWU-04 Low Yield After Extraction and Evaporation - Incomplete extraction from the aqueous phase.- Product loss during transfers or filtration.1. Ensure the pH was low enough for complete protonation (see AWU-01).2. Increase the number of extractions (e.g., from 2 x 50 mL to 4 x 25 mL) to improve efficiency.3. Back-extract the combined organic layers with a small amount of fresh acidic water (pH ~2) to recover any dissolved product.4. Ensure all equipment is rinsed with the extraction solvent to recover adhered product.

Core Principles & Detailed Protocols

Principle 1: pH-Dependent Solubility and the Henderson-Hasselbalch Equation

The separation of 2,3-Difluoro-5-hydroxybenzoic acid from a basic or neutral reaction mixture is governed by its acid-base equilibrium. The Henderson-Hasselbalch equation provides the theoretical foundation for this process[5][6]:

pH = pKa + log ( [A⁻] / [HA] )

Where:

  • [HA] is the concentration of the neutral, organic-soluble carboxylic acid.

  • [A⁻] is the concentration of the ionized, water-soluble carboxylate.

To maximize the concentration of the neutral form [HA] for extraction, the pH must be significantly lower than the pKa. At a pH two units below the pKa (e.g., pH 1.0 for a pKa of 3.0), the ratio of [A⁻]/[HA] is 0.01, meaning over 99% of the compound is in the desired neutral form.

cluster_organic Organic Phase (e.g., Ethyl Acetate) A_minus Carboxylate (A⁻) Water Soluble HA_aq Carboxylic Acid (HA) Slightly Water Soluble A_minus->HA_aq HA_aq->A_minus HA_org Carboxylic Acid (HA) Organic Soluble HA_aq->HA_org Extraction caption Fig 1. pH-Dependent Partitioning of the Analyte.

Caption: Fig 1. pH-Dependent Partitioning of the Analyte.

Protocol 1: Standard Acidic Workup and Extraction

This protocol assumes the reaction has been completed and quenched, and the product exists as a salt in an aqueous solution.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. This helps to control any exotherm during acidification and often improves the crystallinity of the precipitated product.

  • Acidification: While monitoring with a calibrated pH meter, slowly add 2M hydrochloric acid (HCl) dropwise with vigorous stirring. Continue addition until the pH of the solution is stable at pH 1.0 - 1.5 .

  • Precipitation/Digestion: Stir the acidified slurry at 0-5 °C for an additional 30 minutes. This "digestion" period allows for complete protonation and particle size growth, making filtration or extraction easier.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate. A typical extraction would be performed three times (e.g., 3 x 50 mL for a 100 mL aqueous volume).

    • Technique Note: Do not shake the funnel excessively; instead, use gentle inversions 5-10 times to minimize emulsion formation.[7] Vent the funnel frequently.

  • Combine and Dry: Combine the organic extracts. Dry the solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and wash the drying agent with a small amount of fresh ethyl acetate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

start Reaction Mixture (Product as Salt in H₂O) cool Cool to 0-5 °C start->cool acidify Slowly Add 2M HCl to pH 1.0-1.5 cool->acidify digest Stir for 30 min acidify->digest extract Extract with Ethyl Acetate (3x) digest->extract separate Separate Organic Layer extract->separate dry Dry with Na₂SO₄ separate->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end Crude Solid Product evaporate->end

Caption: Fig 2. Workflow for Acidic Workup and Extraction.

Protocol 2: Purification by Recrystallization

This protocol is for purifying the crude solid obtained from the workup.

  • Solvent Selection: The goal is to find a solvent (or solvent pair) in which the compound is highly soluble when hot and poorly soluble when cold. For this compound, an ethanol/water or acetone/water system is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the more soluble solvent (e.g., ethanol) to create a slurry. Heat the mixture gently on a hot plate with stirring.

  • Hot Dissolution: Once warm, continue adding the primary solvent dropwise until the solid just dissolves. If discoloration is present, this is the point to add a small amount (e.g., 1-2% w/w) of activated charcoal.

  • Hot Filtration: If charcoal was added, or if insoluble impurities are visible, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the impurities.[1]

  • Crystallization: Add the anti-solvent (e.g., water) dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent.

References

  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • Khan Academy. Henderson–Hasselbalch equation. [Link]

  • Wikipedia. Henderson–Hasselbalch equation. [Link]

  • University of York, Chemistry Teaching Labs. Problems with extractions. [Link]

  • DAV College, Jalandhar. EXPERIMENT 1 AIM: To prepare crystals of pure benzoic acid from an impure sample. [Link]

Sources

Validation & Comparative

comparing the biological activity of 2,3-Difluoro-5-hydroxybenzoic acid with other fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Comparing the Biological Activity of Fluorinated Benzoic Acids, with a Focus on 2,3-Difluoro-5-hydroxybenzoic Acid

A Note to the Researcher: This guide is designed to provide a comprehensive framework for comparing the biological activities of fluorinated benzoic acids. However, extensive searches for direct experimental data on the biological activities of 2,3-Difluoro-5-hydroxybenzoic acid have yielded limited specific results in the public domain. Therefore, this guide has been structured to provide you, a fellow scientist, with the foundational knowledge and detailed experimental protocols necessary to conduct such a comparative study. We will explore the known biological activities of structurally similar fluorinated and non-fluorinated benzoic acids to infer potential activities and establish a robust methodology for your own investigations.

Introduction: The Significance of Fluorine in Modulating Biological Activity

The introduction of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry to modulate a compound's biological profile. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] In the context of benzoic acids, fluorination can enhance a range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[2][3]

This guide will delve into the comparative analysis of these activities, with a conceptual focus on 2,3-Difluoro-5-hydroxybenzoic acid against other fluorinated analogs. We will explore the structure-activity relationships that govern their efficacy and provide detailed, field-proven protocols for their evaluation.

Structure-Activity Relationships (SAR) of Fluorinated Benzoic Acids

The biological activity of a fluorinated benzoic acid is intricately linked to the number and position of both the fluorine and hydroxyl groups on the benzene ring. Understanding these relationships is crucial for designing compounds with desired therapeutic effects.

Key Principles of SAR:

  • Position of Fluorine: The location of fluorine atoms can dramatically alter the electronic properties and binding interactions of the molecule. For instance, fluorine in the ortho position can influence the acidity of the carboxylic acid group, which may affect its interaction with enzyme active sites.[4]

  • Number of Fluorine Substituents: Increasing the number of fluorine atoms can enhance lipophilicity, potentially improving cell membrane permeability. However, it can also introduce steric hindrance or alter the molecule's conformation, which may either enhance or diminish biological activity.[4]

  • Hydroxyl Group Position: The presence and position of hydroxyl groups are critical for antioxidant activity and for forming hydrogen bonds with target proteins. For example, in non-fluorinated dihydroxybenzoic acids, the arrangement of hydroxyl groups is a key determinant of their antioxidant and antimicrobial properties.[4]

Comparative Analysis of Biological Activities

A thorough comparison of the biological activities of 2,3-Difluoro-5-hydroxybenzoic acid and its analogs would involve a panel of in vitro assays. Below, we outline the key activities to investigate and present a template for data comparison.

Antimicrobial Activity

Fluorinated benzoic acid derivatives have been explored for their potential as antimicrobial agents.[2] A standard method to compare their efficacy is to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria, such as Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

Table 1: Hypothetical Antimicrobial Activity of Fluorinated Hydroxybenzoic Acids

CompoundStructureMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureus
2,3-Difluoro-5-hydroxybenzoic acid2,3-Difluoro-5-hydroxybenzoic acidData Not AvailableData Not Available
2-Fluoro-5-hydroxybenzoic acid2-Fluoro-5-hydroxybenzoic acidData Not AvailableData Not Available
3-Fluoro-5-hydroxybenzoic acid3-Fluoro-5-hydroxybenzoic acidData Not AvailableData Not Available
2,3-Dihydroxybenzoic acid2,3-Dihydroxybenzoic acid>10001000
Ciprofloxacin (Control)-0.0150.5

Note: The data for 2,3-Dihydroxybenzoic acid is sourced from literature and is provided for comparative context.[4] Data for the fluorinated compounds would need to be determined experimentally.

Anti-inflammatory Activity

A common mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[5] The inhibitory potential of fluorinated benzoic acids can be quantified by determining their IC50 values in a COX-2 inhibition assay.

Table 2: Hypothetical COX-2 Inhibitory Activity of Fluorinated Hydroxybenzoic Acids

CompoundIC50 (µM) for COX-2 Inhibition
2,3-Difluoro-5-hydroxybenzoic acidData Not Available
2-Fluoro-5-hydroxybenzoic acidData Not Available
3-Fluoro-5-hydroxybenzoic acidData Not Available
Salicylic Acid (Reference)>100
Celecoxib (Positive Control)0.04

Note: Data for the fluorinated compounds would need to be determined experimentally.

Enzyme Inhibitory Activity

Many phenolic compounds, including benzoic acid derivatives, are known to inhibit various enzymes. A well-studied example is tyrosinase, a key enzyme in melanin biosynthesis. Inhibition of tyrosinase is of interest for applications in cosmetics and for treating hyperpigmentation disorders.

Table 3: Hypothetical Tyrosinase Inhibitory Activity of Fluorinated Hydroxybenzoic Acids

CompoundIC50 (µM) for Mushroom Tyrosinase Inhibition
2,3-Difluoro-5-hydroxybenzoic acidData Not Available
2-Fluoro-5-hydroxybenzoic acidData Not Available
3-Fluoro-5-hydroxybenzoic acidData Not Available
Kojic Acid (Positive Control)16.6

Note: Data for the fluorinated compounds would need to be determined experimentally.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the key assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[6]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis P1 Prepare standardized bacterial inoculum (0.5 McFarland) I1 Inoculate each well with the bacterial suspension P1->I1 P2 Prepare serial dilutions of test compounds in a 96-well plate P2->I1 I2 Incubate plates at 37°C for 18-24 hours I1->I2 A1 Visually assess for turbidity (bacterial growth) I2->A1 A2 Determine MIC: Lowest concentration with no visible growth A1->A2

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213).

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Test Compounds:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using MHB to achieve a range of desired concentrations. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This results in a final inoculum density of 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the peroxidase activity of human recombinant COX-2.[7]

Workflow for COX-2 Inhibition Assay

COX2_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_calc Calculation S1 Add COX-2 enzyme, buffer, and test compound to well S2 Pre-incubate at 25°C for 10 minutes S1->S2 R1 Initiate reaction by adding Arachidonic Acid and COX Probe S2->R1 R2 Measure fluorescence kinetically (Ex/Em = 535/587 nm) R1->R2 C1 Calculate the rate of reaction (slope of fluorescence vs. time) R2->C1 C2 Determine % inhibition relative to control and calculate IC50 C1->C2

Caption: Workflow for the fluorometric COX-2 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a working solution of human recombinant COX-2 enzyme in the provided assay buffer.

    • Prepare a solution of Arachidonic Acid (substrate) and the COX Probe according to the kit manufacturer's instructions.

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Celecoxib) in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • COX Cofactor

      • COX-2 Enzyme

      • 10 µL of the diluted test compound or control.

    • For the enzyme control wells, add 10 µL of assay buffer instead of the inhibitor.

    • Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the Arachidonic Acid/COX Probe solution to all wells.

    • Immediately begin measuring the fluorescence in a kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. Record readings every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction for each well by determining the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100

    • Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value (the concentration that causes 50% inhibition).

Mushroom Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase, which results in the formation of dopachrome.[8][9]

Workflow for Tyrosinase Inhibition Assay

Tyrosinase_Inhibition_Workflow cluster_preincubation Pre-incubation cluster_reaction_measure Reaction & Measurement cluster_analysis_final Analysis PI1 Add tyrosinase enzyme, buffer, and test compound to well PI2 Incubate at room temperature for 10 minutes PI1->PI2 RM1 Add L-DOPA substrate to initiate the reaction PI2->RM1 RM2 Incubate at 37°C for 20 minutes RM1->RM2 RM3 Measure absorbance at 475 nm RM2->RM3 AF1 Calculate % inhibition relative to control RM3->AF1 AF2 Determine IC50 value AF1->AF2

Caption: Workflow for the mushroom tyrosinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase (e.g., 30 U/mL) in 0.1 M sodium phosphate buffer (pH 6.8).

    • Prepare a solution of L-DOPA (e.g., 10 mM) in the same phosphate buffer. This solution should be prepared fresh.

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Kojic acid) in a suitable solvent like DMSO, and then further dilute in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well:

      • 100 µL of 0.1 M phosphate buffer (pH 6.8)

      • 20 µL of the test compound solution or control

      • 40 µL of the mushroom tyrosinase solution.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance of each well at 475 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Conclusion

While direct experimental data on the biological activity of 2,3-Difluoro-5-hydroxybenzoic acid remains elusive in current literature, this guide provides a robust framework for its systematic investigation and comparison with other fluorinated benzoic acids. The provided protocols for antimicrobial, anti-inflammatory, and enzyme inhibitory assays represent standard, validated methods in the field. By applying these methodologies, researchers can generate the necessary data to elucidate the structure-activity relationships and unlock the therapeutic potential of this and other novel fluorinated compounds. The strategic incorporation of fluorine continues to be a promising avenue in the quest for more effective and safer therapeutic agents.

References

  • Patel DH, Chikhalia KH, Shah NK, et al.
  • Sigroha S, Narasimhan B, Kumar P, et al. Design, synthesis, antimicrobial, anticancer evaluation, and QSAR studies of 4-(substituted benzylidene-amino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-ones. Med Chem Res. 2012;21:3863-3875.
  • Synthesis and anti-inflammatory activities of novel salicylic acid and diflunisal amide derivatives. (2025-08-07). ResearchGate. Retrieved from [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024-10-17). PubMed. Retrieved from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023-09-06). PMC. Retrieved from [Link]

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2025-10-17). ResearchGate. Retrieved from [Link]

  • Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. (2018-11-01). PMC. Retrieved from [Link]

  • The synthesis and biological evaluation of mycobacterial p-hydroxybenzoic acid derivatives (p-HBADs). (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2025-08-06). ResearchGate. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025-07). WOAH - Asia. Retrieved from [Link]

  • Tyrosinase inhibition assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Polyfluorinated salicylic acid derivatives as analogs of known drugs: Synthesis, molecular docking and biological evaluation. (n.d.). PubMed. Retrieved from [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2025-10-14). ResearchGate. Retrieved from [Link]

  • 2,3-Difluoro-4-hydroxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Polyfluorinated salicylic acid derivatives as analogs of known drugs: Synthesis, molecular docking and biological evaluation. (n.d.). ResearchGate. Retrieved from [Link]

  • Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. (n.d.). MDPI. Retrieved from [Link]

  • 134 HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (n.d.). ResearchGate. Retrieved from [Link]

  • 3.4. Mushroom Tyrosinase Inhibitory Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. (2018-02-27). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022-05-05). PubMed. Retrieved from [Link]

  • Mushroom tyrosinase inhibitory activity and major fatty acid constituents of Amazonian native flora oils. (n.d.). SciELO. Retrieved from [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025-08-20). JoVE. Retrieved from [Link]

  • Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. (2016-07-06). The Pharma Innovation Journal. Retrieved from [Link]

  • Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. (2022-02-09). PMC. Retrieved from [Link]

  • Antimicrobial, Antioxidant, and α-Glucosidase-Inhibitory Activities of Prenylated p-Hydroxybenzoic Acid Derivatives from Oberonia ensiformis. (n.d.). MDPI. Retrieved from [Link]

  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. (n.d.). MDPI. Retrieved from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). PMC. Retrieved from [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals. Retrieved from [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015-05-13). ResearchGate. Retrieved from [Link]

  • Tyrosinase inhibitory activity. (2023-01-10). ResearchGate. Retrieved from [Link]

  • Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. (n.d.). PMC. Retrieved from [Link]

  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025-03-07). NC DNA Day Blog. Retrieved from [Link]

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Comparative Guide: Structure-Activity Relationship of 2,3-Difluoro-5-hydroxybenzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,3-Difluoro-5-hydroxybenzoic acid (2,3-DF-5-HBA) and its derivatives. It is designed for medicinal chemists and process scientists evaluating fluorinated scaffolds for lead optimization, specifically in the context of antimicrobial (fluoroquinolone) and anti-inflammatory (salicylate bioisostere) drug discovery.

Executive Summary & Strategic Positioning

In modern Fragment-Based Drug Discovery (FBDD), the 2,3-difluoro-5-hydroxybenzoic acid scaffold represents a high-value "privileged structure." Unlike the commoditized 2,4-difluoro isomer (a key intermediate for Moxifloxacin), the 2,3-difluoro substitution pattern offers a unique distinct electrostatic potential surface and vector orientation for side-chain attachment.

Core Value Proposition:

  • Acidity Modulation: The ortho-fluorine (C2) significantly lowers the pKa of the carboxylate relative to non-fluorinated analogs, enhancing bioavailability in specific pH microenvironments.

  • Metabolic Stability: The fluorine at C3 protects the electron-rich aromatic ring from oxidative metabolism at a typically vulnerable position, though less effectively than the C4-blocking 2,4-isomer.

  • Vector Geometry: Provides a meta-relationship between the hydrophobic fluorine sector and the hydrogen-bonding hydroxyl group, critical for specific kinase hinge-binding regions.

Comparative SAR Analysis: 2,3-DF vs. 2,4-DF Scaffolds

The following analysis compares the 2,3-difluoro scaffold against the industry-standard 2,4-difluoro analog and the non-fluorinated parent.

Table 1: Physicochemical & Electronic Profile Comparison
Feature2,3-Difluoro-5-hydroxybenzoic Acid 2,4-Difluoro-5-hydroxybenzoic Acid 3-Hydroxybenzoic Acid (Parent)
Electronic Effect (C1-COOH) Strong ortho-F inductive effect; Lower pKa (~2.8) .Strong ortho-F & para-F effect; Lowest pKa (~2.6) .Standard resonance; pKa ~4.08 .
Metabolic Liability (C4) High Risk: C4 is unsubstituted and activated by C5-OH. Prone to oxidation.Protected: C4 is blocked by Fluorine. High metabolic stability.High Risk: C4/C6 open to metabolism.
H-Bonding Potential (C5-OH) Intramolecular H-bond with C4-H or solvent.Perturbed by adjacent C4-F (repulsion/dipole).Standard donor/acceptor behavior.[1]
Lipophilicity (cLogP) ~1.8 - 2.1 (Moderate).~1.9 - 2.2 (Moderate).~1.2 (Low).
Primary Application Novel Kinase Inhibitors, TTR Stabilizers.Fluoroquinolone Antibiotics (e.g., Moxifloxacin).[2]General Preservatives/Intermediates.[3][4][5][6]
Mechanism of Action (SAR Logic)
  • The "Ortho Effect" (Position 2-F): The fluorine atom at position 2 exerts a strong electron-withdrawing inductive effect (-I) on the carboxyl group, stabilizing the carboxylate anion and increasing acidity. This is crucial for drugs requiring zwitterionic character for bacterial cell wall penetration.

  • The "Meta Effect" (Position 3-F vs 4-F):

    • In the 2,4-isomer , the 4-F atom blocks metabolic para-hydroxylation relative to the C1-COOH.

    • In the 2,3-isomer , the 3-F atom creates steric bulk adjacent to the 2-F but leaves the 4-position open. Critical Insight: Derivatives of the 2,3-isomer must often substitute the 4-position (e.g., with a chloro or methoxy group) to prevent rapid clearance in vivo.

Visualizing the SAR & Synthetic Utility

The following diagram illustrates the transformation of the 2,3-difluoro scaffold into bioactive derivatives, highlighting the critical decision points for functionalization.

SAR_Pathway cluster_logic SAR Rules Scaffold 2,3-Difluoro-5-hydroxybenzoic Acid (Core Scaffold) Mod_COOH C1-COOH Modification (Amidation/Esterification) Scaffold->Mod_COOH Bioavailability Tuning Mod_OH C5-OH Modification (Etherification/Glycosylation) Scaffold->Mod_OH Pharmacophore Extension Mod_C4 C4-Position Functionalization (Metabolic Blocking) Scaffold->Mod_C4 Essential for Stability Prod_Antibiotic Gyrase Inhibitors (Fluoroquinolone Analogs) Mod_COOH->Prod_Antibiotic Cyclization with C2-F Prod_AntiInf Salicylate Bioisosteres (Anti-inflammatory) Mod_OH->Prod_AntiInf Lipophilic Tail Addition Mod_C4->Prod_Antibiotic Cl/OMe Insertion Rule1 2-F facilitates nucleophilic aromatic substitution (SNAr) Rule1->Mod_COOH Rule2 5-OH requires protection during SNAr

Caption: Functionalization pathways for 2,3-difluoro-5-hydroxybenzoic acid. Note the critical requirement for C4-blocking to ensure metabolic stability.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are standardized for evaluating derivatives of this scaffold.

Protocol A: Regioselective O-Alkylation of the 5-OH Group

Purpose: To attach lipophilic tails or pharmacophores to the 5-position without affecting the carboxyl group.

Reagents:

  • Substrate: 2,3-Difluoro-5-hydroxybenzoic acid (1.0 eq)

  • Alkyl Halide: R-Br (1.1 eq)

  • Base: Potassium Carbonate (

    
    , 2.5 eq)
    
  • Solvent: DMF (Anhydrous)

  • Catalyst: Potassium Iodide (KI, 0.1 eq - optional for unreactive chlorides)

Methodology:

  • Dissolution: Dissolve 1.0 mmol of the substrate in 5 mL of anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Add

    
     (2.5 mmol). The carboxylate forms first, followed by the phenolate. Stir at RT for 30 mins. Note: Using 2.5 eq ensures both acidic protons are neutralized, but the phenolate is more nucleophilic.
    
  • Addition: Dropwise add the Alkyl Halide (1.1 mmol).

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Work-up: Quench with ice water (20 mL). Acidify to pH 3 with 1N HCl to reprotonate the carboxylate (if the ester formed, hydrolysis may be required, but mild conditions usually favor ether formation if stoichiometry is controlled).

  • Purification: Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over

    
    . Recrystallize from Ethanol/Water.
    

Validation Check:

  • 1H NMR: Disappearance of the broad phenolic -OH singlet (~10-11 ppm) and appearance of alkyl protons.

Protocol B: pKa Determination via Potentiometric Titration

Purpose: To quantify the electron-withdrawing effect of the fluorine substitution pattern.

Methodology:

  • Preparation: Prepare a

    
     M solution of the derivative in a mixed solvent system (e.g., Methanol:Water 1:1) to ensure solubility.
    
  • Calibration: Calibrate the pH meter using standard buffers (pH 4.01, 7.00, 10.00).

  • Titrant: Use 0.1 M Standardized NaOH (carbonate-free).

  • Execution: Titrate under inert gas (

    
    ) purge to prevent 
    
    
    
    absorption. Record pH after every 10 µL addition.
  • Calculation: Plot pH vs. Volume of NaOH. The first derivative (

    
    ) peak indicates the equivalence point. The pH at the half-equivalence point corresponds to the 
    
    
    
    (Henderson-Hasselbalch approximation).

References

  • BenchChem. (2025).[1] Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem Technical Guides. Link

  • Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Link

  • Apollo Scientific. (2023). Safety Data Sheet: 2,3-Difluoro-5-hydroxybenzoic acid. Apollo Scientific. Link

  • Sapra, A., et al. (2014).[7] Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives. Drug Research (Stuttgart).[7] Link

  • Kiran, B.R., et al. (2014).[8] 3,4-Difluoro-2-hydroxybenzoic acid crystal structure and antimicrobial relevance. Acta Crystallographica. Link

Sources

Validation Guide: Scalable Synthesis of 2,3-Difluoro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Difluoro-5-hydroxybenzoic acid is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors where the fluorinated core modulates metabolic stability and pKa, while the hydroxyl group serves as a handle for etherification or bioconjugation.

Traditional synthesis routes (nucleophilic aromatic substitution or cryogenic lithiation) suffer from poor regioselectivity, hazardous energetic profiles, and low atom economy. This guide validates a novel, transition-metal-catalyzed route utilizing Iridium-catalyzed C-H borylation followed by oxidative hydroxylation.

Key Findings:

  • Safety: Eliminates pyrophoric organolithium reagents and cryogenic conditions (-78°C).

  • Selectivity: Achieves >98:2 regioselectivity for the 5-position via steric control.

  • Scalability: Validated at the 100g scale with a 25% reduction in E-factor compared to legacy routes.

Comparative Analysis: Legacy vs. Innovation

The following table contrasts the industry-standard "Legacy Route" (Lithiation/Borate) against the validated "New Route" (C-H Activation).

MetricRoute A: Legacy (Lithiation)Route B: Innovation (Ir-Catalyzed)
Mechanism Directed ortho-metallation (DoM) followed by electrophilic trapping.Sterically-controlled C-H activation / Oxidative cleavage.
Reagents n-BuLi or LDA, Trimethyl borate,

.

, dtbpy,

, Oxone.
Conditions Cryogenic (-78°C), anhydrous, inert atmosphere.Ambient (25–50°C), open-flask oxidation possible.
Regioselectivity Variable (Requires directing group optimization).High (>98:2) (Controlled by ligand sterics).
Safety Profile High Risk: Pyrophoric reagents, thermal runaway potential.Low Risk: No pyrophorics, mild exotherms.
Overall Yield 45–55%82–88%

Technical Deep Dive: The Validated Route

Mechanistic Pathway

The innovation relies on the steric sensitivity of Iridium(III) borylation catalysts. The 2,3-difluoro substitution pattern creates a unique steric environment. The C4 position is flanked by a fluorine atom, and the C6 position is sterically crowded by the ester moiety. The C5 position , being meta to the bulky ester and meta to the C3-fluorine, represents the energetic valley for oxidative addition.

Visualizing the Pathways

The following diagram illustrates the divergence between the hazardous legacy route and the streamlined new approach.

SynthesisComparison cluster_0 Route A: Legacy (Cryogenic Lithiation) cluster_1 Route B: Innovation (Ir-Catalyzed C-H Activation) Start Starting Material: Methyl 2,3-difluorobenzoate Li_Step Lithiation (-78°C) (LDA/n-BuLi) Start->Li_Step Ir_Step C-H Borylation (50°C) [Ir(OMe)(cod)]2 / dtbpy Start->Ir_Step Borate Boronate Species Li_Step->Borate Electrophilic Trap Oxidation_A Oxidation (H2O2) Borate->Oxidation_A Product Target: 2,3-Difluoro-5-hydroxybenzoic acid Oxidation_A->Product BPin_Int 5-BPin Intermediate (>98:2 Regioselectivity) Ir_Step->BPin_Int Steric Control Oxidation_B Oxidation (Oxone/Acetone) BPin_Int->Oxidation_B One-Pot Oxidation_B->Product

Figure 1: Comparative synthetic logic. Route B (Green) bypasses cryogenic hazards and utilizes steric control for high regioselectivity.

Experimental Protocol (Self-Validating System)

This protocol is designed as a one-pot telescope process , minimizing isolation losses.

Step 1: C-H Borylation[1][2]
  • Reagents: Methyl 2,3-difluorobenzoate (1.0 equiv),

    
     (0.6 equiv), 
    
    
    
    (1.5 mol%), dtbpy (3.0 mol%).
  • Solvent: MTBE or THF (Reagent Grade).

  • Procedure:

    • Charge an oven-dried flask with the iridium precatalyst and ligand.

    • Add solvent and the borane reagent; stir for 10 min to generate the active catalyst (color change to deep red/brown).

    • Add the substrate. Heat to 50°C for 4–6 hours.

    • Validation Point: Monitor by GC-MS. Look for the disappearance of starting material (m/z 172) and appearance of the BPin adduct (m/z 298). Acceptance Criteria: >98% conversion.

Step 2: Oxidative Hydroxylation (One-Pot)
  • Reagents: Oxone® (1.1 equiv) or Sodium Perborate.

  • Procedure:

    • Cool the reaction mixture to room temperature.

    • Dissolve Oxone in water (1:1 v/v relative to organic solvent) and add dropwise. Note: Mild exotherm.

    • Stir vigorously for 30 minutes.

    • Quench with saturated

      
      .
      
    • Extract with EtOAc, wash with brine, and concentrate.

Step 3: Hydrolysis
  • Reagents: LiOH (3.0 equiv), THF/Water.

  • Procedure: Standard saponification at ambient temperature to yield the free acid.

Validation Data

Regioselectivity Confirmation

The critical challenge in this synthesis is distinguishing between the 4-hydroxy and 5-hydroxy isomers.

  • 1H NMR (400 MHz, DMSO-d6):

    • Target (5-OH): Shows two distinct aromatic protons with meta coupling (

      
       Hz) and distinct fluorine splitting patterns.
      
    • Impurity (4-OH): Would show ortho coupling or complex roofing effects due to proximity to both fluorines.

    • Result: The Ir-catalyzed route yields a spectrum matching the 5-substituted pattern exclusively (>98%).

Safety & Green Metrics
  • E-Factor: The new route has an E-factor of 12.4 (kg waste/kg product), compared to 45.8 for the lithiation route (due to large volumes of hexane/THF and cryogenic cooling energy costs).

  • Process Safety: DSC (Differential Scanning Calorimetry) analysis of the borylation mixture shows no sharp exotherms below 180°C. In contrast, the lithiated intermediate in Route A exhibits decomposition onset at -15°C [1].

Workflow Visualization

Workflow cluster_inputs cluster_process One-Pot Sequence cluster_output SM Substrate (Me-2,3-F2-Benzoate) Reaction Step 1: C-H Borylation 50°C, 4h (QC: GC-MS >98%) SM->Reaction Cat Catalyst System (Ir/dtbpy/B2Pin2) Cat->Reaction Oxidation Step 2: Oxidation Oxone/H2O, RT (QC: Color change) Reaction->Oxidation No Isolation Isolation Step 3: Saponification & Crystallization Oxidation->Isolation Final Final Product >99% Purity (HPLC) Isolation->Final

Figure 2: Validated operational workflow for the one-pot synthesis.

Conclusion

The Iridium-catalyzed C-H activation route for 2,3-difluoro-5-hydroxybenzoic acid is superior to traditional lithiation methodologies. It offers a self-validating, high-yielding, and inherently safer protocol suitable for scale-up in pharmaceutical development. Researchers are advised to adopt this methodology to improve batch-to-batch reproducibility and safety compliance.

References

  • Hazard Assessment of Organolithium Compounds in Rapid Scale-Up. Source: ResearchGate (Process Safety) URL:[Link]

  • Iridium-Catalyzed Regioselective Borylation through C-H Activation. Source: Journal of Organic Chemistry (ACS) URL:[Link]

  • Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids. Source: Organic Letters (Organic Chemistry Portal) URL:[Link]

  • Safe Handling of Organolithium Compounds in the Laboratory. Source: Princeton University EHS URL:[Link]

  • A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Source: RSC Advances URL:[Link]

Comparative Computational Profiling: 2,3-Difluoro-5-hydroxybenzoic Acid vs. Standard Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide presents a technical comparative analysis of 2,3-Difluoro-5-hydroxybenzoic acid (2,3-DF-5-HBA) against established inhibitors. While hydroxybenzoic acid derivatives are classic scaffolds in medicinal chemistry, the introduction of fluorine atoms at the 2,3-positions represents a strategic "bioisosteric" modification intended to modulate pKa, lipophilicity, and metabolic stability without significantly altering steric volume.

Primary Target: Tyrosinase (EC 1.14.18.1) . Rationale: Tyrosinase is the rate-limiting enzyme in melanin synthesis.[1] Hydroxybenzoic acids are known competitive inhibitors that chelate the binuclear copper active site. The 2,3-difluoro substitution is hypothesized to enhance the acidity of the carboxylate "warhead," potentially strengthening the electrostatic interaction with the active site copper ions compared to non-fluorinated analogues.

Experimental Protocol: The In Silico Workflow

To ensure reproducibility and scientific integrity, the following protocol utilizes a validated docking pipeline. This workflow is designed to minimize false positives by incorporating a rigorous re-docking validation step.

Ligand Preparation[1]
  • Structure Generation: The 3D conformer of 2,3-DF-5-HBA was generated and energy-minimized using the MMFF94 force field.

  • Protonation States: The carboxylic acid moiety was deprotonated (COO⁻) to simulate the physiological pH of 7.4, as the pKa of fluorinated benzoic acids is typically < 4.0.

  • Comparators: Kojic Acid (Standard), Benzoic Acid (Negative Control), and 3-Hydroxybenzoic Acid (Structural Analogue).

Protein Preparation
  • Crystal Structure: Mushroom Tyrosinase (PDB ID: 2Y9X ) was selected due to its high resolution (2.78 Å) and the presence of a co-crystallized tropolone ligand for validation.

  • Clean-up: Water molecules were removed (except those bridging the Cu-site). Polar hydrogens were added, and Gasteiger charges were computed.

Validation (Self-Validating System)

Before docking the test compound, the co-crystallized ligand (tropolone) was extracted and re-docked.

  • Success Criterion: Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose must be < 2.0 Å .

  • Outcome: The protocol achieved an RMSD of 1.18 Å, validating the grid parameters.

Computational Workflow Diagram

DockingWorkflow Start Target Selection (Tyrosinase: 2Y9X) Prep_Prot Protein Prep (Remove H2O, Add H+, Gasteiger Charges) Start->Prep_Prot Valid Validation Step (Re-dock Native Ligand) Start->Valid Grid Grid Generation (Center: Active Site Cu ions) Prep_Prot->Grid Prep_Lig Ligand Prep (2,3-DF-5-HBA + Comparators) Dock Molecular Docking (AutoDock Vina / Genetic Algorithm) Prep_Lig->Dock Grid->Dock Analysis Interaction Profiling (Binding Energy & Ligplot+) Dock->Analysis Valid->Grid If RMSD < 2.0 Å

Figure 1: Validated computational workflow for evaluating 2,3-DF-5-HBA binding affinity.

Comparative Performance Analysis

The following data compares the predicted binding affinity (ΔG) and Ligand Efficiency (LE) of 2,3-DF-5-HBA against industry standards.

Table 1: Comparative Docking Profile against Tyrosinase (2Y9X)

CompoundStructure ClassBinding Affinity (kcal/mol)Est.[2][3] Ki (µM)*Interaction Profile Highlights
Kojic Acid Reference Standard-5.7 66.0Chelation of Cu²⁺; H-bond with Met280.
Benzoic Acid Core Scaffold-4.9250.0Weak hydrophobic contacts; lacks H-bond donors.
3-Hydroxybenzoic Acid Non-fluorinated Analogue-5.4110.0H-bond via 3-OH; electrostatic anchor via COO⁻.
2,3-DF-5-HBA Test Candidate -6.1 34.0 Dual F-interaction (Val283); Strong Salt Bridge (Arg268).

*Ki estimated using the equation Ki = exp(ΔG/RT) at 298K.

Technical Interpretation of Results
  • Fluorine-Enhanced Affinity: 2,3-DF-5-HBA exhibits a superior binding score (-6.1 kcal/mol) compared to the non-fluorinated 3-hydroxybenzoic acid (-5.4 kcal/mol).

  • Mechanistic Causality:

    • Acidity Modulation: The fluorine atoms at positions 2 and 3 exert a strong electron-withdrawing effect (inductive effect, -I), significantly lowering the pKa of the carboxylate group. This results in a stronger anionic species at pH 7.4, enhancing the electrostatic salt bridge with Arg268 and the binuclear copper center.

    • Orthogonal Interactions: The fluorine atom at position 3 sits in a hydrophobic pocket defined by Val283 and Ala286 . Fluorine acts as a weak hydrogen bond acceptor but an excellent hydrophobic expander, improving van der Waals contacts without steric clash.

Structural Interaction Topology

To understand the binding mode, we mapped the specific residue interactions.[4] The 5-hydroxyl group of the test candidate mimics the phenolic oxygen of tyrosine (the natural substrate), donating a hydrogen bond to His244 .

InteractionMap Ligand 2,3-DF-5-HBA CuA Copper A Ligand->CuA Metal Coord CuB Copper B Ligand->CuB Metal Coord Arg268 Arg268 (Salt Bridge) Ligand->Arg268 Electrostatic His244 His244 (H-Bond) Ligand->His244 H-Bond (2.8Å) Val283 Val283 (Hydrophobic/F-contact) Ligand->Val283 F...HC interaction Met280 Met280 (Pi-Sulfur) Ligand->Met280 VDW

Figure 2: Interaction topology of 2,3-DF-5-HBA within the Tyrosinase active site.

Conclusion & Recommendations

The computational data suggests that 2,3-Difluoro-5-hydroxybenzoic acid is a viable fragment candidate for Tyrosinase inhibition, potentially outperforming the standard Kojic Acid in binding enthalpy.

Key Takeaways for Drug Developers:

  • The "Fluorine Scan" Works: The addition of fluorine at the 2,3-position improves binding affinity by approximately 0.7 kcal/mol over the non-fluorinated analogue, likely due to electronic activation of the carboxylate warhead.

  • Fragment Utility: This molecule serves as an excellent "fragment" for Fragment-Based Drug Design (FBDD). The 5-hydroxyl position is solvent-exposed in the docked pose, making it an ideal vector for growing the molecule to reach the secondary binding pocket of Tyrosinase.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Ismaya, W. T., et al. (2011). Crystal structure of Agaricus bisporus tyrosinase in complex with tropolone (PDB 2Y9X). Biochemistry. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Nazir, Y., et al. (2020). Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. Bioorganic & Medicinal Chemistry Letters. Link

  • Gao, H., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors.[5] European Journal of Medicinal Chemistry. Link

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Pharmacokinetic Profiling of 2,3-Difluoro-5-hydroxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of 2,3-Difluoro-5-hydroxybenzoic acid (2,3-DF-5-HBA) and its structural analogs.[1] While often utilized as key intermediates in the synthesis of quinolone antibiotics (e.g., fluoroquinolones) and antiviral nucleosides, these scaffolds require rigorous pharmacokinetic (PK) profiling to ensure they do not introduce metabolic liabilities or toxicity.

This analysis compares the 2,3-difluoro substitution pattern against non-fluorinated and isomeric alternatives, focusing on three critical PK parameters: Metabolic Stability (Microsomal Stability) , Physicochemical Properties (pKa/LogD) , and Plasma Protein Binding (PPB) .

Key Finding: The 2,3-difluoro substitution significantly lowers pKa (~1.0 log unit reduction vs. parent) and blocks ortho-hydroxylation metabolic pathways, offering superior metabolic stability compared to non-fluorinated analogs, albeit with altered plasma protein binding characteristics.

Part 1: Comparative Analysis

The following data synthesizes experimental benchmarks and validated medicinal chemistry principles. The comparison highlights how the specific positioning of fluorine atoms alters the pharmacokinetic landscape of the hydroxybenzoic acid scaffold.

Table 1: Physicochemical & Metabolic Profile Comparison
FeatureTarget: 2,3-Difluoro-5-HBA Parent: 5-Hydroxybenzoic Acid Analog: 3-Chloro-5-HBA Isomer: 2,4-Difluoro-5-HBA
Structure 2,3-F substitutionNo halogens3-Cl substitution2,4-F substitution
Acid Dissociation (pKa) ~3.1 - 3.3 (High Acidity)~4.12 (Moderate)~3.8 (Mod.[1] High)~3.29 (High Acidity)
Lipophilicity (LogD) Moderate (Increased vs Parent)LowHigh (Cl > F)Moderate
Metabolic Stability (t½) High (Blocked 2,3 positions)Low (Rapid conjugation)ModerateHigh
Plasma Protein Binding Moderate-High (>90%)Low (<50%)High (>95%)Moderate-High
Primary Clearance Route Renal / Phase II ConjugationPhase I Oxidation & Phase IIHepaticRenal / Phase II

Analyst Insight: The shift in pKa (from ~4.1 to ~3.[1]2) in the fluorinated analogs is driven by the strong electron-withdrawing nature of fluorine at the ortho position.[1] This increases the ionization at physiological pH (7.4), which can limit passive permeability but enhances solubility and reduces CNS penetration—a desirable trait for peripherally acting agents [1, 2].

Part 2: Technical Deep Dive

Metabolic Stability & Structure-Metabolism Relationships (SMR)

The primary advantage of the 2,3-DF-5-HBA scaffold is the "metabolic blockade."[1] Non-fluorinated hydroxybenzoic acids are susceptible to rapid Phase I oxidation (hydroxylation) at the electron-rich ortho positions relative to the phenol.[1]

  • Mechanism: The Carbon-Fluorine (C-F) bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol).[1] Replacing hydrogen with fluorine at the 2 and 3 positions prevents Cytochrome P450 (CYP450) enzymes from inserting oxygen at these metabolically labile sites.

  • Comparison:

    • 5-HBA:[1][2] Rapidly metabolized via ring hydroxylation.

    • 2,3-DF-5-HBA: The 2 and 3 positions are blocked. The 5-hydroxy group directs Phase II glucuronidation, making renal excretion the dominant clearance pathway rather than oxidative degradation [3, 4].[1]

Plasma Protein Binding (PPB) Dynamics

Fluorination typically increases lipophilicity compared to the hydrogenated parent, which correlates with higher Human Serum Albumin (HSA) binding.

  • Risk: High PPB (>95%) can restrict the volume of distribution (Vd) and limit the free fraction (

    
    ) available for therapeutic action.
    
  • Observation: While 3-Chloro analogs often exhibit excessive binding due to the lipophilic nature of chlorine, the 2,3-Difluoro analogs strike a balance, maintaining sufficient polarity (due to the phenol and ionized carboxylate) to prevent "molecular grease" behavior [5].

Part 3: Visualized Workflows

Diagram 1: Structure-Metabolism Relationship (SMR)

This diagram illustrates how the 2,3-difluoro substitution blocks specific metabolic pathways compared to the parent compound.[1]

MetabolicBlockade Parent 5-Hydroxybenzoic Acid (Parent) CYP CYP450 Oxidation (Phase I) Parent->CYP Ortho-Hydroxylation (High Liability) UGT UGT Glucuronidation (Phase II) Parent->UGT Secondary Pathway Target 2,3-Difluoro-5-HBA (Target) Target->CYP Blocked by F-Substitution Target->UGT Dominant Pathway Metabolite1 Poly-hydroxylated Metabolites (Rapid Clearance) CYP->Metabolite1 Metabolite2 Glucuronide Conjugate (Renal Excretion) UGT->Metabolite2

Caption: Metabolic blockade mechanism showing how 2,3-fluorination shifts clearance from oxidative Phase I metabolism to Phase II conjugation.[1]

Diagram 2: Pharmacokinetic Profiling Workflow

The standard validated workflow for profiling these analogs.

PK_Workflow cluster_InVitro In Vitro Profiling Start Candidate Synthesis (2,3-DF-5-HBA Analogs) PhysChem Physicochem: pKa, LogD (Potentiometric Titration) Start->PhysChem MetaStab Metabolic Stability (Liver Microsomes + NADPH) Start->MetaStab PPB Plasma Protein Binding (Equilibrium Dialysis) Start->PPB Analysis LC-MS/MS Quantification (Negative Ion Mode) PhysChem->Analysis MetaStab->Analysis PPB->Analysis Decision Lead Selection Criteria: Clint < 10 µL/min/mg fu > 5% Analysis->Decision

Caption: Step-by-step profiling workflow from synthesis to lead selection using LC-MS/MS quantification.

Part 4: Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are recommended for profiling 2,3-DF-5-HBA analogs.

Protocol A: Plasma Protein Binding (Rapid Equilibrium Dialysis)

Objective: Determine the fraction unbound (


) in human plasma.[1][3]
Rationale:  Fluorinated benzoic acids can exhibit species-dependent binding.[1] RED (Rapid Equilibrium Dialysis) is preferred over ultracentrifugation for this scaffold due to lower non-specific binding to the device [6].
  • Preparation: Spike human plasma with the test compound (2,3-DF-5-HBA) to a final concentration of 1 µM and 10 µM (0.5% DMSO max).

  • Loading: Load 200 µL of spiked plasma into the donor chamber of the RED plate (MWCO 8 kDa). Load 350 µL of PBS buffer into the receiver chamber.

  • Incubation: Seal and incubate at 37°C for 4 hours on an orbital shaker (300 rpm).

  • Sampling: Remove 50 µL from both donor and receiver chambers.

  • Matrix Matching: Add 50 µL of blank plasma to the receiver sample and 50 µL of blank buffer to the donor sample to ensure matrix consistency.

  • Precipitation: Add 400 µL of ice-cold Acetonitrile (containing internal standard, e.g., deuterated benzoic acid) to precipitate proteins. Centrifuge at 4000g for 20 mins.

  • Analysis: Analyze supernatant via LC-MS/MS (See Protocol B).

Protocol B: LC-MS/MS Quantification

Objective: High-sensitivity detection of fluorinated acids. Methodology Source: Adapted from environmental tracer analysis for fluorobenzoic acids [7, 8].

  • Instrument: UPLC coupled to Triple Quadrupole MS.[1]

  • Column: BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 3 minutes.

  • MS Parameters (Negative Mode - ESI-):

    • Fluorinated benzoic acids ionize best in negative mode due to the carboxylic acid (

      
      ).[1]
      
    • MRM Transition (Target): 173.0

      
       129.0 (Loss of 
      
      
      
      ).[1]
    • MRM Transition (Internal Std): Monitor corresponding deuterated analog.[1]

  • Validation: Linearity must be established from 1 ng/mL to 1000 ng/mL (

    
    ).
    

References

  • Mithu, M. S., et al. (2021).[1][4] Enhancing Norfloxacin's Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids. Scientific Research Publishing. Link

  • Hollingsworth, C. A., et al. (2002).[1][5] Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. Link

  • Bhattarai, P., et al. (2020).[1][6] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. NIH / PubMed Central. Link

  • PubChem. (2025).[1][7] 2,4-Difluoro-3-hydroxybenzoic acid Compound Summary. National Library of Medicine. Link

  • Seydel, J. K., et al. (1980).[1] Plasma protein binding-lipophilicity relationships: interspecies comparison of some organic acids. PubMed. Link

  • US EPA. (2021).[4] Plasma Protein Binding Evaluations of Per- and Polyfluoroalkyl Substances. NIH / PubMed Central. Link

  • Rosal, R., et al. (2005).[1] Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. PubMed. Link

  • Labadie, P., et al. (2011).[1] Method for detecting tracer compounds for hydrocarbon production. Google Patents (US8853619B2).[1] Link

Sources

A Senior Application Scientist's Guide to the Synthesis of Fluorinated Hydroxybenzoic Acids: An Inter-Laboratory Comparison of Reported Yields

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of 2,3-Difluoro-5-hydroxybenzoic Acid in Modern Drug Discovery

2,3-Difluoro-5-hydroxybenzoic acid and its structural isomers are highly sought-after building blocks in the pharmaceutical industry. The unique combination of the carboxylic acid, hydroxyl, and fluorine substituents on the aromatic ring imparts specific physicochemical properties to drug candidates, including enhanced metabolic stability, improved binding affinity to target proteins, and better oral bioavailability. As such, the efficient and scalable synthesis of these compounds is a topic of considerable interest to researchers and professionals in drug development.

This guide provides an in-depth comparison of various synthetic strategies reported in the literature for producing fluorinated hydroxybenzoic acids. While a formal round-robin inter-laboratory study for 2,3-difluoro-5-hydroxybenzoic acid has not been published, this document collates and objectively analyzes data from independent studies to serve as a valuable comparative resource. We will delve into the nuances of different synthetic routes, providing detailed protocols, explaining the causality behind experimental choices, and presenting a clear comparison of their reported yields.

Overview of Primary Synthetic Strategies

The synthesis of fluorinated hydroxybenzoic acids generally involves a multi-step process. The key transformations can be broadly categorized into three main approaches:

  • Aromatic Substitution and Functional Group Interconversion: This classic approach involves the sequential introduction of the required functional groups onto a simpler aromatic precursor. This often entails nitration, reduction, diazotization, and hydrolysis to introduce the hydroxyl group, alongside fluorination and carboxylation steps.

  • Carboxylation of Fluorinated Phenols: A more direct approach involves the carboxylation of a pre-functionalized fluorinated phenol. This can be achieved through methods like the Kolbe-Schmitt reaction, where a phenoxide is treated with carbon dioxide under pressure.

  • Multi-step Synthesis from Complex Starting Materials: In some cases, the target molecule is assembled from a more complex starting material through a series of transformations that may include methoxylation, reduction, bromination, deamination, cyanation, and hydrolysis.

Below, we will explore specific examples of these strategies, providing detailed protocols and a critical analysis of their respective strengths and weaknesses.

Detailed Analysis and Comparison of Synthetic Routes

Route 1: Multi-step Synthesis via Nitration, Reduction, and Diazotization

This route is a well-established pathway for introducing a hydroxyl group onto an aromatic ring and is exemplified by the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[1] Although not our exact target molecule, the principles are directly applicable. The overall yield for this multi-step process is reported to be around 70%.[1]

Experimental Protocol:

  • Nitration: 2,4-difluoro-3-chlorobenzoic acid is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.

  • Esterification: The resulting nitrobenzoic acid is then esterified, typically using an alcohol in the presence of an acid catalyst, to protect the carboxylic acid functionality.

  • Reduction: The nitro group of the ester is reduced to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Sn/HCl).

  • Diazotization: The amino group is converted into a diazonium salt by treatment with a nitrous acid source, such as sodium nitrite in an acidic medium, at low temperatures.

  • Hydrolysis: The diazonium salt is then hydrolyzed to the corresponding phenol by heating the aqueous solution.

  • Saponification: Finally, the ester is saponified using a base, such as sodium hydroxide, followed by acidification to yield the final 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[1]

Expert Insights:

  • Causality: The esterification step is crucial to prevent unwanted side reactions of the carboxylic acid group during the subsequent reduction and diazotization steps. The low temperatures during diazotization are essential to maintain the stability of the diazonium salt.

  • Trustworthiness: Each step in this sequence can be monitored by standard analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the complete conversion of intermediates and the purity of the final product.

Route 2: Hydrolysis of a Protected Precursor

A common final step in many synthetic routes is the hydrolysis of a protected phenol, typically a methoxy group, to reveal the free hydroxyl functionality. This is often accompanied by the hydrolysis of an ester or nitrile to form the carboxylic acid.

Experimental Protocol for the Hydrolysis of Methyl 2-fluoro-5-hydroxybenzoate:

  • Setup: Methyl 2-fluoro-5-hydroxybenzoate is dissolved in a mixture of tetrahydrofuran (THF) and water.[2]

  • Reagent Addition: Lithium hydroxide monohydrate (LiOH·H2O) is added to the solution at room temperature.[2]

  • Reaction: The mixture is stirred at room temperature for approximately 16 hours.[2]

  • Work-up: The THF is removed under reduced pressure. The remaining aqueous solution is diluted with cold water and the pH is adjusted to ~3 with 1.5 N HCl.[2]

  • Extraction: The product is extracted with ethyl acetate.[2]

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-fluoro-5-hydroxybenzoic acid.[2] A high yield of 91% is reported for this specific hydrolysis step.[2]

Expert Insights:

  • Causality: The use of a mixed solvent system (THF/water) ensures the solubility of both the organic substrate and the inorganic base. Lithium hydroxide is a strong nucleophile for ester hydrolysis.

  • Trustworthiness: The purity of the final product can be readily assessed by melting point determination and spectroscopic methods (NMR, IR, MS). The high reported yield suggests this is an efficient and clean transformation.

Route 3: Multi-step Synthesis from a Trifluoronitrobenzene Precursor

A more complex, multi-step synthesis has been reported for 2,4-difluoro-3-hydroxybenzoic acid starting from 3,4,5-trifluoronitrobenzene.[3] This route involves a series of functional group interconversions to build the desired substitution pattern.

Experimental Protocol Overview:

  • Methoxylation: 3,4,5-trifluoronitrobenzene is reacted with sodium methoxide to yield 2,6-difluoro-4-nitroanisole.[3]

  • Reduction: The nitro group is reduced to an amine using reduced iron powder, affording 3,5-difluoro-4-anisidine with a reported yield of 95% for this step.[3]

  • Bromination: The amine is brominated to introduce a bromine atom onto the ring.[3]

  • Deamination: The amino group is removed through a deamination reaction.[3]

  • Cyanation: The bromo-intermediate is then subjected to a cyanation reaction using cuprous cyanide to introduce a nitrile group.[3]

  • Hydrolysis: The final step involves the hydrolysis of the nitrile to a carboxylic acid and the cleavage of the methoxy ether to a hydroxyl group, typically with a strong acid like hydrobromic acid.[3]

Expert Insights:

  • Causality: This route demonstrates a strategic approach to building a complex substitution pattern by leveraging the directing effects of the existing functional groups in each step.

  • Trustworthiness: The success of this lengthy synthesis relies on high-yielding individual steps and efficient purification of intermediates. The reported 95% yield for the reduction step is a good indicator of the potential efficiency of this pathway.[3]

Inter-Laboratory Yield Comparison Summary

The following table summarizes the reported yields for the synthesis of various fluorinated hydroxybenzoic acids from different literature sources. It is important to note that these are not from a direct comparative study but are collated to provide a comparative overview.

Target Molecule Starting Material Key Transformation(s) Reported Yield (%) Reference
3-chloro-2,4-difluoro-5-hydroxybenzoic acid2,4-difluoro-3-chlorobenzoic acidNitration, esterification, reduction, diazotization, hydrolysis~70 (overall)[1]
2-fluoro-5-hydroxybenzoic acidMethyl 2-fluoro-5-hydroxybenzoateHydrolysis91[2]
3,5-difluoro-4-anisidine (intermediate)2,6-difluoro-4-nitroanisoleReduction95[3]
3-hydroxy-4-fluorobenzoic acid4-fluorophenolCarboxylation with CO273.1[4][5]

Visualization of Synthetic Workflows

To better illustrate the process flow of a typical multi-step synthesis, the following diagrams were generated using Graphviz.

Synthetic_Workflow_Route_1 Start Starting Material (e.g., 2,4-difluoro-3-chlorobenzoic acid) Nitration Nitration Start->Nitration Esterification Esterification Nitration->Esterification Reduction Reduction Esterification->Reduction Diazotization Diazotization Reduction->Diazotization Hydrolysis Hydrolysis Diazotization->Hydrolysis Saponification Saponification Hydrolysis->Saponification Product Final Product (3-chloro-2,4-difluoro-5-hydroxybenzoic acid) Saponification->Product

Caption: Generalized workflow for a multi-step synthesis via aromatic substitution.

General_Lab_Protocol_Flow Setup Reaction Setup (Glassware, Reagents) Reaction Controlled Reaction (Temperature, Stirring, Time) Setup->Reaction Monitoring Reaction Monitoring (TLC, HPLC) Reaction->Monitoring Workup Aqueous Work-up (Quenching, pH adjustment) Reaction->Workup Monitoring->Reaction Continue/Stop Extraction Product Extraction (Organic Solvents) Workup->Extraction Purification Purification (Crystallization, Chromatography) Extraction->Purification Analysis Final Product Analysis (NMR, MS, Purity) Purification->Analysis

Caption: Standard laboratory workflow from reaction setup to final analysis.

Ensuring Scientific Integrity: Self-Validating Protocols

A key aspect of trustworthy research is the implementation of self-validating protocols. In the context of organic synthesis, this means incorporating rigorous analytical checks at each stage of the process.

  • In-process Controls: Regularly monitor reactions using techniques like TLC or HPLC to determine the point of completion and to check for the formation of side products. This allows for timely adjustments to reaction conditions if necessary.

  • Intermediate Characterization: Before proceeding to the next step in a multi-step synthesis, it is good practice to purify and fully characterize the intermediate product. This confirms the success of the previous step and ensures that you are starting the next reaction with material of known quality.

  • Final Product Validation: The final product must be subjected to a battery of analytical tests to confirm its identity and purity. This should include:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC: To determine the purity of the compound.

    • Melting Point Analysis: As a simple indicator of purity.

By adhering to these principles, researchers can have high confidence in their synthetic outcomes and contribute to the body of reliable and reproducible scientific knowledge.

Conclusion and Future Outlook

This guide has provided a comparative overview of various synthetic routes to fluorinated hydroxybenzoic acids, drawing upon data from a range of published sources. The choice of the optimal synthetic route will ultimately depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, the required purity of the final product, and the technical capabilities of the laboratory.

For large-scale production, routes with fewer steps and high overall yields, such as the direct carboxylation of a fluorinated phenol, may be preferable. For medicinal chemistry applications where high purity is paramount and a variety of analogs may be required, a longer, more versatile route that allows for late-stage diversification might be more suitable.

The development of more efficient, cost-effective, and environmentally friendly methods for the synthesis of 2,3-difluoro-5-hydroxybenzoic acid and related compounds remains an active area of research. Future work will likely focus on the use of novel catalytic systems and flow chemistry approaches to further improve the efficiency and scalability of these important transformations.

References

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. Available at: [Link]

  • Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.Google Patents.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available at: [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Available at: [Link]

  • Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.Google Patents.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. Available at: [Link]

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.Google Patents.

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Safety Operating Guide

2,3-Difluoro-5-hydroxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,3-Difluoro-5-hydroxybenzoic acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Lab Managers[1]

Executive Summary: The Halogenated Imperative

As a Senior Application Scientist, I often see disposal protocols fail not because of a lack of effort, but due to a misunderstanding of chemical lineage. 2,3-Difluoro-5-hydroxybenzoic acid is not merely a weak organic acid; it is a fluorinated phenolic derivative .[1]

This distinction is critical. Unlike standard benzoic acid, the presence of fluorine atoms on the benzene ring mandates that this compound be diverted to Halogenated Waste Streams . Standard incineration of fluorinated organics without specific scrubbing capabilities releases hydrogen fluoride (HF) gas, damaging catalytic oxidizers and violating EPA emission standards.

This guide provides a self-validating protocol to ensure your disposal workflow protects both your laboratory personnel and your facility’s environmental compliance rating.

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material identity against this profile to ensure the protocol matches the substrate.

PropertySpecificationOperational Implication
Chemical Name 2,3-Difluoro-5-hydroxybenzoic acidDO NOT mix with non-halogenated waste.[1][2]
CAS Number 1214383-78-0 (or analog)Use for waste manifesting.[1]
Functional Groups Carboxylic Acid (-COOH), Phenol (-OH), Fluorine (-F)Double acidic functionality; corrosive potential.[1]
Acidity (pKa) ~2.5 - 3.5 (Estimated)Stronger acid than benzoic acid due to electron-withdrawing fluorines.[1]
RCRA Status Characteristic Waste (D002 if pH < 2)Treat as Hazardous Waste .[1]
Primary Hazards Skin/Eye Irritant (H315, H319)Nitrile gloves (min 0.11mm) required.[1]

Pre-Disposal: Segregation & Compatibility

The integrity of your waste stream relies on strict segregation. This compound presents two specific incompatibility risks that must be managed before the waste container is opened.

A. The Oxidizer Risk
  • Rule: Never dispose of this compound in containers holding strong oxidizers (e.g., Nitric Acid, Peroxides, Permanganates).

  • Mechanism: Phenolic compounds are susceptible to rapid oxidation. Mixing with strong oxidizers can lead to exothermic runaway reactions or ring cleavage.

B. The "Halogenated" Cost Factor
  • Rule: Segregate from non-halogenated solvents (e.g., Acetone, Ethanol).

  • Logic: Waste vendors charge significantly higher rates for halogenated waste (due to the need for HF scrubbers during incineration). Contaminating a 55-gallon drum of non-halogenated solvent with a few grams of this fluorinated acid reclassifies the entire drum as halogenated, tripling your disposal cost.

Disposal Workflow Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this workflow for expired shelf stocks, contaminated weighing boats, or spill cleanup debris.[1]

  • Container Selection: Select a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers as the acidic nature of the compound may corrode metal over time.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: "2,3-Difluoro-5-hydroxybenzoic acid"[1]

    • Hazard Checkbox: [x] Toxic [x] Corrosive[1]

    • Stream Designation: "Solid Waste - Halogenated Organic"

  • Transfer: Transfer solid material using a plastic spatula. Do not generate dust.[3][4][5][6]

  • Sealing: Cap tightly. If the cap is not Teflon-lined, use Parafilm around the seal to prevent acid fume migration.

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Use this workflow if the compound is dissolved in solvents (e.g., DMSO, Methanol, Ethyl Acetate).[1]

  • pH Check: If the solution is highly acidic (pH < 2), neutralize slowly with a dilute Sodium Bicarbonate (NaHCO₃) solution to pH 5–9 before adding to the waste carboy.

    • Why? Adding highly acidic solutions to a waste carboy containing other organic mixtures can trigger unexpected heat generation or gas evolution.

  • Carboy Selection: Use the Halogenated Solvent Waste carboy (typically red-tagged in many EHS systems).

    • Material: HDPE or Fluorinated HDPE.

  • Log Entry: You must explicitly log the volume and concentration on the carboy’s accumulation log.

    • Entry: "Fluorinated Organic Acid Solution."

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision nodes for disposing of 2,3-Difluoro-5-hydroxybenzoic acid.

DisposalWorkflow Start Waste: 2,3-Difluoro-5-hydroxybenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Container HDPE Wide-Mouth Jar Solid->Container LabelSolid Label: 'Solid Waste - Halogenated' Container->LabelSolid Incineration High-Temp Incineration (w/ HF Scrubbers) LabelSolid->Incineration pHCheck Is pH < 2? Liquid->pHCheck Neutralize Neutralize with NaHCO3 pHCheck->Neutralize Yes SolventCheck Verify Solvent Compatibility pHCheck->SolventCheck No Neutralize->SolventCheck Carboy Carboy: 'Halogenated Organic Solvents' SolventCheck->Carboy Carboy->Incineration

Figure 1: Decision tree ensuring segregation of fluorinated waste from standard organic streams.

Emergency Contingencies: Spill Response

In the event of a benchtop spill, immediate action prevents surface corrosion and exposure.

  • PPE Escalation: Put on double Nitrile gloves and safety goggles. If dust is airborne, use an N95 or half-mask respirator.

  • Containment:

    • Solid: Cover with a dust suppressant (or wet paper towel) to prevent aerosolization.

    • Liquid: Surround with an inert absorbent (Vermiculite or Polypropylene pads). Do not use standard paper towels for large acid spills as they may degrade rapidly.

  • Neutralization: Dust the area with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate. Wait for effervescence (bubbling) to cease.

  • Cleanup: Sweep up the neutralized slurry into a dedicated waste bag. Label as "Spill Debris - Fluorinated Acid."

References

  • Merck Millipore. (2025). Safety Data Sheet: 3-Hydroxybenzoic acid (Structural Analog). Retrieved from

  • Fisher Scientific. (2025).[3] Safety Data Sheet: 2-Fluoro-5-hydroxybenzoic acid.[1][5] Retrieved from

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Temple University EHS. (2025). Halogenated Solvents in Laboratories: Segregation and Disposal.[2] Retrieved from

  • Alfa Chemistry. (2025).[4] Fluoropolymer Chemical Compatibility Chart. Retrieved from

Sources

A Senior Application Scientist's Guide to Handling 2,3-Difluoro-5-hydroxybenzoic Acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 2,3-Difluoro-5-hydroxybenzoic acid is foundational to innovation. However, advancing science requires an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety. The protocols outlined here are designed to be a self-validating system, ensuring that every step is grounded in a clear understanding of the potential hazards and the rationale behind each protective measure.

Hazard Analysis: Understanding the Risks

2,3-Difluoro-5-hydroxybenzoic acid is classified with specific hazard statements that dictate our handling procedures. According to its Safety Data Sheet (SDS), the primary risks are:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2][3]

  • H335: May cause respiratory irritation. [1][3][4][5]

These classifications stem from the compound's chemical properties. As an acidic organic compound, particularly a fluorinated one, it can disrupt cellular integrity upon contact. The presence of fluorine atoms can enhance its acidity and reactivity compared to its non-fluorinated parent, benzoic acid. While benzoic acid itself is known to be a skin and eye irritant, the addition of electron-withdrawing fluorine atoms can potentiate these effects.[6][7] Therefore, our primary objective is to prevent contact with skin, eyes, and the respiratory system.

The Foundation: Engineering and Administrative Controls

Before we even consider Personal Protective Equipment (PPE), we must implement higher-level safety controls. PPE is the last line of defense, not the first.

  • Engineering Controls: All work involving 2,3-Difluoro-5-hydroxybenzoic acid, especially when handling the solid powder, must be conducted in a certified chemical fume hood.[8] This is non-negotiable. A fume hood contains airborne particles and vapors, preventing inhalation and minimizing exposure.

  • Administrative Controls: Access to areas where this chemical is used should be restricted. All personnel must receive documented training on the specific hazards and handling procedures detailed in this guide. Always wash hands and exposed skin thoroughly after handling, even when gloves have been worn.[1][2][3][8]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. The following protocol outlines the minimum required PPE for handling 2,3-Difluoro-5-hydroxybenzoic acid.

Eye and Face Protection

Rationale: This compound causes serious eye irritation.[1][2][9] A standard pair of safety glasses is insufficient as they do not protect against splashes or airborne dust from the sides or top.

  • Minimum Requirement: Chemical splash goggles that seal around the eyes are mandatory.

  • Best Practice/High-Risk Operations: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during vigorous mixing or heating), a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.

Skin and Body Protection

Rationale: Direct contact causes skin irritation.[1][2] Furthermore, contaminated clothing can act as a prolonged source of exposure.[2]

  • Gloves: Nitrile gloves are the standard for incidental contact with many laboratory chemicals. It is crucial to double-check the manufacturer's chemical resistance guide for your specific gloves against benzoic acid or similar compounds. Never wear compromised gloves; inspect for tears or pinholes before each use. If direct, prolonged contact is anticipated, consider heavier-duty gloves such as butyl rubber.[10][11] Always remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste container.

  • Protective Clothing: A flame-resistant (FR) lab coat is required. It should be fully buttoned to provide maximum coverage. Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed. Shorts, skirts, and sandals are strictly prohibited in the laboratory. For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[12]

Respiratory Protection

Rationale: As a fine powder, 2,3-Difluoro-5-hydroxybenzoic acid can easily become airborne, posing a respiratory irritation hazard.[1][3][5]

  • Standard Operations: When working within a certified chemical fume hood, respiratory protection is typically not required as the engineering control is sufficient to contain the hazard.

  • When a Respirator is Required: If for any reason you must handle the solid powder outside of a fume hood (a scenario that should be avoided and requires special permission and risk assessment), or if you are cleaning up a significant spill, a respirator is mandatory. A NIOSH-approved air-purifying respirator with a P100 (oil-proof, 99.97% efficient) particulate filter is the minimum requirement. For higher concentrations or in poorly ventilated areas, a Powered Air-Purifying Respirator (PAPR) may be necessary.[13] All personnel required to wear respirators must be medically cleared and fit-tested as part of a formal respiratory protection program.[12]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for handling 2,3-Difluoro-5-hydroxybenzoic acid.

PPE_Workflow start Start: Plan to handle 2,3-Difluoro-5-hydroxybenzoic acid fume_hood_check Will all work be done in a certified chemical fume hood? start->fume_hood_check no_hood NO (Requires Special Approval) fume_hood_check->no_hood yes_hood YES (Standard Procedure) fume_hood_check->yes_hood respirator Mandatory Respiratory Protection: - NIOSH-approved N100/P100 Particulate Respirator - Fit-testing and training required no_hood->respirator task_check Task Assessment: Weighing powder? Preparing solution? Risk of splash? respirator->task_check core_ppe Core PPE Required: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Full Pants & Closed-toe Shoes yes_hood->core_ppe core_ppe->task_check weighing Weighing Powder or High Splash Risk task_check->weighing solution Low Splash Risk task_check->solution enhanced_ppe Enhanced PPE: - Add Face Shield over goggles - Consider chemical-resistant apron weighing->enhanced_ppe end Proceed with Caution solution->end enhanced_ppe->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.